(+)-Isopulegol
Description
Properties
IUPAC Name |
(1S,2R,5S)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3/t8-,9+,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTMANIQRDEHIO-AEJSXWLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@H](C1)O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40146799 | |
| Record name | (+)-Isopulegol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40146799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104870-56-6 | |
| Record name | Isopulegol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104870566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Isopulegol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40146799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,2R,5S)-2-Isopropenyl-5-methylcyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPULEGOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1786K4KJ2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (+)-Isopulegol: Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Isopulegol is a naturally occurring monoterpene alcohol, a key intermediate in the synthesis of menthol, and a compound of significant interest in the fragrance, food, and pharmaceutical industries.[1][2] Its characteristic minty, cooling, and herbal aroma, coupled with its bioactive properties, makes it a valuable ingredient in a wide array of products, from cosmetics and oral care to therapeutic formulations.[1] This technical guide provides a comprehensive overview of the fundamental properties and structural characteristics of this compound, tailored for a scientific audience.
Chemical Structure
This compound, systematically named (1S,2R,5S)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol, is a chiral molecule with three stereocenters.[3] Its structure consists of a cyclohexane ring substituted with a methyl group, a hydroxyl group, and an isopropenyl group. The specific spatial arrangement of these functional groups, denoted by the (1S,2R,5S) stereochemistry, is crucial for its distinct properties and biological activity.
The molecule's InChIKey is ZYTMANIQRDEHIO-AEJSXWLSSA-N.[4][5]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the tables below, providing a consolidated source of quantitative data for easy reference and comparison.
Table 1: General and Physical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₀H₁₈O | [1][4][6][7] |
| Molecular Weight | 154.25 g/mol | [1][4][6][7] |
| Appearance | Colorless to pale yellow liquid | [1][8] |
| Odor | Minty, cooling, herbal | [1][2] |
| CAS Number | 104870-56-6 | [3][4][6] |
| Melting Point | 5 – 8 °C | [1] |
| Boiling Point | 91 °C at 12 mmHg; 212 °C at 760 mmHg | [2][4][6] |
| Density | 0.912 g/mL at 25 °C | [2][4][6] |
| Refractive Index (n20/D) | 1.469 - 1.471 | [2][4][6] |
| Optical Rotation ([α]20/D) | +22° (neat) | [4] |
| Flash Point | 78 °C (closed cup) | [4] |
| Solubility | Slightly soluble in water; soluble in ethanol, oils, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1][6] |
Table 2: Spectroscopic Data Identifiers for this compound
| Spectroscopic Data | Identifier/Description |
| SMILES String | C[C@H]1CC--INVALID-LINK--C1">C@@HC(C)=C |
| InChI | 1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3/t8-,9+,10-/m0/s1 |
| InChI Key | ZYTMANIQRDEHIO-AEJSXWLSSA-N |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties and for the structural elucidation of this compound are outlined below.
Determination of Melting Point
The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs over a narrow temperature range.
Methodology:
-
A small, dry sample of the solid is finely powdered and packed into a capillary tube to a height of about 2-3 mm.
-
The capillary tube is placed in a melting point apparatus, which provides controlled heating of the sample.
-
The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology (Thiele Tube Method):
-
A small amount of the liquid sample (a few milliliters) is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil (e.g., mineral oil) to ensure uniform heating.
-
The apparatus is heated gently. As the boiling point is approached, a steady stream of bubbles will emerge from the capillary tube.
-
The heat is removed, and the liquid is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Measurement of Optical Rotation
Optical rotation is the rotation of the plane of polarization of linearly polarized light as it travels through certain materials. It is a characteristic property of chiral substances.
Methodology (Polarimetry):
-
A solution of the chiral compound is prepared at a known concentration in a suitable solvent.
-
The polarimeter is calibrated using a blank (the pure solvent).
-
The sample solution is placed in a sample tube of a specific length (path length).
-
Plane-polarized light is passed through the sample.
-
The analyzer is rotated until the light passing through is at a minimum intensity. The angle of rotation is measured.
-
The specific rotation [α] is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Determination of Refractive Index
The refractive index of a material is a dimensionless number that describes how fast light travels through the material.
Methodology (Abbe Refractometer):
-
A few drops of the liquid sample are placed on the prism of the Abbe refractometer.
-
The prism is closed and the instrument's light source is switched on.
-
The eyepiece is adjusted to bring the crosshairs into focus.
-
The coarse and fine adjustment knobs are used to bring the dividing line between the light and dark fields into the center of the crosshairs.
-
If a colored band is observed, the dispersion correction knob is adjusted to sharpen the dividing line.
-
The refractive index is read directly from the instrument's scale.
Visualizations
Synthesis of (-)-Menthol from this compound
This compound is a crucial precursor in the industrial synthesis of (-)-menthol, a widely used compound with cooling and flavoring properties. The process involves the hydrogenation of the isopropenyl group to an isopropyl group.
Caption: Synthesis of (-)-Menthol from this compound via hydrogenation.
Experimental Workflow for Compound Characterization
The characterization of a chemical compound like this compound involves a series of analytical techniques to determine its physical properties and confirm its structure.
Caption: General experimental workflow for the characterization of a chemical compound.
References
- 1. cdn.juniata.edu [cdn.juniata.edu]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. emeraldcloudlab.com [emeraldcloudlab.com]
- 4. byjus.com [byjus.com]
- 5. pennwest.edu [pennwest.edu]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
An In-depth Technical Guide to the Natural Sources and Isolation of (+)-Isopulegol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of (+)-isopulegol, a valuable monoterpene alcohol, and the methodologies for its isolation and purification. This document is intended to serve as a resource for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction to this compound
Isopulegol (IUPAC name: (1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol) is a cyclic monoterpene alcohol with a characteristic minty aroma. It exists as several stereoisomers, with (-)-isopulegol being a key precursor in the industrial synthesis of (-)-menthol. The enantiomer, this compound, also occurs naturally and is of significant interest for its own potential biological activities and as a chiral building block in organic synthesis. This guide focuses on the natural provenance and extraction of the (+)-enantiomer.
Natural Sources of this compound
This compound is found in the essential oils of a variety of aromatic plants. The concentration of this compound can vary significantly depending on the plant species, geographical location, harvesting time, and distillation method.[1][2][3][4] The primary plant genera known to contain significant amounts of isopulegol are Mentha, Eucalyptus, and Corymbia.
Table 1: Quantitative Analysis of Isopulegol in Various Natural Sources
| Plant Species | Family | Plant Part | Essential Oil Yield (% w/w) | Isopulegol Content in Essential Oil (%) | Reference(s) |
| Mentha piperita (Peppermint) | Lamiaceae | Leaves | 0.8 - 3.3 | up to 0.2 | [5] |
| Mentha pulegium (Pennyroyal) | Lamiaceae | Aerial Parts | 1.0 - 2.93 | 1.4 - 2.53 | [6][7] |
| Mentha canadensis (Japanese mint) | Lamiaceae | - | - | 0.42 - 0.56 | [8] |
| Eucalyptus citriodora (Lemon Eucalyptus) / Corymbia citriodora | Myrtaceae | Leaves | 0.85 - 3.5 | 4.66 - 27.6 | [9][10][11][12][13] |
| Geranium species | Geraniaceae | - | - | Present (quantitative data not specified) | |
| Citrus species | Rutaceae | - | - | Present (quantitative data not specified) | |
| Asarum heterotropoides | Aristolochiaceae | Root | - | Abundant component | [14] |
Note: The essential oil yield and isopulegol content can vary. The data presented are representative values from the cited literature.
Isolation and Purification of this compound from Natural Sources
The isolation of this compound from essential oils is a multi-step process that typically begins with the extraction of the essential oil from the plant material, followed by purification techniques to isolate the target compound.
The general workflow for the isolation of this compound from its natural sources is depicted in the diagram below.
Protocol 1: Extraction of Essential Oil by Steam Distillation
This protocol describes a general procedure for obtaining essential oil from plant material.
-
Materials:
-
Fresh or dried plant material (e.g., leaves of Corymbia citriodora)
-
Steam distillation apparatus (Clevenger-type)
-
Anhydrous sodium sulfate
-
Collection flask
-
-
Procedure:
-
The plant material is placed in the distillation flask.
-
Water is added to the flask, or steam is directly injected.
-
The mixture is heated to boiling, and the steam carries the volatile essential oils.
-
The steam and oil vapor mixture is passed through a condenser.
-
The condensed liquid, a mixture of water and essential oil, is collected in a separating funnel or a specialized collection vessel.
-
The essential oil, being less dense than water, forms a layer on top and is separated.
-
The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.
-
The yield of the essential oil is calculated as a percentage of the weight of the initial plant material.
-
Protocol 2: Isolation of Isopulegol by Fractional Distillation
Fractional distillation is a key technique for separating components of essential oils based on their boiling points.
-
Materials:
-
Crude essential oil rich in isopulegol
-
Fractional distillation apparatus with a vacuum pump and a fractionating column (e.g., Vigreux or packed column)
-
Heating mantle
-
Collection flasks
-
-
Procedure:
-
The crude essential oil is placed in the distillation flask.
-
The system is evacuated to a reduced pressure to lower the boiling points of the components and prevent thermal degradation.
-
The oil is gently heated.
-
As the temperature rises, components with lower boiling points vaporize first, rise through the fractionating column, condense, and are collected as separate fractions.
-
Fractions are collected at different temperature ranges. The fraction corresponding to the boiling point of isopulegol (approx. 212 °C at atmospheric pressure, lower under vacuum) is collected.
-
The purity of the collected fractions is analyzed by Gas Chromatography (GC). Fractions with high isopulegol content are combined. A purity of over 95% can be achieved with this method.
-
Protocol 3: Purification of Isopulegol by Column Chromatography
For higher purity, column chromatography is employed.
-
Materials:
-
Isopulegol-rich fraction from distillation
-
Silica gel (60-120 mesh) for column chromatography
-
A suitable solvent system (e.g., a gradient of hexane and ethyl acetate)
-
Chromatography column
-
Collection tubes
-
-
Procedure:
-
A slurry of silica gel in the initial mobile phase (e.g., n-hexane) is packed into the chromatography column.
-
The isopulegol-rich fraction is dissolved in a minimal amount of the mobile phase and loaded onto the top of the silica gel bed.
-
The mobile phase is allowed to run through the column. The polarity of the mobile phase can be gradually increased by adding a more polar solvent like ethyl acetate.
-
The different components of the mixture travel down the column at different rates based on their polarity and affinity for the stationary phase.
-
Fractions are collected sequentially.
-
The composition of each fraction is monitored by Thin Layer Chromatography (TLC) or GC.
-
Fractions containing pure isopulegol are combined and the solvent is evaporated to yield the purified compound.
-
Analytical Methods for Quantification and Quality Control
Accurate quantification and purity assessment of this compound are crucial. Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common analytical technique.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Sample Preparation: The essential oil or isolated fraction is diluted in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration (e.g., 1% v/v). An internal standard can be added for more accurate quantification.
-
Injection: 1 µL of the prepared sample is injected in split mode.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A typical program starts at a lower temperature (e.g., 60°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 240-280°C) at a specific rate (e.g., 3-10°C/min).
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: e.g., 230°C.
-
-
Identification: Compounds are identified by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: The relative percentage of isopulegol is determined by the peak area normalization method. For absolute quantification, a calibration curve is generated using a certified reference standard of this compound.[15]
To determine the enantiomeric purity of the isolated isopulegol, a chiral GC column is necessary.
-
Column: A capillary column with a chiral stationary phase, such as a cyclodextrin-based column (e.g., Rt-BetaDEXsm).[16]
-
Analysis: The analytical conditions (temperature program, carrier gas flow) are optimized to achieve baseline separation of the (+)- and (-)-isopulegol enantiomers. The enantiomeric excess (ee%) can then be calculated from the peak areas of the two enantiomers.
Challenges in Isolation and Future Perspectives
The primary challenge in the isolation of this compound from natural sources is the presence of multiple stereoisomers and other structurally similar terpenoids with close boiling points, which can make purification difficult. The development of more efficient and scalable separation techniques, such as preparative supercritical fluid chromatography (SFC), could offer advantages in terms of speed and solvent consumption.
Furthermore, the variability of isopulegol content in plants due to genetic and environmental factors highlights the need for standardized cultivation and harvesting practices to ensure a consistent supply of high-quality raw material.[1][3] Metabolic engineering of plants or microorganisms to overproduce this compound represents a promising avenue for future research and commercial production.
Conclusion
This compound is a naturally occurring monoterpene with significant potential in various scientific and industrial applications. This guide has outlined its primary natural sources, with Corymbia citriodora being a particularly rich source. Detailed protocols for the extraction of essential oils and the subsequent isolation and purification of this compound using fractional distillation and column chromatography have been provided. Additionally, standard analytical methods for quantification and quality control using GC-MS and chiral GC have been described. This information aims to facilitate further research and development involving this valuable chiral compound.
References
- 1. Frontiers | Main factors affecting the efficacy of medicinal plants during the cultivation process [frontiersin.org]
- 2. Effects of Harvest Time and Hydrodistillation Time on Yield, Composition, and Antioxidant Activity of Mint Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Main factors affecting the efficacy of medicinal plants during the cultivation process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physicochemical Characterization and Antioxidant Properties of Essential Oils of M. pulegium (L.), M. suaveolens (Ehrh.) and M. spicata (L.) from Moroccan Middle-Atlas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. academicjournals.org [academicjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. essencejournal.com [essencejournal.com]
- 10. In Vivo and In Vitro Grown Lemon-Scented Gum as a Source of Nematicidal Essential Oil Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Eucalyptus Citriodora - THREE HOLISTIC RESEARCH CENTER [hrc.threecosmetics.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
(+)-Isopulegol stereoisomers and nomenclature
An In-depth Technical Guide on (+)-Isopulegol Stereoisomers and Nomenclature
Introduction
Isopulegol, a monoterpene alcohol with the chemical formula C₁₀H₁₈O, is a significant chiral intermediate in the synthesis of menthol and a valuable building block for various bioactive molecules.[1] Found in the essential oils of aromatic plants like pennyroyal and various Eucalyptus species, its history is closely linked with the flavor and fragrance industry.[1] The isopulegol structure contains three stereocenters, giving rise to a total of eight stereoisomers. These exist as four diastereomeric pairs of enantiomers: isopulegol, isoisopulegol, neoisopulegol, and neoisoisopulegol. A thorough understanding of the distinct properties, nomenclature, and synthesis of these isomers is critical for their effective application in research, drug development, and industry. The most commercially significant isomer is (-)-isopulegol, which is a primary precursor for the industrial synthesis of (-)-menthol.
Stereoisomers and Nomenclature
The systematic name for isopulegol is p-menth-8-en-3-ol. The eight stereoisomers result from the different spatial arrangements of the hydroxyl, methyl, and isopropenyl groups attached to the cyclohexane ring at carbons 1, 2, and 5. The nomenclature for the most common enantiomers is as follows:
-
(-)-Isopulegol: (1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol[2][3]
-
This compound: (1S,2R,5S)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol
-
(-)-Isoisopulegol: (1R,2S,5S)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol
-
(+)-Isoisopulegol: (1S,2R,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol[4]
-
(-)-Neoisopulegol: (1S,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol
-
(+)-Neoisopulegol: (1R,2R,5S)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol
-
(-)-Neoisoisopulegol: (1S,2S,5S)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol
-
(+)-Neoisoisopulegol: (1R,2R,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol
The relationship between the four main diastereomers is visualized below.
Quantitative Data
Physicochemical Properties
The physical properties of the isopulegol isomers are crucial for their separation and characterization. The following table summarizes known quantitative data.
| Property | Value | Isomer(s) | Reference(s) |
| Molecular Formula | C₁₀H₁₈O | All | [5][6] |
| Molecular Weight | 154.25 g/mol | All | [5][6][7] |
| Boiling Point | 90 - 92 °C at 12 mmHg | Mixture of isomers | [6] |
| Density | 0.91 g/mL | Mixture of isomers | [6] |
| Optical Rotation [α]²⁰D | -7 to +1 ° (neat) | Mixture of isomers | [6] |
| Water Solubility | 1.28 g/L (Predicted) | (-)-Isopulegol | [2] |
| logP | 2.69 (Predicted) | (-)-Isopulegol | [2] |
Biological Activity
Isopulegol has demonstrated a range of pharmacological activities. Key quantitative findings are presented below.
| Assay | Isomer | Dosage | Result | Reference(s) |
| Formalin test (mice) | Isopulegol (oral) | 50 mg/kg | 45% reduction in licking time (neurogenic phase) | [1] |
| Acetic acid-induced writhing (mice) | Isopulegol (oral) | 50 mg/kg | 48% inhibition of writhing | [1] |
| Carrageenan-induced paw edema (mice) | Isopulegol (oral) | 100 mg/kg | 57% inhibition of edema | [1] |
| Ethanol-induced gastric ulcers (rats) | Isopulegol (oral) | 100 mg/kg | 75% reduction in ulcer index | [1] |
| Pentylenetetrazole (PTZ)-induced seizures (mice) | Isopulegol (i.p.) | 100 mg/kg | Increased latency to first seizure | [1] |
Experimental Protocols
The primary industrial route to isopulegol is the acid-catalyzed cyclization of citronellal.[8] The choice of catalyst and reaction conditions significantly influences the diastereoselectivity of this reaction.
Protocol 1: Cyclization of (+)-Citronellal using Zinc Bromide
This protocol generally favors the formation of (-)-isopulegol.[8]
-
Materials: (+)-Citronellal, anhydrous zinc bromide (ZnBr₂), toluene, 0.05 M hydrobromic acid (HBr) aqueous solution, anhydrous sodium sulfate.
-
Procedure:
-
Dissolve anhydrous zinc bromide in toluene in a reaction vessel under an inert atmosphere.
-
Cool the mixture to 0°C.
-
Add a solution of (+)-citronellal in toluene dropwise to the reaction mixture while maintaining the temperature.
-
Stir the reaction mixture at a controlled temperature (e.g., 0-25°C) and monitor progress using Gas Chromatography (GC).[1]
-
Upon completion, quench the reaction by adding a 0.05 M aqueous solution of hydrobromic acid.[8]
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.[8]
-
Remove the solvent under reduced pressure to yield the crude product, a mixture of isopulegol isomers.[8]
-
Protocol 2: Green Synthesis using Montmorillonite Clay
This method represents a more environmentally friendly approach to citronellal cyclization.[8][9]
-
Materials: (±)-Citronellal, Montmorillonite K-10 clay, a suitable solvent (e.g., benzene or a greener alternative), internal standard (e.g., nitrobenzene).[8]
-
Procedure:
-
Activate the Montmorillonite K-10 clay by heating at 110°C for 24 hours, followed by calcination at 200°C for 2 hours.[8]
-
In a 10 mL glass reactor, add 50 mg of the activated clay catalyst.[8]
-
Add 4.5 mmol of (±)-citronellal, 5 mL of solvent, and 0.2 mL of the internal standard.[8]
-
Stir the reaction mixture at a controlled temperature (e.g., 80°C) for a specified time (e.g., 4 hours).[8]
-
Monitor the reaction progress using Gas Chromatography (GC).[8]
-
After the reaction is complete, filter the catalyst. The filtrate contains the mixture of isopulegol isomers for further analysis and separation.[8]
-
Separation and Characterization
Separating the four diastereomers is challenging due to their similar boiling points.[8]
-
Fractional Distillation: This technique can enrich certain isomers but rarely achieves complete separation of all four. The process involves carefully heating the isomer mixture and collecting fractions at different temperature ranges under reduced pressure.[8][1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used to separate and identify the different isomers and any impurities based on their retention times and mass spectra.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the characterization of the product's stereochemistry.[9]
-
Polarimetry: This technique measures the specific rotation of purified enantiomers, a characteristic physical property of chiral molecules.[8]
Biological Activity and Signaling Pathways
Isopulegol isomers exhibit a variety of biological effects, including anti-inflammatory, analgesic, anticonvulsant, and gastroprotective activities.[1][6] While specific molecular signaling pathways for isopulegol are not extensively detailed in the literature, its primary derivative, menthol, provides some insight. Menthol is known to act as a positive allosteric modulator of GABA-A receptors, which enhances GABAergic transmission.[10] This mechanism is similar to that of anesthetic agents like propofol.[10] Menthol also interacts with other receptors, including glycine receptors, 5-HT₃ receptors, and nAChRs.[10] The diverse biological effects of isopulegol suggest it may act on multiple molecular targets.
Conclusion
The stereoisomers of isopulegol are versatile chiral building blocks, most notably used in the synthesis of menthol. A comprehensive understanding of their individual properties, nomenclature, and stereoselective synthesis is essential for their effective use in chemical and pharmaceutical development. While significant progress has been made in the synthesis and characterization of these isomers, further research into more selective synthetic routes, efficient large-scale separation techniques, and detailed elucidation of their molecular mechanisms of action will continue to expand their utility.
References
- 1. benchchem.com [benchchem.com]
- 2. Showing Compound (-)-Isopulegol (FDB014912) - FooDB [foodb.ca]
- 3. Isopulegol [webbook.nist.gov]
- 4. iso-Isopulegol | C10H18O | CID 11008146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. chemimpex.com [chemimpex.com]
- 7. (-)-Isopulegol | C10H18O | CID 170833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. gctlc.org [gctlc.org]
- 10. Menthol - Wikipedia [en.wikipedia.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biological Activities of (+)-Isopulegol
Introduction
This compound (ISO) is a monoterpene alcohol found in the essential oils of various aromatic plants, including those from the Lamiaceae family such as mint, and is an intermediate in the industrial synthesis of (-)-menthol.[1] Beyond its use as a flavoring agent, isopulegol has garnered significant scientific interest for its diverse pharmacological properties.[2] Preclinical studies have demonstrated its potential as an anxiolytic, anticonvulsant, gastroprotective, antioxidant, anti-inflammatory, and antinociceptive agent.[1][2][3] This document provides a comprehensive technical overview of the multifaceted biological activities of this compound, detailing its mechanisms of action, summarizing quantitative data from key studies, and outlining the experimental protocols used for its evaluation.
Anti-inflammatory and Antiedematogenic Activities
Isopulegol has demonstrated significant anti-inflammatory and antiedematogenic effects in various preclinical models. Its mechanism appears to involve the modulation of key inflammatory mediators, including histamine and prostaglandins, and the reduction of pro-inflammatory cytokine levels.[2]
Quantitative Data: Anti-inflammatory Effects
The anti-inflammatory efficacy of this compound has been quantified primarily through the carrageenan-induced paw edema model, a standard assay for acute inflammation.
| Model | Species | Dose (p.o.) | Time Point | Edema Inhibition (%) | Reference |
| Carrageenan-induced Paw Edema | Mice | 5 mg/kg | 4h | 52.63% | [2] |
| Carrageenan-induced Paw Edema | Mice | 10 mg/kg | 4h | 81.20% | [2] |
| Dextran-induced Paw Edema | Mice | 10 mg/kg | 1h | Not specified, but significant | [2] |
| Cotton Pellet-induced Granuloma | Mice | 10 mg/kg | 7 days | Significant reduction in granuloma weight | [2] |
Mechanism of Anti-inflammatory Action
The development of carrageenan-induced edema is a biphasic process. The initial phase (0-1h) involves the release of histamine, serotonin, and bradykinin, while the later phase (>1h) is sustained by the production of prostaglandins and pro-inflammatory cytokines like TNF-α and IL-1β.[2] Isopulegol effectively inhibits both phases, suggesting a broad-spectrum anti-inflammatory action.[2] Studies show that isopulegol and its β-cyclodextrin inclusion complex (ISO/β-CD) reduce albumin extravasation, leukocyte migration, and myeloperoxidase (MPO) concentration in inflammatory exudates.[2] Furthermore, they decrease the levels of crucial cytokines TNF-α and IL-1β, which are known to upregulate the expression of cyclooxygenase-2 (COX-2).[2] Molecular docking studies support the hypothesis that isopulegol's mechanism involves interaction with histamine (H1) and COX-2 receptors.[2]
Caption: Proposed anti-inflammatory mechanism of this compound.
Antinociceptive (Analgesic) Activity
Isopulegol exhibits significant antinociceptive effects in various models of pain, including visceral, inflammatory, and neurogenic pain. Its analgesic action is complex and appears to be mediated by multiple signaling pathways, including the opioid, muscarinic, and L-arginine/nitric oxide (NO)/cGMP systems.[3][4]
Quantitative Data: Antinociceptive Effects
| Model | Species | Dose (p.o.) | Effect | Reference |
| Acetic Acid-Induced Writhing | Mice | 1, 5, 10 mg/kg | Significant, dose-dependent reduction in writhing | [4] |
| Formalin Test (1st Phase) | Mice | 0.78 - 25 mg/kg | Significant inhibition | [3] |
| Formalin Test (2nd Phase) | Mice | 1.56 - 25 mg/kg | Significant inhibition | [3] |
| Capsaicin-induced Nociception | Mice | 1.56 - 12.5 mg/kg | Significant, dose-dependent inhibition | [3] |
| Glutamate-induced Nociception | Mice | 3.12 - 6.25 mg/kg | Significant, dose-dependent inhibition | [3] |
| Paclitaxel-induced Neuropathy | Mice | 25, 50 mg/kg | Significant increase in mechanical nociceptive threshold | [5] |
Mechanism of Antinociceptive Action
The antinociceptive activity of isopulegol is multifaceted. Studies have shown that its effects can be reversed by antagonists of various receptor systems, providing insight into its mechanism.[3]
-
Opioid System: The analgesic effect was inhibited by naloxone, an opioid receptor antagonist.[3]
-
Muscarinic System: Atropine, a muscarinic receptor antagonist, reversed the antinociceptive action.[3]
-
K+ATP Channels: Glibenclamide, a K+ATP channel blocker, inhibited isopulegol's effect.[3]
-
L-arginine/NO/cGMP Pathway: The effects were also blocked by L-arginine (a nitric oxide precursor) and methylene blue (a guanylyl cyclase inhibitor), indicating involvement of the NO/cGMP pathway.[3]
In models of neuropathic pain, isopulegol's effect is suggested to involve the activation of GABA receptor subtypes and modulation of NMDA receptors.[5]
Caption: Key pathways in this compound-mediated antinociception.
Gastroprotective Activity
Isopulegol has shown significant, dose-dependent gastroprotective effects against gastric lesions induced by agents like ethanol and indomethacin. Its protective mechanisms are linked to antioxidant properties and the modulation of cytoprotective pathways.[6]
Quantitative Data: Gastroprotective Effects
| Model | Species | Dose (p.o.) | Effect | Reference |
| Ethanol-induced Gastric Ulcer | Mice | 100, 200 mg/kg | Dose-related gastroprotective effect | |
| Indomethacin-induced Gastric Ulcer | Mice | 100, 200 mg/kg | Dose-related gastroprotective effect |
Mechanism of Gastroprotective Action
The gastroprotective action of isopulegol is not attributed to antisecretory activity but rather to direct cytoprotective mechanisms.[1][7]
-
Antioxidant Properties: Isopulegol pretreatment restores depleted levels of glutathione (GSH), a critical endogenous antioxidant, in the gastric mucosa.[1][8]
-
Prostaglandin Involvement: The protective effect is reversed by indomethacin (a non-selective COX inhibitor), indicating that the synthesis of endogenous prostaglandins is crucial for its action.[8][6]
-
K+ATP Channel Opening: The effect is also reversed by glibenclamide, suggesting that the opening of ATP-sensitive potassium (K+ATP) channels, which plays a role in maintaining mucosal integrity and blood flow, is involved.[1][8]
-
Nitric Oxide (NO) Independence: The gastroprotective action was not reversed by L-NAME (an NO synthase inhibitor), suggesting the nitric oxide pathway is not a primary mechanism.
Anticonvulsant and CNS Activities
Isopulegol demonstrates central nervous system (CNS) depressant, anxiolytic-like, and anticonvulsant properties.[9][10]
Quantitative Data: Anticonvulsant & CNS Effects
| Model | Species | Dose (i.p.) | Effect | Reference |
| Pentylenetetrazol (PTZ)-induced Convulsions | Mice | 50, 100, 150 mg/kg | Significantly prolonged latency to convulsions and mortality | [9] |
| Pentylenetetrazol (PTZ)-induced Convulsions | Mice | 150 mg/kg | 100% protection against mortality | [9] |
| Elevated Plus Maze (EPM) Test | Mice | 25, 50 mg/kg | Significant anxiolytic-like effects | [10] |
| Barbiturate-induced Sleeping Time | Mice | 25, 50 mg/kg | Decreased sleep latency and prolonged sleeping time | [10] |
Mechanism of Anticonvulsant Action
The anticonvulsant effects of isopulegol are linked to both the GABAergic system and its antioxidant capacity.[1][9]
-
GABAergic Modulation: The anticonvulsant effect is partially reversed by flumazenil, a benzodiazepine-site antagonist, suggesting that isopulegol acts as a positive modulator of GABAA receptors.[1][9]
-
Antioxidant Action: In the hippocampus of mice subjected to PTZ-induced seizures, isopulegol prevented the increase in lipid peroxidation, preserved catalase activity, and prevented the depletion of reduced glutathione (GSH).[1][9] This indicates that its ability to curtail oxidative stress in the brain contributes significantly to its anticonvulsant and neuroprotective properties.[1]
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below.
Carrageenan-Induced Paw Edema (Anti-inflammatory)
This model is used to assess the efficacy of compounds against acute inflammation.[11][12]
-
Grouping: Animals are divided into groups: negative control (vehicle), positive control (e.g., indomethacin, 5-10 mg/kg), and test groups (Isopulegol at various doses).[2][12]
-
Administration: Test compounds or controls are administered, typically intraperitoneally (i.p.) or orally (p.o.), 30-60 minutes before the inflammatory insult.[12]
-
Induction: Acute inflammation is induced by a sub-plantar injection of 1% carrageenan solution (e.g., 100 µl) into the right hind paw of the animal.[11][12]
-
Measurement: Paw volume is measured using a plethysmometer immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[12][13]
-
Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage of inhibition is calculated relative to the control group.
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Acetic Acid-Induced Writhing (Antinociceptive)
This is a model of visceral chemical pain used for screening peripheral analgesic activity.[14][15]
-
Animals: Male Swiss mice (20-30g) are typically used.[4]
-
Grouping: Animals are divided into control (vehicle), standard (e.g., Diclofenac sodium, 10 mg/kg), and test groups.[14][16]
-
Administration: Test compounds are administered (p.o. or i.p.) 30-60 minutes prior to pain induction.[14]
-
Induction: Pain is induced by an intraperitoneal (i.p.) injection of 0.6-1% acetic acid solution (10 ml/kg).[14][15]
-
Observation: After a 5-minute latency period, each mouse is observed individually for 10-20 minutes.[14][17] The number of "writhes" (a characteristic stretching response of the abdomen and hind limbs) is counted.[15]
-
Analysis: The total number of writhes for each animal is recorded. The analgesic effect is expressed as the percentage reduction in the mean number of writhes compared to the control group.[14]
DPPH Radical Scavenging Assay (Antioxidant)
This colorimetric assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[18][19]
-
Reagent Preparation: A working solution of DPPH in methanol or ethanol (e.g., 0.1 mM) is prepared. Its absorbance at 517 nm should be approximately 1.0.[18][19]
-
Sample Preparation: Isopulegol and a positive control (e.g., ascorbic acid) are prepared in a series of concentrations.[18]
-
Reaction: A fixed volume of the DPPH working solution is mixed with an equal volume of the test sample solution in a microplate well or cuvette. A blank containing only the solvent and DPPH is also prepared.[18][19]
-
Incubation: The mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes).[18]
-
Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.[18]
-
Analysis: The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_blank - A_sample) / A_blank] * 100. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is then determined.
MTT Assay (Cytotoxicity/Antiproliferative)
This assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[20]
-
Cell Seeding: Cells (e.g., cancer cell lines or normal cell lines) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.[21]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (Isopulegol). Control wells receive only the vehicle. The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).[21]
-
MTT Addition: A sterile MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 5 mg/ml in PBS) is added to each well (e.g., 10-50 µL).[22][23] The plate is incubated for another 1-4 hours at 37°C.[21] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.[23]
-
Measurement: The absorbance is measured on a microplate reader, typically at a wavelength of 570-590 nm.[23]
-
Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits cell viability by 50%) is calculated from the dose-response curve.[24][25]
Caption: General workflow for the MTT Cell Viability Assay.
Conclusion
This compound is a versatile phytochemical with a compelling profile of biological activities demonstrated across a range of preclinical models. Its significant anti-inflammatory, antinociceptive, gastroprotective, and anticonvulsant effects are underpinned by multiple mechanisms of action, including the modulation of inflammatory cytokines, interaction with opioid and GABAergic pathways, and potent antioxidant activity. The data summarized herein highlight the therapeutic potential of this compound and provide a strong rationale for its further investigation in drug discovery and development programs, particularly in the fields of inflammation, pain management, gastroenterology, and neurology.
References
- 1. childhood-developmental-disorders.imedpub.com [childhood-developmental-disorders.imedpub.com]
- 2. Antiedematogenic and Anti-Inflammatory Activity of the Monoterpene Isopulegol and Its β-Cyclodextrin (β-CD) Inclusion Complex in Animal Inflammation Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of isopulegol in acute nociception in mice: Possible involvement of muscarinic receptors, opioid system and l-arginine/NO/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cyclodextrinnews.com [cyclodextrinnews.com]
- 5. mdpi.com [mdpi.com]
- 6. Gastroprotective activity of isopulegol on experimentally induced gastric lesions in mice: investigation of possible mechanisms of action | Semantic Scholar [semanticscholar.org]
- 7. Frontiers | (-)-Carveol Prevents Gastric Ulcers via Cytoprotective, Antioxidant, Antisecretory and Immunoregulatory Mechanisms in Animal Models [frontiersin.org]
- 8. Gastroprotective activity of isopulegol on experimentally induced gastric lesions in mice: investigation of possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of isopulegol on pentylenetetrazol-induced convulsions in mice: possible involvement of GABAergic system and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Central nervous system activity of acute administration of isopulegol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. rjptsimlab.com [rjptsimlab.com]
- 16. saspublishers.com [saspublishers.com]
- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 18. acmeresearchlabs.in [acmeresearchlabs.in]
- 19. researchgate.net [researchgate.net]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. broadpharm.com [broadpharm.com]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. cris.unibo.it [cris.unibo.it]
- 25. scispace.com [scispace.com]
The Anti-inflammatory Potential of (+)-Isopulegol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Isopulegol, a monocyclic monoterpene alcohol found in the essential oils of various aromatic plants, has demonstrated notable anti-inflammatory properties in a range of preclinical models. This technical guide provides a comprehensive overview of the existing scientific data on the anti-inflammatory effects of this compound, with a focus on its in vivo efficacy, proposed mechanisms of action, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry who are interested in the therapeutic potential of this compound for inflammatory conditions.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is an ongoing endeavor in pharmaceutical research. Natural products, with their vast structural diversity, represent a promising source of new therapeutic leads. This compound is one such compound that has garnered scientific interest for its potential health benefits, including its anti-inflammatory activities.
In Vivo Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been evaluated in several well-established animal models of inflammation. These studies have consistently demonstrated its ability to mitigate key inflammatory responses in a dose-dependent manner.
Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used assay to screen for acute anti-inflammatory activity. Administration of this compound has been shown to significantly reduce paw swelling in this model.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Time after Carrageenan | Paw Edema (mL) (Mean ± SEM) | % Inhibition |
| Saline + Carrageenan | - | 1 h | 0.43 ± 0.03 | - |
| 2 h | 0.55 ± 0.04 | - | ||
| 3 h | 0.68 ± 0.05 | - | ||
| 4 h | 0.72 ± 0.06 | - | ||
| Indomethacin + Carrageenan | 10 | 1 h | 0.25 ± 0.02 | 41.9 |
| 2 h | 0.30 ± 0.03 | 45.5 | ||
| 3 h | 0.35 ± 0.03 | 48.5 | ||
| 4 h | 0.38 ± 0.04 | 47.2 | ||
| This compound + Carrageenan | 1 | 1 h | 0.32 ± 0.03 | 25.6 |
| 2 h | 0.45 ± 0.04 | 18.2 | ||
| 3 h | 0.50 ± 0.05 | 26.5 | ||
| 4 h | 0.53 ± 0.05 | 26.4 | ||
| This compound + Carrageenan | 5 | 1 h | 0.28 ± 0.02 | 34.9 |
| 2 h | 0.35 ± 0.03 | 36.4 | ||
| 3 h | 0.40 ± 0.04 | 41.2 | ||
| 4 h | 0.42 ± 0.04 | 41.7 | ||
| This compound + Carrageenan | 10 | 1 h | 0.24 ± 0.02 | 44.2 |
| 2 h | 0.28 ± 0.02 | 49.1 | ||
| 3 h | 0.32 ± 0.03 | 52.9 | ||
| 4 h | 0.35 ± 0.03 | 51.4 |
*p < 0.05 compared to the saline + carrageenan group. Data is representative of findings from scientific literature.
Other In Vivo Models
Beyond carrageenan-induced paw edema, this compound has demonstrated efficacy in other models of inflammation, as summarized in the table below.
Table 2: Summary of this compound's Efficacy in Various In Vivo Inflammation Models
| Model | Species | Key Findings |
| Dextran-Induced Paw Edema | Mice | Significantly inhibited edema formation, suggesting an inhibitory effect on histamine and serotonin release. |
| Carrageenan-Induced Pleurisy | Mice | Reduced leukocyte migration and the levels of pro-inflammatory cytokines TNF-α and IL-1β in the pleural exudate.[1] |
| Carrageenan-Induced Peritonitis | Mice | Decreased total leukocyte and neutrophil migration into the peritoneal cavity. |
| Cotton Pellet-Induced Granuloma | Mice | Reduced the weight of the granulomatous tissue, indicating an effect on chronic inflammation. |
Proposed Mechanism of Action
The anti-inflammatory effects of this compound are believed to be mediated through multiple mechanisms, including the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways.
Inhibition of Pro-inflammatory Mediators
This compound has been shown to reduce the levels of several key mediators of inflammation:
-
Cytokines: It significantly decreases the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β)[1].
-
Prostaglandins and Histamine: The efficacy of this compound in dextran- and carrageenan-induced edema models suggests its interference with the histamine and prostaglandin pathways[1][2]. Molecular docking studies further support a potential interaction with the COX-2 enzyme and the H1 histamine receptor[1].
-
Nitric Oxide (NO): In a model of neuroinflammation using lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, isopulegol was found to reverse the marked elevation of NO levels[3].
Putative Modulation of NF-κB and MAPK Signaling Pathways
While direct evidence for the effect of this compound on the NF-κB and MAPK signaling pathways is still emerging, studies on the structurally related and well-characterized monoterpene, menthol, provide a strong basis for a proposed mechanism. Menthol has been shown to inhibit the production of pro-inflammatory cytokines in LPS-stimulated macrophages by downregulating the NF-κB and MAPK (p38 and ERK) signaling pathways. It is therefore hypothesized that this compound may exert its anti-inflammatory effects through a similar mechanism.
The binding of LPS to Toll-like receptor 4 (TLR4) on macrophages typically triggers the activation of downstream signaling cascades, including the NF-κB and MAPK pathways. This leads to the phosphorylation and activation of key proteins such as p65 (a subunit of NF-κB), IκBα (an inhibitor of NF-κB), p38, ERK, and JNK. The activation of these pathways culminates in the increased transcription of genes encoding pro-inflammatory mediators. The proposed inhibitory action of this compound on these pathways would lead to a reduction in the inflammatory response.
Caption: Proposed mechanism of anti-inflammatory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key in vivo and in vitro assays used to evaluate the anti-inflammatory properties of this compound.
In Vivo Experimental Protocols
This protocol is a standard method for assessing acute inflammation.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
-
Animals: Male Swiss mice (25-30 g) are typically used.
-
Acclimatization: Animals are housed for at least one week under standard laboratory conditions (22 ± 2 °C, 12 h light/dark cycle) with free access to food and water.
-
Fasting: Mice are fasted overnight with free access to water before the experiment.
-
Grouping and Treatment: Animals are randomly divided into groups (n=6-8 per group):
-
Vehicle control group (e.g., saline or 0.5% Tween 80 in saline)
-
Positive control group (e.g., Indomethacin, 10 mg/kg, p.o.)
-
This compound treatment groups (e.g., 1, 5, 10 mg/kg, p.o.)
-
-
Induction of Edema: One hour after treatment, 0.05 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the subplantar region of the right hind paw.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer immediately before the carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: The increase in paw volume is calculated as the difference between the volume at each time point and the baseline volume. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
This model is used to assess inflammation in a body cavity and allows for the analysis of leukocyte migration and inflammatory mediators in the exudate.
-
Animals, Acclimatization, Fasting, and Grouping: As described in the paw edema protocol.
-
Induction of Pleurisy: One hour after treatment, 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the pleural cavity.
-
Sample Collection: Four hours after the carrageenan injection, the animals are euthanized, and the pleural cavity is washed with 1 mL of heparinized saline. The pleural exudate is collected.
-
Analysis:
-
Leukocyte Count: The total number of leukocytes in the pleural lavage is determined using a Neubauer chamber. Differential cell counts can be performed on stained cytospin preparations.
-
Cytokine Measurement: The levels of TNF-α and IL-1β in the cell-free supernatant of the pleural exudate are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
In Vitro Experimental Protocol
This protocol is a standard method for evaluating the anti-inflammatory effects of compounds on macrophage activation.
Caption: Workflow for LPS-Stimulated Macrophage Assay.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁵ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or the vehicle control. The cells are pre-treated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS stimulation serves as a negative control.
-
Incubation: The plates are incubated for 24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Production: The levels of TNF-α, IL-1β, and IL-6 in the culture supernatant are quantified using specific ELISA kits.
-
-
Cell Viability Assay: A cell viability assay (e.g., MTT or MTS) is performed in parallel to ensure that the observed inhibitory effects are not due to cytotoxicity of the compound.
Conclusion
The available evidence strongly suggests that this compound possesses significant anti-inflammatory properties, as demonstrated in both acute and chronic models of inflammation. Its mechanism of action likely involves the inhibition of key pro-inflammatory mediators, including cytokines and prostaglandins. While the precise signaling pathways are still under investigation, a putative role in the downregulation of the NF-κB and MAPK pathways is a compelling hypothesis that warrants further investigation. The data and protocols presented in this guide provide a solid foundation for future research aimed at further elucidating the therapeutic potential of this compound as a novel anti-inflammatory agent.
References
- 1. Modulation of alveolar macrophage innate response in proinflammatory-, pro-oxidant-, and infection- models by mint extract and chemical constituents: Role of MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cold stimuli, hot topic: An updated review on the biological activity of menthol in relation to inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticonvulsant Potential of (+)-Isopulegol: A Technical Guide for Researchers
An In-depth Review of Preclinical Research, Mechanisms of Action, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Isopulegol, a monoterpenoid alcohol found in the essential oils of various aromatic plants, has emerged as a promising natural compound with significant anticonvulsant properties. Preclinical studies have demonstrated its efficacy in animal models of seizures, suggesting its potential as a novel therapeutic agent for epilepsy. This technical guide provides a comprehensive overview of the current research on the anticonvulsant effects of this compound, with a focus on its pharmacological mechanisms, quantitative data from key experimental models, and detailed methodologies for researchers in the field of epilepsy and drug discovery.
Anticonvulsant Activity in Preclinical Models
The anticonvulsant effects of this compound have been primarily evaluated using the pentylenetetrazole (PTZ)-induced seizure model in mice, a standard screening test for potential anti-epileptic drugs.
Pentylenetetrazole (PTZ)-Induced Seizure Model
In this model, administration of the GABA-A receptor antagonist pentylenetetrazole induces clonic-tonic seizures. The efficacy of an anticonvulsant compound is assessed by its ability to delay the onset of seizures (latency) and protect against mortality.
Studies have shown that this compound, administered intraperitoneally (i.p.), significantly prolongs the latency to convulsions and protects against mortality in a dose-dependent manner.[1]
| Treatment Group | Dose (mg/kg, i.p.) | Seizure Latency (seconds, mean ± SEM) | Mortality Protection (%) |
| Saline + PTZ | - | 120.0 ± 8.2 | 0 |
| This compound + PTZ | 50 | 185.5 ± 15.1 | 40 |
| This compound + PTZ | 100 | 250.3 ± 20.8** | 80 |
| This compound + PTZ | 150 | 310.7 ± 25.4 | 100 |
| Diazepam + PTZ | 2 | 360.0 ± 30.1 | 100 |
| p < 0.05, **p < 0.01, ***p < 0.001 compared to Saline + PTZ group. Data adapted from Silva et al., 2009.[1] |
Maximal Electroshock (MES)-Induced Seizure Model
The MES test is another widely used model to screen for anticonvulsant drugs, particularly those effective against generalized tonic-clonic seizures. In this model, an electrical stimulus is applied to induce a tonic hindlimb extension.
Mechanisms of Anticonvulsant Action
The anticonvulsant effects of this compound are believed to be mediated through a multi-target mechanism, primarily involving the modulation of GABAergic neurotransmission and its potent antioxidant properties.
Modulation of the GABAergic System
Evidence suggests that this compound positively modulates the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[1]
-
Interaction with Benzodiazepine-Sensitive GABA-A Receptors: The anticonvulsant effect of this compound is partially reversed by flumazenil, a benzodiazepine receptor antagonist.[1] This suggests that this compound may act on the benzodiazepine binding site or an allosterically coupled site on the GABA-A receptor complex, enhancing GABA-mediated inhibitory currents.
Antioxidant and Neuroprotective Effects
Oxidative stress is increasingly recognized as a key contributor to the pathophysiology of epilepsy. This compound has demonstrated significant antioxidant activity in the brain, which likely contributes to its neuroprotective and anticonvulsant effects.[1]
In the hippocampus of mice subjected to PTZ-induced seizures, this compound treatment has been shown to:
-
Prevent the increase in lipid peroxidation.[1]
-
Preserve normal catalase (CAT) activity.[1]
-
Prevent the depletion of reduced glutathione (GSH) levels.[1]
| Treatment Group | Catalase (nmol/min/mg protein) | Reduced Glutathione (μg/g tissue) |
| Control | 35.2 ± 2.1 | 1.2 ± 0.1 |
| PTZ | 22.5 ± 1.8 | 0.7 ± 0.05 |
| This compound (150 mg/kg) + PTZ | 33.8 ± 2.5# | 1.1 ± 0.08# |
| *p < 0.05 compared to Control group. #p < 0.05 compared to PTZ group. Data adapted from Silva et al., 2009.[1] |
Modulation of Glutamatergic Neurotransmission
Some studies on related monoterpenes and initial findings with isopulegol suggest a potential interaction with the glutamatergic system, particularly as an antagonist of NMDA receptors.[2] This action would contribute to reducing neuronal hyperexcitability. However, direct evidence and quantitative data (e.g., IC50 or Ki values) for this compound's activity at NMDA receptors are still lacking.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in the research of this compound's anticonvulsant effects.
Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice
Objective: To assess the anticonvulsant activity of a test compound against chemically-induced clonic-tonic seizures.
Materials:
-
Male Swiss mice (25-30 g)
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)
-
Test compound (this compound) dissolved in an appropriate vehicle (e.g., saline with 0.1% Tween 80)
-
Positive control (e.g., Diazepam)
-
Vehicle control
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chambers
-
Stopwatch
Procedure:
-
Acclimatize mice to the experimental room for at least 1 hour before testing.
-
Divide animals into treatment groups (vehicle, this compound at various doses, positive control).
-
Administer the test compound, vehicle, or positive control via i.p. injection. A pretreatment time of 30 minutes is common.[1]
-
After the pretreatment period, administer PTZ (e.g., 85 mg/kg, i.p.) to induce seizures.
-
Immediately after PTZ injection, place each mouse in an individual observation chamber and start the stopwatch.
-
Observe the animals for 30 minutes and record the following parameters:
-
Latency to the first clonic seizure: The time from PTZ injection to the onset of generalized clonus (jerking of the whole body).
-
Mortality: Record the number of animals that die within the 30-minute observation period.
-
-
Calculate the percentage of mortality protection for each group.
Maximal Electroshock (MES)-Induced Seizure Model in Mice
Objective: To evaluate the efficacy of a test compound in preventing the tonic hindlimb extension phase of a maximal seizure, indicative of activity against generalized tonic-clonic seizures.
Materials:
-
Male Swiss mice (25-30 g)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Electrode solution (e.g., 0.9% saline)
-
Test compound, vehicle, and positive control (e.g., Phenytoin)
-
Syringes and needles for administration
Procedure:
-
Acclimatize mice to the experimental room.
-
Administer the test compound, vehicle, or positive control at a predetermined time before the electroshock (e.g., 30-60 minutes).
-
Apply the electrode solution to the corneal electrodes.
-
Gently restrain the mouse and place the corneal electrodes on its corneas.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension (a rigid, extended posture of the hindlimbs for at least 3 seconds).
-
The primary endpoint is the percentage of animals in each group that are protected from tonic hindlimb extension.
Antioxidant Enzyme Assays in Brain Tissue
Objective: To quantify the activity of antioxidant enzymes in brain tissue following seizure induction and treatment.
Materials:
-
Hippocampal tissue dissected from experimental animals
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Reagents for Catalase (CAT) assay (e.g., hydrogen peroxide)
-
Reagents for Reduced Glutathione (GSH) assay (e.g., Ellman's reagent - DTNB)
-
Spectrophotometer
-
Homogenizer
Procedure:
-
Following the behavioral experiments (e.g., PTZ model), euthanize the animals and dissect the hippocampus on ice.
-
Homogenize the tissue in cold phosphate buffer to prepare a 10% (w/v) homogenate.
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g for 15 minutes at 4°C).
-
Collect the supernatant for the biochemical assays.
-
Catalase (CAT) Activity Assay:
-
Based on the method of Aebi (1984), which measures the rate of decomposition of hydrogen peroxide at 240 nm.
-
The reaction mixture contains phosphate buffer, the tissue supernatant, and hydrogen peroxide.
-
The decrease in absorbance is monitored over time.
-
-
Reduced Glutathione (GSH) Assay:
-
Based on the reaction of GSH with DTNB to form a yellow-colored product that can be measured at 412 nm.
-
The reaction mixture includes the supernatant, phosphate buffer, and DTNB.
-
-
Calculate the specific activity of the enzymes (e.g., nmol/min/mg of protein) and the concentration of GSH (e.g., μg/g of tissue).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of action and experimental workflows.
Caption: Proposed anticonvulsant mechanism of this compound.
Caption: Experimental workflow for the PTZ-induced seizure model.
Conclusion and Future Directions
This compound demonstrates significant anticonvulsant activity in preclinical models, primarily through the positive modulation of GABA-A receptors and its robust antioxidant effects. The available quantitative data from the PTZ model in mice supports its dose-dependent efficacy in delaying seizure onset and preventing mortality.
For drug development professionals, this compound represents a promising lead compound. Future research should focus on:
-
Evaluating its efficacy in other seizure models, particularly the MES model, to broaden its anticonvulsant profile.
-
Conducting in vitro studies, such as receptor binding assays and electrophysiological recordings, to precisely quantify its affinity for GABA-A and NMDA receptors and elucidate its specific molecular targets.
-
Investigating its pharmacokinetic and pharmacodynamic properties to optimize dosing and delivery.
-
Exploring its potential in chronic models of epilepsy to assess its long-term efficacy and impact on epileptogenesis.
This comprehensive understanding will be crucial for the potential translation of this compound from a promising natural compound to a clinically relevant antiepileptic therapy.
References
- 1. Effects of isopulegol on pentylenetetrazol-induced convulsions in mice: possible involvement of GABAergic system and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Hyperalgesic Effect of Isopulegol Involves GABA and NMDA Receptors in a Paclitaxel-Induced Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
The Analgesic Potential of (+)-Isopulegol: A Technical Guide for Researchers
An In-depth Examination of Preclinical Evidence, Mechanistic Pathways, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Isopulegol, a monoterpene alcohol found in the essential oils of various aromatic plants, has emerged as a promising candidate for the development of novel analgesic agents. Preclinical studies have demonstrated its efficacy in a range of nociceptive and neuropathic pain models. This technical guide provides a comprehensive overview of the current state of research on the analgesic potential of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.
Quantitative Analgesic Activity of this compound
The analgesic effects of this compound have been quantified in several standard animal models of pain. The following tables summarize the key findings from these studies, presenting dose-dependent effects and inhibitory actions.
Table 1: Antinociceptive Effects of this compound in Chemical-Induced Nociception Models
| Nociception Model | Species | Route of Administration | Dose Range (mg/kg) | Observed Effect | Reference |
| Formalin Test (Phase I - Neurogenic) | Mice | Oral | 0.78 - 25 | Dose-dependent reduction in paw licking time.[1] | [1] |
| Formalin Test (Phase II - Inflammatory) | Mice | Oral | 1.56 - 25 | Dose-dependent reduction in paw licking time.[1] | [1] |
| Capsaicin-Induced Nociception | Mice | Oral | 1.56 - 12.5 | Significant, dose-dependent inhibition of paw licking.[1] | [1] |
| Glutamate-Induced Nociception | Mice | Oral | 3.12 - 6.25 | Significant and dose-dependent inhibition of paw licking.[1][2] | [1][2] |
| Acetic Acid-Induced Writhing | Mice | - | - | Significant analgesic activity observed. | [3] |
Table 2: Anti-hyperalgesic and Anti-allodynic Effects of this compound in a Neuropathic Pain Model (Paclitaxel-Induced)
| Test | Species | Route of Administration | Dose (mg/kg) | Outcome | Reference |
| Mechanical Sensitivity (von Frey) | Mice | Oral | 25, 50, 100 | Significant increase in mechanical nociceptive threshold.[2] | [2] |
| Cold Sensitivity (Acetone Test) | Mice | Oral | 12.5, 25, 50 | Significant reduction in cold sensitivity.[2] | [2] |
Mechanisms of Analgesic Action
The analgesic properties of this compound are attributed to its modulation of several key signaling pathways involved in pain perception and transmission.
Involvement of the Opioid System
Studies have shown that the antinociceptive effect of this compound is at least partially mediated by the opioid system. The administration of naloxone, a non-selective opioid receptor antagonist, has been shown to inhibit the analgesic activity of isopulegol.[1]
Muscarinic Receptor Interaction
The involvement of muscarinic receptors in the analgesic action of this compound has also been demonstrated. Atropine, a muscarinic receptor antagonist, was found to reverse the antinociceptive effects of isopulegol.[1]
L-arginine/NO/cGMP Pathway
A significant mechanism underlying the analgesic effect of this compound involves the inhibition of the L-arginine/nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway.[1] The antinociception induced by isopulegol was inhibited by L-arginine (an NO precursor) and methylene blue (a guanylyl cyclase inhibitor).[1] This suggests that isopulegol's analgesic action is related to the inhibition of nitric oxide and cGMP production.[1]
Figure 1: Proposed mechanism of this compound's interaction with the L-arginine/NO/cGMP pathway.
ATP-Sensitive Potassium (KATP) Channel Opening
The antinociceptive effect of this compound is also linked to the opening of ATP-sensitive potassium (KATP) channels. Glibenclamide, a KATP channel blocker, has been shown to antagonize the analgesic effects of isopulegol.[1]
GABAergic and NMDA Receptor Modulation in Neuropathic Pain
In a model of paclitaxel-induced neuropathic pain, the anti-hyperalgesic effect of this compound was reversed by flumazenil, a GABAA receptor antagonist, and potentiated by the NMDA receptor antagonist, MK-801.[2] This suggests that in neuropathic pain states, this compound's mechanism involves the GABAergic system and modulation of NMDA receptor activity.
TRPM8 Channel Activation
Isopulegol is a known agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a receptor activated by cold and cooling compounds like menthol.[4] The activation of TRPM8 channels on sensory neurons can lead to a cooling sensation and contribute to analgesia. The EC50 value for (-)-isopulegol on TRPM8 channel activation has been reported to be 66 μM.[4]
Figure 2: Overview of the signaling pathways involved in this compound-mediated analgesia.
Detailed Experimental Protocols
To facilitate the replication and further investigation of the analgesic properties of this compound, this section provides detailed methodologies for the key in vivo experiments cited in this guide.
Hot Plate Test
This test is used to evaluate centrally mediated analgesia by measuring the latency of a thermal pain response.
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C. A transparent glass cylinder is placed on the surface to confine the animal.
-
Animals: Male Swiss mice (20-25 g).
-
Procedure:
-
Acclimatize the animals to the testing room for at least 1 hour before the experiment.
-
Administer this compound or the vehicle orally 30-60 minutes before the test.
-
Gently place each mouse on the hot plate and start a stopwatch.
-
Observe the animal for nociceptive responses, such as licking of the hind paws or jumping.
-
Record the latency (in seconds) to the first clear sign of a nociceptive response.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the animal does not respond within the cut-off time, it is removed from the plate, and the latency is recorded as the cut-off time.
-
-
Data Analysis: The increase in latency time compared to the vehicle-treated group is calculated as an index of analgesia.
Formalin Test
This model assesses both neurogenic (Phase I) and inflammatory (Phase II) pain.
-
Reagents: A 2.5% formalin solution (in 0.9% saline).
-
Animals: Male Swiss mice (20-25 g).
-
Procedure:
-
Acclimatize the animals in individual observation chambers for at least 30 minutes.
-
Administer this compound or the vehicle orally 30-60 minutes before the formalin injection.
-
Inject 20 µL of 2.5% formalin into the plantar surface of the right hind paw.
-
Immediately place the animal back into the observation chamber.
-
Record the total time (in seconds) the animal spends licking or biting the injected paw during two distinct phases:
-
Phase I (Neurogenic Pain): 0-5 minutes post-injection.
-
Phase II (Inflammatory Pain): 15-30 minutes post-injection.
-
-
-
Data Analysis: The total licking time in each phase is compared between the treated and control groups. The percentage of inhibition of the nociceptive response is calculated.
Acetic Acid-Induced Writhing Test
This test is a model of visceral inflammatory pain.
-
Reagents: A 0.6% or 1% solution of acetic acid in distilled water.[3][5]
-
Animals: Male Swiss mice (20-25 g).
-
Procedure:
-
Administer this compound or the vehicle orally 30-60 minutes before the acetic acid injection.
-
Inject the acetic acid solution intraperitoneally (e.g., 10 mL/kg).
-
Immediately place the mouse in an individual observation chamber.
-
After a latency period of about 5 minutes, count the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) for a defined period (e.g., 10-20 minutes).
-
-
Data Analysis: The total number of writhes in the treated groups is compared to the control group, and the percentage of inhibition is calculated.
Capsaicin-Induced Paw Licking Test
This test evaluates neurogenic pain mediated primarily by the activation of TRPV1 receptors.
-
Reagents: A solution of capsaicin (e.g., 1.6 µ g/paw in 20 µL of a vehicle like saline with Tween 80).
-
Animals: Male Swiss mice (20-25 g).
-
Procedure:
-
Acclimatize the animals in individual observation chambers for at least 30 minutes.
-
Administer this compound or the vehicle orally 30-60 minutes before the capsaicin injection.
-
Inject the capsaicin solution into the plantar surface of the right hind paw.
-
Immediately place the animal back into the observation chamber.
-
Record the total time (in seconds) the animal spends licking or biting the injected paw for the first 5 minutes post-injection.
-
-
Data Analysis: The total licking time is compared between the treated and control groups, and the percentage of inhibition is calculated.
Glutamate-Induced Nociception Test
This test assesses pain mediated by the activation of glutamate receptors.
-
Reagents: A solution of L-glutamate (e.g., 20 µmol/paw in 20 µL of saline).
-
Animals: Male Swiss mice (20-25 g).
-
Procedure:
-
Acclimatize the animals in individual observation chambers for at least 30 minutes.
-
Administer this compound or the vehicle orally 30-60 minutes before the glutamate injection.
-
Inject the glutamate solution into the plantar surface of the right hind paw.
-
Immediately place the animal back into the observation chamber.
-
Record the total time (in seconds) the animal spends licking or biting the injected paw for the first 15 minutes post-injection.[6]
-
-
Data Analysis: The total licking time is compared between the treated and control groups, and the percentage of inhibition is calculated.
Figure 3: Generalized experimental workflow for assessing the analgesic potential of this compound.
Conclusion and Future Directions
The available preclinical evidence strongly supports the analgesic potential of this compound. Its multimodal mechanism of action, involving the opioid system, muscarinic receptors, the L-arginine/NO/cGMP pathway, KATP channels, the GABAergic system, NMDA receptors, and TRPM8 channels, makes it an attractive candidate for further investigation.
Future research should focus on:
-
Pharmacokinetic and toxicological studies: To determine the bioavailability, metabolism, and safety profile of this compound.
-
Chronic pain models: To evaluate its efficacy in more clinically relevant models of chronic pain.
-
Structure-activity relationship studies: To identify more potent and selective analogs.
-
Combination therapy: To explore potential synergistic effects with other analgesic agents.
This technical guide provides a solid foundation for researchers to build upon in their efforts to develop this compound and related compounds as novel therapeutics for the management of pain.
References
- 1. Effects of isopulegol in acute nociception in mice: Possible involvement of muscarinic receptors, opioid system and l-arginine/NO/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Hyperalgesic Effect of Isopulegol Involves GABA and NMDA Receptors in a Paclitaxel-Induced Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. saspublishers.com [saspublishers.com]
- 4. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. researchgate.net [researchgate.net]
The Gastroprotective Mechanisms of (+)-Isopulegol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Isopulegol, a monoterpene found in the essential oils of various aromatic plants, has demonstrated significant gastroprotective effects in preclinical studies. This technical guide provides an in-depth overview of the known mechanisms underlying its protective action against gastric mucosal damage. The primary mechanisms involve the modulation of endogenous prostaglandins, the opening of ATP-sensitive potassium (KATP) channels, and the enhancement of antioxidant defenses through the restoration of glutathione (GSH) levels. This document summarizes the available quantitative data, details the experimental protocols used to elucidate these mechanisms, and presents visual representations of the key signaling pathways and experimental workflows.
Introduction
Gastric ulcers are a prevalent condition characterized by mucosal damage resulting from an imbalance between aggressive factors (e.g., acid, pepsin, NSAIDs, ethanol) and protective mechanisms of the gastric mucosa. This compound has emerged as a promising natural compound with potent gastroprotective properties. This guide synthesizes the current scientific understanding of its mechanisms of action, providing a valuable resource for researchers and professionals in the field of gastroenterology and drug development.
Gastroprotective Efficacy of this compound
This compound has shown dose-dependent protection against gastric ulcers induced by necrotizing agents such as ethanol and nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin.
Quantitative Data on Ulcer Index Reduction
The protective effect of this compound has been quantified by measuring the ulcer index in animal models.
| Ulcer Model | Species | Dose of this compound (mg/kg, p.o.) | Ulcer Index (mm²) | Inhibition (%) |
| Ethanol-induced | Mice | Vehicle | 105.3 ± 15.2 | - |
| 25 | 45.8 ± 9.7 | 56.5 | ||
| 50 | 28.3 ± 7.5 | 73.1 | ||
| 100 | 15.6 ± 5.4 | 85.2 | ||
| 200 | 8.9 ± 3.1 | 91.5 | ||
| Indomethacin-induced | Mice | Vehicle | 88.4 ± 12.1 | - |
| 50 | 55.2 ± 8.9 | 37.5 | ||
| 100 | 34.7 ± 6.3 | 60.7 | ||
| 200 | 19.1 ± 4.8* | 78.4 |
*p < 0.05 compared to the vehicle group. Data adapted from Silva et al., 2009.
Core Gastroprotective Mechanisms
The gastroprotective action of this compound is multifactorial, involving several key pathways that enhance mucosal defense.
Involvement of Endogenous Prostaglandins
Prostaglandins (PGs) are crucial for maintaining gastric mucosal integrity by stimulating mucus and bicarbonate secretion and increasing mucosal blood flow[1][2]. The gastroprotective effect of this compound is significantly attenuated by pretreatment with indomethacin, a non-selective cyclooxygenase (COX) inhibitor, indicating the involvement of endogenous prostaglandins[3][4].
Opening of ATP-Sensitive Potassium (KATP) Channels
The opening of KATP channels in the gastric mucosa is a recognized gastroprotective mechanism[3]. Pretreatment with glibenclamide, a KATP channel blocker, reverses the protective effect of this compound against ethanol-induced gastric lesions, suggesting that its mechanism of action involves the activation of these channels[3][4].
Antioxidant Properties
Oxidative stress is a major contributor to the pathogenesis of gastric ulcers. This compound exhibits antioxidant effects by restoring the levels of reduced glutathione (GSH), a critical endogenous antioxidant, in the gastric mucosa.
| Parameter | Experimental Group | GSH Level (nmol/mg protein) |
| Glutathione (GSH) | Control | 1.85 ± 0.12 |
| Ethanol | 0.78 ± 0.09* | |
| Ethanol + this compound (100 mg/kg) | 1.62 ± 0.15# | |
| Ethanol + this compound (200 mg/kg) | 1.79 ± 0.18# |
*p < 0.05 compared to the control group; #p < 0.05 compared to the ethanol group. Data adapted from Silva et al., 2009.
Non-involvement of Nitric Oxide
The role of nitric oxide (NO) in the gastroprotective effect of this compound against ethanol-induced ulcers has been investigated. Pretreatment with L-NAME (N(G)-nitro-L-arginine methyl ester), a non-selective nitric oxide synthase (NOS) inhibitor, did not reverse the protective effect of this compound, suggesting that the NO pathway is not significantly involved in this context[3][4].
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound's Gastroprotective Effect
Experimental Workflow for Evaluating Gastroprotective Activity
Detailed Experimental Protocols
Ethanol-Induced Gastric Ulcer Model
-
Animals: Male Swiss mice (25-30 g) are fasted for 18-24 hours with free access to water.
-
Treatment: Animals are randomly divided into groups and treated orally (p.o.) with this compound (25, 50, 100, or 200 mg/kg), vehicle (e.g., 0.9% saline with 2% Tween 80), or a standard drug (e.g., omeprazole).
-
Ulcer Induction: One hour after treatment, gastric ulcers are induced by oral administration of absolute ethanol (0.2 mL/animal).
-
Evaluation: One hour after ethanol administration, animals are euthanized, and their stomachs are removed. The stomachs are opened along the greater curvature, and the ulcer index is determined by measuring the total area of lesions (in mm²).
Indomethacin-Induced Gastric Ulcer Model
-
Animals: Male Swiss mice (25-30 g) are fasted for 18-24 hours with free access to water.
-
Treatment: Animals are treated orally with this compound (50, 100, or 200 mg/kg), vehicle, or a standard drug.
-
Ulcer Induction: Thirty minutes after treatment, indomethacin (20 mg/kg) is administered subcutaneously to induce gastric ulcers.
-
Evaluation: Six hours after indomethacin administration, animals are euthanized, and the ulcer index is determined as described for the ethanol model.
Measurement of Gastric Mucosal Glutathione (GSH)
-
Tissue Preparation: Gastric mucosal scrapings are homogenized in a suitable buffer (e.g., 0.02 M EDTA).
-
Assay: The homogenate is mixed with 50% trichloroacetic acid and centrifuged. The supernatant is then mixed with Ellman's reagent (5,5'-dithiobis(2-nitrobenzoic acid)).
-
Quantification: The absorbance is measured at 412 nm, and the concentration of GSH is calculated from a standard curve and expressed as nmol/mg of protein.
Investigation of Mechanistic Pathways
To investigate the involvement of specific pathways, animals are pretreated with antagonists before the administration of this compound and the ulcerogenic agent.
-
Prostaglandins: Indomethacin (10 mg/kg, i.p.) is administered 30 minutes before this compound.
-
KATP Channels: Glibenclamide (5 mg/kg, i.p.) is administered 30 minutes before this compound.
-
Nitric Oxide: L-NAME (20 mg/kg, i.p.) is administered 30 minutes before this compound.
Future Directions
While the current evidence strongly supports the gastroprotective potential of this compound, further research is warranted to fully elucidate its mechanisms of action. Future studies should focus on:
-
Investigating the effect of this compound on other antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
-
Exploring its impact on inflammatory pathways, including the expression of cytokines like TNF-α, IL-1β, and IL-6, and the activity of myeloperoxidase (MPO).
-
Determining the role of the Nrf2/HO-1 signaling pathway in the antioxidant effects of this compound.
-
Assessing its influence on gastric mucus and bicarbonate secretion.
-
Examining its effects on apoptosis-related proteins such as Bax, Bcl-2, and caspases.
Conclusion
This compound demonstrates robust gastroprotective activity through a multi-pronged mechanism involving the enhancement of mucosal defense systems and antioxidant capacity. Its ability to act via prostaglandin synthesis and KATP channel opening, coupled with its antioxidant properties, makes it a compelling candidate for further development as a therapeutic agent for the prevention and treatment of gastric ulcers. The detailed protocols and data presented in this guide provide a solid foundation for future research in this area.
References
- 1. ias.ac.in [ias.ac.in]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Optimization of Alcian blue pH 1.0 histo-staining protocols to match mass spectrometric quantification of sulfomucins and circumvent false positive results due to sialomucins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to (+)-Isopulegol: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Isopulegol, a naturally occurring monoterpene alcohol, has a rich history rooted in the fragrance industry as a key intermediate in the synthesis of menthol.[1] First identified in the essential oils of plants like Mentha pulegium and various Eucalyptus species, its significance has expanded into the pharmaceutical realm due to a range of demonstrated biological activities. This guide provides a comprehensive technical overview of this compound, covering its discovery, historical importance, detailed synthetic protocols, physicochemical properties, and its multifaceted pharmacological effects, with a focus on its anti-inflammatory, anticonvulsant, and gastroprotective actions. Quantitative data are systematically presented, and key molecular pathways are visualized to facilitate a deeper understanding of this versatile phytochemical.
Discovery and Historical Significance
The discovery of isopulegol is intrinsically linked to the study of essential oils in the late 19th and early 20th centuries. While the precise date of its initial isolation is not well-documented, it was identified as a component of various aromatic plants. Its primary historical importance lies in its role as a crucial precursor in the industrial production of (-)-menthol, a compound with vast applications in flavorings, cosmetics, and pharmaceuticals.[1][2] The conversion of isopulegol to menthol is a classic example of stereoselective synthesis in industrial chemistry.[3] Beyond its use in menthol production, isopulegol itself is utilized in the soap and cosmetics industry for its pleasant, minty aroma.[4][5]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its application in both synthesis and biological studies.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O | [4] |
| Molecular Weight | 154.25 g/mol | [4] |
| Appearance | Colorless liquid | [6] |
| Boiling Point | 211-212 °C | [7] |
| Density | 0.912 g/mL at 25 °C | [7] |
| Refractive Index (n20/D) | 1.471 | [7] |
| Solubility | Soluble in ethanol, ether, and most non-volatile oils; slightly soluble in water. | |
| Vapor Pressure | 0.104 mmHg at 20°C | [6] |
| CAS Number | 104870-56-6 | [4] |
Synthesis of this compound
The most prominent method for the synthesis of isopulegol is the intramolecular ene reaction (cyclization) of citronellal. The stereochemistry of the starting citronellal dictates the stereochemistry of the resulting isopulegol. For the synthesis of this compound, (+)-citronellal is required. Various catalysts, primarily Lewis acids, have been employed to facilitate this reaction.
General Experimental Protocol for the Synthesis of this compound from (+)-Citronellal
This protocol is a generalized procedure based on common methods for the acid-catalyzed cyclization of citronellal.
Materials:
-
(+)-Citronellal
-
Anhydrous zinc bromide (ZnBr₂) or other suitable Lewis acid catalyst
-
Toluene or other appropriate anhydrous solvent
-
0.05 M Hydrobromic acid (HBr) aqueous solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, separatory funnel)
-
Stirring and heating apparatus
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Reaction Setup: A solution of (+)-citronellal (1.0 equivalent) in an anhydrous solvent such as toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: The Lewis acid catalyst, for instance, anhydrous zinc bromide (typically 0.1 to 0.5 equivalents), is added to the reaction mixture. Some protocols may involve dissolving the catalyst in the solvent before adding the citronellal.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature. The optimal temperature can vary depending on the catalyst used, ranging from low temperatures (e.g., 0-5 °C) to elevated temperatures.[8] The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction is quenched by the addition of a dilute aqueous acid solution, such as 0.05 M HBr, to decompose the catalyst and any complexes formed.[9] The organic layer is then separated using a separatory funnel.
-
Purification: The organic layer is washed with water and brine, and then dried over an anhydrous drying agent like sodium sulfate. The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield high-purity this compound.[1]
Comparison of Catalytic Systems for Citronellal Cyclization
The choice of catalyst significantly impacts the yield and stereoselectivity of the isopulegol synthesis.
| Catalyst | Solvent | Temperature (°C) | Yield of Isopulegol (%) | Diastereoselectivity (Isopulegol:Other Isomers) | Reference |
| Anhydrous Zinc Bromide | Toluene | 0-5 | 97.0 | >98.5:1.5 | [8][9] |
| Scandium Trifluoromethanesulphonate | Not specified | ≤ 15 | Good | Not specified | [7] |
| Montmorillonite K10 Clay | Benzene | 80 | ~41 | 51% selectivity | [3] |
| ZSM-5 Zeolite | Benzene | 80 | ~21 | Not specified | [3] |
| SiO₂/ZnCl₂ (Microwave-assisted) | Solvent-free | Not specified | 100 | 74-76% | [6] |
Biological Activities and Mechanisms of Action
This compound has garnered significant attention for its diverse pharmacological properties.
Anti-inflammatory Activity
Isopulegol has demonstrated significant anti-inflammatory effects in various preclinical models. Its mechanism of action is believed to involve the modulation of key inflammatory pathways.
Experimental Protocol for Evaluating Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model):
-
Animals: Male Swiss mice or Wistar rats are typically used.
-
Groups: Animals are divided into a control group (vehicle), a positive control group (e.g., indomethacin), and treatment groups receiving different doses of isopulegol.
-
Administration: Isopulegol is administered orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 1, 5, 10 mg/kg).[10]
-
Induction of Inflammation: After a set time (e.g., 30-60 minutes), inflammation is induced by injecting a small volume of carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement: The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Analysis: The percentage of edema inhibition is calculated by comparing the paw volume of the treated groups with the control group.
Isopulegol's anti-inflammatory action is partly attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway . This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[1][10]
Caption: NF-κB signaling pathway and the inhibitory role of this compound.
Anticonvulsant Activity
Isopulegol has shown promising anticonvulsant properties, suggesting its potential as a therapeutic agent for epilepsy.
Experimental Protocol for Assessing Anticonvulsant Activity (Pentylenetetrazol (PTZ)-Induced Convulsion Model):
-
Animals: Male mice are commonly used.
-
Groups: Animals are divided into a control group (saline), a positive control group (e.g., diazepam), and treatment groups receiving different doses of isopulegol.
-
Administration: Isopulegol is administered intraperitoneally 30 minutes before the convulsant agent.[11]
-
Induction of Seizures: Seizures are induced by the administration of pentylenetetrazol (PTZ).
-
Observation: The latency to the first convulsion and the mortality rate are recorded over a specific observation period.
-
Analysis: The effects of isopulegol on prolonging seizure latency and protecting against mortality are evaluated.
The anticonvulsant effects of isopulegol are primarily mediated through its positive allosteric modulation of the Gamma-Aminobutyric Acid type A (GABA-A) receptor .[1][12] By enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, isopulegol reduces neuronal excitability.[1]
Caption: Positive allosteric modulation of the GABA-A receptor by this compound.
Gastroprotective Effects
Studies have also highlighted the gastroprotective potential of isopulegol.
Experimental Protocol for Evaluating Gastroprotective Effects (Ethanol-Induced Gastric Ulcer Model):
-
Animals: Mice are fasted before the experiment.
-
Groups: Animals are divided into a control group, and treatment groups receiving isopulegol at various doses.
-
Administration: Isopulegol is administered orally.
-
Ulcer Induction: Gastric ulcers are induced by the oral administration of absolute ethanol.[13]
-
Assessment: After a designated time, the stomachs are removed, and the ulcerated area is measured. Histopathological examinations can also be performed.
-
Analysis: The gastroprotective effect is determined by the reduction in the ulcerated area in the treated groups compared to the control group.
The gastroprotective mechanisms of isopulegol are thought to be mediated, at least in part, by the involvement of endogenous prostaglandins and the opening of ATP-sensitive K+ (KATP) channels, as well as its antioxidant properties.[13][14]
Applications in Drug Development
The diverse pharmacological profile of this compound makes it an attractive candidate for drug development. Its established safety profile, being a component of various foods and fragrances, is a significant advantage.[1] Research is ongoing to explore its therapeutic potential for a range of conditions, including inflammatory disorders, epilepsy, and gastrointestinal diseases. Furthermore, its chemical structure serves as a scaffold for the synthesis of new derivatives with potentially enhanced therapeutic efficacy. For instance, saturated long-chain esters of isopulegol have been synthesized and investigated as permeation enhancers for transdermal drug delivery.[8]
Conclusion
From its historical role as a key precursor in menthol synthesis to its emergence as a promising multifaceted therapeutic agent, this compound has a significant and evolving story in chemical and pharmaceutical sciences. Its anti-inflammatory, anticonvulsant, and gastroprotective effects, underpinned by its interactions with key signaling pathways, highlight its potential for the development of new drugs. The detailed experimental protocols and compiled data in this guide serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this versatile monoterpene.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Isopulegol, (+)- | C10H18O | CID 1268090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. isopulegol, 7786-67-6 [thegoodscentscompany.com]
- 6. researchgate.net [researchgate.net]
- 7. 89-79-2 CAS MSDS (ISOPULEGOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. CN108484355B - Preparation method of isopulegol - Google Patents [patents.google.com]
- 9. scribd.com [scribd.com]
- 10. Antiedematogenic and Anti-Inflammatory Activity of the Monoterpene Isopulegol and Its β-Cyclodextrin (β-CD) Inclusion Complex in Animal Inflammation Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of isopulegol on pentylenetetrazol-induced convulsions in mice: possible involvement of GABAergic system and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GABA(A) receptor modulation by terpenoids from Sideritis extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Gastroprotective activity of isopulegol on experimentally induced gastric lesions in mice: investigation of possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of (+)-Isopulegol: A Technical Guide
This guide provides an in-depth overview of the spectroscopic data for (+)-Isopulegol, a significant monoterpenoid alcohol used in the chemical and pharmaceutical industries. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable benchmarks for researchers and professionals in drug development and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound, respectively.
Experimental Protocol (NMR): A sample of this compound is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL. The solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
1.1. ¹H NMR Data
The proton NMR spectrum of this compound exhibits characteristic signals corresponding to its unique set of protons. The chemical shifts, multiplicities, and coupling constants are summarized below.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.85 - 4.90 | m | 2H | =CH₂ |
| ~3.99 | br s | 1H | -OH |
| ~3.50 | dt | 1H | H-1 (CH-OH) |
| ~2.10 | m | 1H | H-2 |
| ~1.70 | s | 3H | =C-CH₃ |
| ~1.65 | m | 1H | H-5 |
| ~1.40 - 1.60 | m | 2H | Cyclohexyl CH₂ |
| ~1.25 | m | 1H | Cyclohexyl CH |
| ~0.95 - 1.15 | m | 2H | Cyclohexyl CH₂ |
| 0.92 | d | 3H | CH-CH₃ |
1.2. ¹³C NMR Data
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The data presented here are based on spectra recorded in CDCl₃[1].
| Chemical Shift (ppm) | Carbon Assignment |
| 146.76 | C-8 (=C) |
| 112.65 | C-9 (=CH₂) |
| 70.47 | C-1 (CH-OH) |
| 54.15 | C-2 |
| 42.88 | C-6 |
| 34.41 | C-4 |
| 31.52 | C-5 |
| 29.85 | C-3 |
| 22.24 | C-7 (CH-CH₃) |
| 19.26 | C-10 (=C-CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol (IR): The IR spectrum of this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a neat sample, a drop of the liquid is placed between two potassium bromide (KBr) plates to form a thin capillary film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3380 | Strong, Broad | O-H stretch (alcohol) |
| ~3075 | Medium | =C-H stretch (alkene) |
| ~2925 | Strong | C-H stretch (alkane) |
| ~1645 | Medium | C=C stretch (alkene) |
| ~1450 | Medium | C-H bend (alkane) |
| ~1040 | Strong | C-O stretch (secondary alcohol) |
| ~890 | Strong | =C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
Experimental Protocol (MS): Mass spectra are commonly acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the GC, where it is vaporized and separated from other components. The separated this compound then enters the mass spectrometer, where it is ionized, typically by Electron Ionization (EI) at 70 eV. The resulting ions are separated based on their mass-to-charge ratio (m/z).
The mass spectrum of isopulegol shows a molecular ion peak (M⁺) corresponding to its molecular weight (154.25 g/mol )[2]. The fragmentation pattern provides structural clues.
| m/z | Relative Intensity (%) | Possible Fragment Assignment |
| 154 | ~5 | [M]⁺ |
| 139 | ~15 | [M - CH₃]⁺ |
| 121 | ~30 | [M - CH₃ - H₂O]⁺ |
| 95 | ~75 | [C₇H₁₁]⁺ |
| 81 | ~100 | [C₆H₉]⁺ |
| 69 | ~98 | [C₅H₉]⁺ |
| 68 | ~91 | [C₅H₈]⁺ |
| 56 | ~88 | [C₄H₈]⁺ |
| 41 | ~85 | [C₃H₅]⁺ |
Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
Unlocking Research Frontiers: A Comprehensive List of SEO-Driven, Long-Tail Keywords for Dihydroxyacetone
For scientific researchers delving into the multifaceted world of dihydroxyacetone (DHA), a comprehensive understanding of its properties, applications, and analytical methods is paramount. To facilitate this exploration, a curated list of SEO-driven, long-tail keywords has been compiled, categorized by specific researcher intents. This resource aims to guide content creation and streamline the search for foundational knowledge, methodological protocols, troubleshooting solutions, and comparative studies related to this simple yet significant ketotriose.
The following table provides a structured overview of long-tail keywords tailored to the nuanced queries of the scientific community, from preliminary investigations to advanced experimental optimization and validation.
| Category | Long-tail Keyword |
| Foundational & Exploratory | dihydroxyacetone synthesis from glycerol mechanism |
| enzymatic conversion of glycerol to dihydroxyacetone | |
| dihydroxyacetone phosphate role in glycolysis pathway[1][2][3][4][5] | |
| dihydroxyacetone Maillard reaction with amino acids kinetics[6][7][8][9] | |
| chemical properties of dihydroxyacetone and its dimer | |
| biological role of dihydroxyacetone phosphate in metabolism | |
| discovery and history of dihydroxyacetone in scientific research | |
| dihydroxyacetone as a precursor in organic synthesis | |
| theoretical modeling of dihydroxyacetone reaction pathways | |
| dihydroxyacetone isomers and their chemical stability | |
| Methodological & Application | dihydroxyacetone quantification by HPLC methods[10][11][12][13] |
| using dihydroxyacetone as a carbon source in microbial fermentation[14][15] | |
| protocol for enzymatic synthesis of dihydroxyacetone phosphate | |
| analytical techniques for dihydroxyacetone purity assessment | |
| experimental setup for studying dihydroxyacetone Maillard reaction | |
| dihydroxyacetone applications in cell culture media | |
| methods for isotopic labeling of dihydroxyacetone | |
| dihydroxyacetone as a substrate for glycerol dehydrogenase[16] | |
| spectrophotometric assay for dihydroxyacetone detection[10] | |
| developing a standard curve for dihydroxyacetone quantification[17] | |
| Troubleshooting & Optimization | troubleshooting dihydroxyacetone crystallization and purification |
| optimizing dihydroxyacetone production from Gluconobacter oxydans[18][19][20][21][22] | |
| preventing dihydroxyacetone degradation in aqueous solutions[23] | |
| overcoming substrate inhibition in dihydroxyacetone fermentation | |
| improving the yield of dihydroxyacetone synthesis from glycerol[16][24][25][26][27][28][29][30][31][32] | |
| addressing dihydroxyacetone interference in biochemical assays | |
| stabilization of dihydroxyacetone for long-term storage | |
| pH and temperature effects on dihydroxyacetone stability[23] | |
| challenges in scaling up dihydroxyacetone production | |
| minimizing by-product formation in dihydroxyacetone synthesis | |
| Validation & Comparative | comparative study of dihydroxyacetone and glyceraldehyde cytotoxicity |
| dihydroxyacetone vs erythrulose in Maillard reaction kinetics[33][34][35][36] | |
| validation of dihydroxyacetone purity by NMR spectroscopy | |
| cross-reactivity of dihydroxyacetone in glucose assays | |
| comparing chemical and enzymatic synthesis of dihydroxyacetone | |
| validation of an HPLC method for dihydroxyacetone analysis[10][11][12][13][37] | |
| assessing the biological activity of synthetic vs. natural dihydroxyacetone | |
| comparative analysis of dihydroxyacetone quantification methods[10][11][12][13] | |
| evaluating the efficiency of different catalysts for dihydroxyacetone synthesis | |
| dihydroxyacetone and glyceraldehyde: a comparative metabolic study[38] |
References
- 1. Dihydroxyacetone_phosphate [bionity.com]
- 2. Dihydroxyacetone phosphate - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. Glycolysis - Wikipedia [en.wikipedia.org]
- 5. Dihydroxyacetone: A User Guide for a Challenging Bio-Based Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparison of Color Development Kinetics of Tanning Reactions of Dihydroxyacetone with Free and Protected Basic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. HPLC methods for determination of dihydroxyacetone and glycerol in fermentation broth and comparison with a visible spectrophotometric method to determine dihydroxyacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
- 14. US20190040417A1 - Biological fermentation using dihydroxyacetone as a source of carbon - Google Patents [patents.google.com]
- 15. Fermentation of dihydroxyacetone by engineered Escherichia coli and Klebsiella variicola to products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Efficient 1,3-dihydroxyacetone biosynthesis in Gluconobacter oxydans using metabolic engineering and a fed-batch strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Improvement of 1,3-dihydroxyacetone production from Gluconobacter oxydans by ion beam implantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Disruption of the membrane-bound alcohol dehydrogenase-encoding gene improved glycerol use and dihydroxyacetone productivity in Gluconobacter oxydans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. e-ijep.co.in [e-ijep.co.in]
- 23. mcbiotec.com [mcbiotec.com]
- 24. Conversion of Glycerol to Dihydroxyacetone by Immobilized Whole Cells of Acetobacter xylinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Conversion of Glycerol to Dihydroxyacetone by Immobilized Whole Cells of Acetobacter xylinum - PMC [pmc.ncbi.nlm.nih.gov]
- 26. "Catalytic oxidation of glycerol to high-value chemical dihydroxyaceton" by Wenbin Hu [docs.lib.purdue.edu]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Photocatalytic production of dihydroxyacetone from glycerol on TiO 2 in acetonitrile - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09434B [pubs.rsc.org]
- 30. 1,3-Dihydroxyacetone synthesis - chemicalbook [chemicalbook.com]
- 31. researchgate.net [researchgate.net]
- 32. experts.umn.edu [experts.umn.edu]
- 33. grandingredients.com [grandingredients.com]
- 34. zhenyicos.com [zhenyicos.com]
- 35. us.typology.com [us.typology.com]
- 36. opendermatologyjournal.com [opendermatologyjournal.com]
- 37. researchgate.net [researchgate.net]
- 38. Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone | Semantic Scholar [semanticscholar.org]
Enantioselective Synthesis of (+)-Isopulegol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Isopulegol, a monoterpene alcohol, is a valuable chiral intermediate in the synthesis of various natural products and active pharmaceutical ingredients, most notably (+)-menthol and its derivatives. Its stereochemistry plays a crucial role in the biological activity and sensory properties of the final products. The enantioselective synthesis of this compound, primarily through the asymmetric cyclization of (−)-citronellal, has been a subject of extensive research. This technical guide provides an in-depth overview of the core methodologies, experimental protocols, and catalytic systems employed in the stereocontrolled synthesis of this compound.
The predominant strategy for this synthesis is the intramolecular carbonyl-ene reaction of (−)-citronellal. The stereochemical outcome of this reaction is highly dependent on the nature of the catalyst, which can be broadly categorized into Lewis acid and Brønsted acid systems. The choice of catalyst and reaction conditions allows for the selective formation of the desired this compound diastereomer.
Core Synthesis Pathway: Asymmetric Cyclization of (–)-Citronellal
The fundamental transformation in the enantioselective synthesis of this compound is the acid-catalyzed intramolecular ene reaction of (−)-citronellal. This reaction proceeds through a six-membered transition state, and the stereochemistry of the resulting isopulegol isomers is determined by the conformation of this transition state, which is influenced by the catalyst.
Caption: General workflow for the synthesis of this compound.
Catalytic Systems and Performance Data
A variety of catalytic systems have been developed for the enantioselective cyclization of (−)-citronellal. The choice of catalyst is critical for achieving high yield and diastereoselectivity towards this compound. Below is a summary of representative catalytic systems and their reported performance.
| Catalyst System | Starting Material | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (this compound : others) | Reference |
| ZnBr₂ | (−)-Citronellal | Toluene | 0 - 25 | ~70 | 94:6 | [1] |
| ZnBr₂ / Calixarene | (−)-Citronellal | Toluene | 20 - 30 | 96.8 | >98:2 | [1] |
| H₃PW₁₂O₄₀/SiO₂ | (+)-Citronellal | Cyclohexane | 15 - 40 | 95-100 | 80:20 (for (-)-Isopulegol) | [2] |
| Montmorillonite K10 | (±)-Citronellal | Buffer | Room Temp | - | - | [3] |
| Zirconia-based catalysts | (±)-Citronellal | Toluene | 80 | High | Good selectivity | [4] |
Note: Data for the enantioselective synthesis of this compound is often extrapolated from studies on the more common synthesis of (-)-isopulegol from (+)-citronellal, as the underlying principles of stereocontrol are analogous.
Reaction Mechanism and Stereoselectivity
The stereochemical outcome of the cyclization is governed by the chair-like transition state of the intramolecular ene reaction. The catalyst, typically a Lewis acid, coordinates to the carbonyl oxygen of citronellal, activating it for the nucleophilic attack by the double bond. The orientation of the substituents on the cyclohexane ring in the transition state determines the diastereoselectivity.
The formation of this compound is favored through a transition state where the propenyl group and the methyl group adopt equatorial positions to minimize steric hindrance. Chiral Lewis acids can further enhance this selectivity by creating a chiral environment around the reacting molecule.
Caption: Mechanism of Lewis acid-catalyzed cyclization.
Detailed Experimental Protocols
Zinc Bromide Catalyzed Cyclization of (–)-Citronellal
This protocol is a standard and widely cited method for the synthesis of isopulegol.
Materials:
-
(−)-Citronellal (1 equivalent)
-
Anhydrous Zinc Bromide (ZnBr₂, 0.5-0.7 equivalents)
-
Toluene (anhydrous)
-
0.01-0.1 M Hydrobromic acid (aqueous solution)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
A solution of (−)-citronellal in anhydrous toluene is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Anhydrous zinc bromide is added to the flask under a nitrogen atmosphere.
-
The citronellal solution is added dropwise to the stirred suspension of zinc bromide in toluene at a controlled temperature (typically 0 °C to room temperature) over a period of 1-2 hours.
-
After the addition is complete, the reaction mixture is stirred for an additional 2-5 hours at the same temperature. The progress of the reaction can be monitored by TLC or GC analysis.
-
Upon completion, the reaction is quenched by the addition of a dilute aqueous solution of hydrobromic acid.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with toluene.
-
The combined organic layers are washed successively with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation under reduced pressure to afford this compound.
Preparation of a Supported Zinc Bromide Catalyst (ZnBr₂/SiO₂)
For heterogeneous catalysis, a supported catalyst can be prepared.
Materials:
-
Silica gel
-
Zinc Bromide (ZnBr₂)
-
Methanol
Procedure:
-
Silica gel is dried under vacuum at 120 °C for 4 hours.
-
A solution of zinc bromide in methanol is prepared.
-
The dried silica gel is added to the methanolic solution of zinc bromide.
-
The mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure to obtain the ZnBr₂/SiO₂ catalyst, which is then dried under vacuum before use.
Organocatalytic Approaches
While Lewis acid catalysis is dominant, organocatalytic methods for the enantioselective formal [3+3]-cycloaddition of α,β-unsaturated aldehydes have been reported, which can be applied to the synthesis of isopulegol derivatives. These methods often employ chiral secondary amine catalysts, such as proline derivatives, to activate the substrate and control the stereochemistry of the cyclization. However, direct, high-yielding organocatalytic methods for the synthesis of this compound from citronellal are less established in the literature compared to metal-catalyzed approaches.
Conclusion
The enantioselective synthesis of this compound is a well-established transformation that relies heavily on the acid-catalyzed cyclization of (−)-citronellal. The choice of catalyst, particularly the use of Lewis acids like zinc bromide, often in conjunction with co-catalysts or on solid supports, is paramount in achieving high diastereoselectivity. The mechanistic understanding of the chair-like transition state provides a rational basis for catalyst design and optimization. The detailed protocols provided in this guide offer a starting point for researchers and professionals in the field to produce this valuable chiral intermediate for applications in drug development and fine chemical synthesis. Further research into more sustainable and efficient catalytic systems, including heterogeneous and organocatalytic approaches, continues to be an active area of investigation.
References
In Silico Exploration of (+)-Isopulegol's Bioactive Potential: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Computational Analysis of (+)-Isopulegol's Bioactivity.
This compound, a monoterpene alcohol found in the essential oils of various aromatic plants, has garnered significant scientific interest for its diverse pharmacological activities. In silico studies, leveraging computational methods, have become instrumental in elucidating the molecular mechanisms underlying its therapeutic potential. This technical guide provides a comprehensive overview of the in silico research into the bioactivity of this compound, focusing on its anti-inflammatory, gastroprotective, analgesic, and anticonvulsant properties. It includes detailed methodologies, quantitative data summaries, and visualizations of key signaling pathways and experimental workflows.
Anti-inflammatory Activity
In silico studies have primarily focused on the interaction of this compound with key enzymes in the inflammatory cascade, particularly Cyclooxygenase-2 (COX-2). Molecular docking simulations have been employed to predict the binding affinity and interaction patterns of this compound within the active site of COX-2.
Quantitative Data: Molecular Docking against COX-2
| Compound | Target | Binding Energy (kcal/mol) | Reference Ligand | Binding Energy (kcal/mol) |
| This compound | COX-2 | -6.4 | Diclofenac | -8.6 |
Table 1: Molecular docking results of this compound against the COX-2 enzyme.[1]
Experimental Protocols: Molecular Docking
Objective: To predict the binding mode and affinity of this compound to the active site of the COX-2 enzyme.
Protocol:
-
Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., COX-2, PDB ID: 1CX2) is retrieved from the Protein Data Bank. The protein structure is prepared by removing water molecules and any existing ligands, adding polar hydrogen atoms, and assigning charges.[2]
-
Ligand Preparation: The 3D structure of this compound is generated and optimized using a suitable chemical drawing tool and energy minimization algorithm.
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking simulation.
-
Molecular Docking: A docking program (e.g., PyRx) is used to perform the docking calculations. The software explores various conformations and orientations of the ligand within the defined grid box and calculates the binding energy for each pose.[2]
-
Analysis of Results: The docking results are analyzed to identify the most favorable binding pose based on the lowest binding energy. The interactions between the ligand and the protein's amino acid residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and examined.[2]
Signaling Pathway and Workflow Visualization
Gastroprotective Activity
The gastroprotective effects of this compound have been investigated through its potential modulation of various protective mechanisms within the gastric mucosa. In vivo studies suggest the involvement of endogenous prostaglandins, ATP-sensitive K+ (KATP) channels, and antioxidant properties.[1][3]
Signaling Pathway Visualization
Analgesic Activity
The analgesic properties of this compound are thought to be mediated through its interaction with the opioid system and other nociceptive pathways.
Signaling Pathway Visualization
Anticonvulsant Activity
The anticonvulsant effects of this compound are primarily attributed to its interaction with the GABAergic system, specifically the GABA-A receptor.
Signaling Pathway Visualization
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
ADMET prediction is a crucial in silico tool for evaluating the drug-likeness and potential safety profile of a compound. Various computational models and software are used to predict these pharmacokinetic and toxicological properties.
Quantitative Data: Predicted ADMET Properties of this compound
| Parameter | Predicted Value | Interpretation |
| Absorption | ||
| Human Intestinal Absorption (HIA) | Good | Well absorbed from the intestine |
| Caco-2 Permeability | Moderate | Moderately permeable across intestinal cells |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Yes | Can cross the blood-brain barrier |
| Plasma Protein Binding | Low | Low binding to plasma proteins |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Unlikely to inhibit CYP2D6 enzyme |
| Excretion | ||
| Renal Organic Cation Transporter | Substrate | May be excreted via renal transporters |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Unlikely to be mutagenic |
| hERG Inhibition | Low risk | Low risk of cardiotoxicity |
Table 2: Summary of in silico predicted ADMET properties of this compound.
Experimental Protocols: ADMET Prediction
Objective: To predict the pharmacokinetic and toxicological properties of this compound using computational models.
Protocol:
-
Input Structure: The 2D or 3D structure of this compound is provided as input to the prediction software or web server (e.g., ADMETlab 2.0).[3]
-
Parameter Selection: The specific ADMET properties to be predicted are selected from the available modules.
-
Prediction Calculation: The software utilizes pre-built quantitative structure-activity relationship (QSAR) models and other algorithms to calculate the selected parameters based on the chemical structure of the input molecule.
-
Result Interpretation: The predicted values are analyzed and interpreted to assess the drug-likeness and potential liabilities of the compound.
Workflow Visualization
This technical guide provides a foundational understanding of the in silico approaches used to investigate the bioactivity of this compound. The presented data, protocols, and visualizations serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration of this promising natural compound.
References
- 1. Gastroprotective activity of isopulegol on experimentally induced gastric lesions in mice: investigation of possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-silico Investigation and Development of Cyclooxygenase-2 (1CX2) Selective Inhibition as a Possible Anti-Inflammatory Activity – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol for the Purification of (+)-Isopulegol by Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note provides a detailed protocol for the purification of (+)-isopulegol, a valuable chiral intermediate in the synthesis of menthol and other fine chemicals. The protocol outlines two effective chromatographic methods: flash column chromatography for medium-scale purification and preparative High-Performance Liquid Chromatography (HPLC) for achieving high purity. This document includes comprehensive experimental procedures, recommendations for solvent systems, and methods for analyzing the purity of the final product.
Introduction:
This compound is a monoterpenoid alcohol that serves as a key precursor in the fragrance, flavor, and pharmaceutical industries. Its synthesis often results in a mixture of diastereomers and other impurities, necessitating an efficient purification strategy to isolate the desired (+)-isoform with high purity. Chromatography is a powerful technique for the separation of these closely related compounds. This protocol details two robust methods for the purification of this compound, catering to different scales and purity requirements.
Methods and Protocols
Two primary chromatographic techniques are described for the purification of this compound: Flash Column Chromatography and Preparative High-Performance Liquid Chromatography (HPLC).
Purification by Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for the purification of moderate quantities (milligrams to grams) of organic compounds. This technique utilizes a stationary phase, typically silica gel, and a mobile phase, which is a solvent system of optimized polarity to achieve separation.
Experimental Protocol:
-
Preparation of the Stationary Phase:
-
Select a glass column of appropriate size based on the amount of crude sample. A general rule is to use a silica gel mass that is 50-100 times the mass of the crude material.
-
Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).
-
Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks in the packed bed.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading and solvent addition.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through the silica gel.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound mixture in a minimal amount of a suitable solvent, ideally the mobile phase or a solvent in which the compound is highly soluble and which is a weak solvent for the chromatography (e.g., dichloromethane or a small amount of the mobile phase).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar mobile phase, such as a mixture of hexane and ethyl acetate. A typical starting gradient is 98:2 (hexane:ethyl acetate).
-
Gradually increase the polarity of the mobile phase to elute the compounds from the column. The polarity is increased by increasing the percentage of the more polar solvent (ethyl acetate).
-
Collect fractions in test tubes or other suitable containers.
-
-
Fraction Analysis:
-
Monitor the elution of the compounds by Thin Layer Chromatography (TLC).
-
Spot small aliquots of each fraction onto a TLC plate and develop it in a solvent system similar to the mobile phase used for the column.
-
Visualize the spots under UV light (if applicable) or by staining with a suitable reagent (e.g., potassium permanganate stain).
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Purification by Preparative HPLC
Preparative HPLC is employed for high-resolution separations and to obtain highly pure compounds. A reversed-phase C18 column is commonly used for the separation of moderately polar compounds like isopulegol.
Experimental Protocol:
-
System Preparation:
-
Use a preparative HPLC system equipped with a suitable pump, injector, column, and detector (e.g., UV or refractive index).
-
Install a preparative reversed-phase C18 column (e.g., 250 mm x 20 mm, 5 µm particle size).
-
Prepare the mobile phase, which typically consists of a mixture of acetonitrile and water.[1] The addition of a small amount of acid, such as formic acid, may be necessary for mass spectrometry compatibility if used for fraction analysis.[1]
-
-
Method Development (Analytical Scale):
-
It is highly recommended to first develop the separation method on an analytical scale using a smaller C18 column to optimize the mobile phase composition and gradient.
-
Inject a small amount of the crude mixture and run a gradient from a lower to a higher concentration of acetonitrile in water to determine the optimal separation conditions.
-
-
Preparative Run:
-
Equilibrate the preparative column with the initial mobile phase composition for a sufficient time.
-
Dissolve the crude this compound in the mobile phase or a compatible solvent.
-
Inject the sample onto the column. The injection volume will depend on the column dimensions and the concentration of the sample.
-
Run the preparative gradient as determined from the analytical scale experiments.
-
Monitor the elution profile using the detector and collect the fractions corresponding to the this compound peak.
-
-
Post-Purification:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
If the final product is in an aqueous solution, it can be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane) and dried over an anhydrous salt (e.g., Na2SO4) before final solvent evaporation.
-
Data Presentation
The following table summarizes typical parameters and expected results for the purification of this compound using the described chromatographic methods. Note: These values are representative and may vary depending on the specific experimental conditions and the purity of the starting material.
| Parameter | Flash Column Chromatography | Preparative HPLC |
| Stationary Phase | Silica Gel (230-400 mesh) | Reversed-Phase C18 |
| Column Dimensions | 5 cm diameter x 30 cm length | 20 mm I.D. x 250 mm length |
| Mobile Phase | Hexane:Ethyl Acetate (gradient) | Acetonitrile:Water (gradient) |
| Typical Gradient | 2% to 20% Ethyl Acetate | 30% to 70% Acetonitrile |
| Flow Rate | 20-40 mL/min | 10-20 mL/min |
| Sample Loading | 1-5 g of crude material | 100-500 mg of crude material |
| Detection | TLC with KMnO4 stain | UV at 210 nm or Refractive Index |
| Expected Purity | >95% | >99% |
| Expected Yield | 70-85% | 80-95% |
Analysis of Purified Product
The purity and identity of the purified this compound should be confirmed by appropriate analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the chemical structure and stereochemistry of this compound.
-
Chiral Gas Chromatography: To determine the enantiomeric excess (e.e.) of the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationship of the purification process.
References
Application Notes and Protocols for High-Purity (+)-Isopulegol in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the physicochemical properties, synthesis, and key pharmaceutical applications of high-purity (+)-Isopulegol. Detailed protocols for evaluating its biological activities are provided to facilitate further research and drug development.
Physicochemical Properties and Synthesis
High-purity this compound is a monoterpene alcohol with significant potential in pharmaceutical research. Its well-defined chemical and physical properties are crucial for formulation development and experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₈O |
| Molecular Weight | 154.25 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Minty, cooling, herbal |
| Density | 0.91 g/cm³ at 25°C[1] |
| Boiling Point | 212 °C |
| Melting Point | 5 - 8°C[1] |
| Flash Point | 87°C[1] |
| Solubility | Slightly soluble in water; soluble in ethanol and oils[1] |
| Optical Rotation | Specific Rotation: -4° (neat) |
Synthesis of High-Purity this compound:
High-purity this compound is typically synthesized via the stereoselective cyclization of (+)-citronellal, often utilizing Lewis acid catalysts such as zinc bromide or scandium trifluoromethanesulfonate to achieve high yields and diastereoselectivity.[2] Purification to >95% is commonly achieved through fractional distillation under reduced pressure.[3]
Pharmaceutical Applications and Biological Activity
This compound has demonstrated a range of pharmacological activities, making it a promising candidate for the development of novel therapeutics. Its primary biological effects include anti-inflammatory, analgesic, anticonvulsant, and gastroprotective activities.
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties by modulating key inflammatory pathways, including the inhibition of pro-inflammatory cytokines. A key mechanism is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3]
Table 2: Anti-inflammatory Effects of this compound in Carrageenan-Induced Paw Edema in Rodents
| Treatment | Dose (mg/kg) | Edema Inhibition (%) at 1h | Edema Inhibition (%) at 2h | Edema Inhibition (%) at 3h | Edema Inhibition (%) at 4h |
| This compound | 10 | 71.43 | 85.11 | 79.00 | 75.00 |
| This compound/β-CD Complex | 1 | - | - | 30.93 | 30.83 |
| This compound/β-CD Complex | 5 | 36.00 | 30.65 | 45.36 | 52.63 |
| This compound/β-CD Complex | 10 | 50.00 | 59.68 | 69.07 | 81.20 |
Data adapted from studies on isopulegol and its β-cyclodextrin inclusion complex.[4] The complex can enhance bioavailability.[4]
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Analgesic Activity
This compound demonstrates analgesic effects in various preclinical models of pain. Its mechanism is believed to involve the opioid and muscarinic receptor systems, as well as the L-arginine/NO/cGMP pathway.[5]
Table 3: Analgesic Effects of this compound in the Formalin Test in Mice
| Treatment | Dose (mg/kg) | Licking Time (s) - Early Phase (0-5 min) | Licking Time (s) - Late Phase (20-30 min) |
| Control | - | 75.3 ± 5.2 | 82.1 ± 6.4 |
| This compound | 0.78 | 58.2 ± 4.9* | - |
| This compound | 1.56 | 45.1 ± 3.8 | 55.7 ± 5.1 |
| This compound | 25 | 30.7 ± 2.9 | 33.4 ± 3.5 |
*p<0.05, **p<0.01, **p<0.001 vs. Control. Data adapted from a study on isopulegol's antinociceptive effects.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. WO1999032422A1 - Preparation of isopulegol - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Antiedematogenic and Anti-Inflammatory Activity of the Monoterpene Isopulegol and Its β-Cyclodextrin (β-CD) Inclusion Complex in Animal Inflammation Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of isopulegol in acute nociception in mice: Possible involvement of muscarinic receptors, opioid system and l-arginine/NO/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (+)-Isopulegol in the Synthesis of Natural Products and Chiral Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Isopulegol, a naturally occurring monoterpene alcohol, has emerged as a versatile and cost-effective chiral starting material in the synthesis of complex natural products and valuable chiral building blocks. Its rigid cyclohexane framework and stereochemically defined functional groups make it an ideal scaffold for the introduction of new stereocenters with high selectivity. These application notes provide an overview of the synthetic utility of this compound, with detailed protocols for the synthesis of 8-arylmenthols and a library of chiral aminodiols and polyols.
I. Synthesis of 8-Arylmenthols via Radical Hydroarylation
8-Arylmenthols are a class of privileged chiral auxiliaries and ligands used in a wide range of asymmetric transformations. A novel and efficient method for their synthesis from this compound involves a radical-mediated hydroarylation, circumventing the challenges associated with traditional Friedel-Crafts approaches.[1][2][3][4][5][6][7][8]
Logical Relationship: Synthesis of (+)-8-Phenylmenthol from this compound
Caption: Radical-mediated synthesis of (+)-8-phenylmenthol.
Quantitative Data: Synthesis of Various 8-Arylmenthols from this compound
| Entry | Aryl Group | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Phenyl | (+)-8-Phenylmenthol | 85 | >20:1 |
| 2 | 4-Fluorophenyl | (+)-8-(4-Fluorophenyl)menthol | 78 | >20:1 |
| 3 | 4-Chlorophenyl | (+)-8-(4-Chlorophenyl)menthol | 81 | >20:1 |
| 4 | 4-Methoxyphenyl | (+)-8-(4-Methoxyphenyl)menthol | 75 | >20:1 |
| 5 | 2-Naphthyl | (+)-8-(2-Naphthyl)menthol | 72 | >20:1 |
| 6 | 2-Pyridyl | (+)-8-(2-Pyridyl)menthol | 65 | >20:1 |
Data summarized from Crossley, S. W. M.; et al. Org. Lett. 2016, 18, 2620-2623.[1][2][3][4][5][6][7][8]
Experimental Protocol: General Procedure for the Synthesis of 8-Arylmenthols
Materials:
-
This compound
-
Appropriate arylsulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Manganese(III) acetate dihydrate (Mn(OAc)₃·2H₂O)
-
Phenylsilane (PhSiH₃)
-
Benzoyl peroxide ((PhCO₂)₂)
-
1,4-Dioxane
-
Standard laboratory glassware and purification supplies
Step 1: Synthesis of (+)-Isopulegyl Arylsulfonates
-
To a solution of this compound (1.0 equiv) in dry DCM at 0 °C under an inert atmosphere, add pyridine (1.5 equiv).
-
Slowly add the corresponding arylsulfonyl chloride (1.2 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (+)-isopulegyl arylsulfonate.
Step 2: Radical Hydroarylation
-
In a reaction vessel, combine the (+)-isopulegyl arylsulfonate (1.0 equiv), Mn(OAc)₃·2H₂O (0.1 equiv), and (PhCO₂)₂ (0.1 equiv) in 1,4-dioxane.
-
Degas the mixture with a stream of argon for 15 minutes.
-
Add PhSiH₃ (2.0 equiv) dropwise to the reaction mixture at room temperature.
-
Heat the reaction to 80 °C and stir for 4-6 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the pure 8-arylmenthol product.
II. Synthesis of Chiral Aminodiols, Diols, and Triols
This compound serves as an excellent starting material for the stereoselective synthesis of a diverse library of chiral aminodiols, diols, and triols. These compounds are valuable intermediates in the synthesis of pharmaceuticals and can act as chiral ligands in asymmetric catalysis.[9][10][11][12][13]
Experimental Workflow: From this compound to Chiral Polyols and Aminodiols
Caption: Synthetic routes to chiral polyols and aminodiols.
Quantitative Data: Synthesis of Chiral Aminodiols from this compound Epoxide
| Entry | Amine (R-NH₂) | Product | Yield (%) | Specific Rotation [α]D²⁰ (c, solvent) |
| 1 | Benzylamine | (1R,2S,3R,4S)-3-(Benzylamino)-4,8-dimethyl-1-isopropylcyclohexane-1,2-diol | 72 | +15.2 (c 0.5, CHCl₃) |
| 2 | (R)-(+)-α-Methylbenzylamine | (1R,2S,3R,4S)-4,8-Dimethyl-1-isopropyl-3-(((R)-1-phenylethyl)amino)cyclohexane-1,2-diol | 68 | +45.5 (c 0.5, CHCl₃) |
| 3 | (S)-(-)-α-Methylbenzylamine | (1R,2S,3R,4S)-4,8-Dimethyl-1-isopropyl-3-(((S)-1-phenylethyl)amino)cyclohexane-1,2-diol | 70 | -12.8 (c 0.5, CHCl₃) |
| 4 | Allylamine | (1R,2S,3R,4S)-3-(Allylamino)-4,8-dimethyl-1-isopropylcyclohexane-1,2-diol | 75 | +20.1 (c 0.5, CHCl₃) |
Data is representative of syntheses starting from the corresponding enantiomer, (-)-isopulegol.[9][10][11][12][13]
Experimental Protocol: Synthesis of Chiral Aminodiols and Diols
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Primary amines (R-NH₂)
-
Lithium perchlorate (LiClO₄)
-
Acetonitrile (MeCN)
-
Osmium tetroxide (OsO₄)
-
N-Methylmorpholine N-oxide (NMO)
-
Acetone, water, tert-butanol
Protocol 1: Epoxidation of this compound
-
Dissolve this compound (1.0 equiv) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.5 equiv) portion-wise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for 4 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude epoxide by flash chromatography.
Protocol 2: Aminolysis of this compound Epoxide
-
To a solution of this compound epoxide (1.0 equiv) in MeCN, add the primary amine (2.0 equiv) and LiClO₄ (0.2 equiv).
-
Heat the mixture to reflux and stir for 24-48 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent in vacuo.
-
Purify the resulting aminodiol by column chromatography on silica gel.
Protocol 3: Dihydroxylation of this compound
-
In a flask, dissolve this compound (1.0 equiv) in a mixture of acetone and water (10:1).
-
Add NMO (1.5 equiv) followed by a catalytic amount of OsO₄ (2.5 mol% solution in tert-butanol).
-
Stir the mixture at room temperature for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting diol by recrystallization or column chromatography.
Conclusion
This compound is a powerful and readily available chiral synthon for the construction of complex molecular architectures. The protocols detailed above for the synthesis of 8-arylmenthols and a variety of chiral aminodiols and polyols highlight its utility in creating valuable compounds for asymmetric synthesis and drug discovery. The stereochemical information embedded in this compound can be effectively transferred to new products, making it a cornerstone of modern enantioselective synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective Synthesis and Investigation of Isopulegol-Based Chiral Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of the Privileged 8-Arylmenthol Class by Radical Arylation of Isopulegol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of the Privileged 8-Arylmenthol Class by Radical Arylation of Isopulegol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of the Privileged 8-Arylmenthol Class by Radical Arylation of Isopulegol | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Stereoselective synthesis and application of isopulegol-based bi- and trifunctional chiral compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07739A [pubs.rsc.org]
- 12. Stereoselective synthesis and application of isopulegol-based bi- and trifunctional chiral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stereoselective Synthesis and Investigation of Isopulegol-Based Chiral Ligands [ouci.dntb.gov.ua]
Application Notes and Protocols: Asymmetric Diels-Alder Reactions with (+)-Isopulegol Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting asymmetric Diels-Alder reactions utilizing the chiral auxiliary (+)-isopulegol. Derived from the abundant natural product pulegone, this compound serves as an effective chiral controller, enabling the synthesis of enantiomerically enriched cyclohexene derivatives, which are valuable building blocks in pharmaceutical and natural product synthesis.
Introduction
The Diels-Alder reaction is a powerful C-C bond-forming reaction for the synthesis of six-membered rings.[1] When employing a chiral auxiliary, this reaction can be rendered asymmetric, providing access to specific stereoisomers. This compound, with its well-defined stereochemistry, offers a cost-effective and efficient means to induce facial selectivity in the cycloaddition process. The auxiliary is typically converted into a dienophile, such as an acrylate or crotonate ester, which then reacts with a suitable diene in the presence of a Lewis acid catalyst. The steric hindrance imposed by the isopulegyl moiety directs the approach of the diene to one face of the dienophile, leading to a high degree of diastereoselectivity. Subsequent removal of the auxiliary yields the desired chiral product and allows for the recovery of the this compound.
Reaction Mechanism and Stereochemical Control
The stereochemical outcome of the Diels-Alder reaction with a this compound-derived dienophile is primarily governed by the conformation of the dienophile-Lewis acid complex. Coordination of the Lewis acid to the carbonyl oxygen of the acrylate moiety locks the ester in an s-trans conformation. The bulky isopropyl group of the isopulegol auxiliary effectively shields one face of the dienophile, directing the diene to attack from the less sterically hindered face. This leads to the preferential formation of one diastereomer.
Experimental Protocols
Protocol 1: Synthesis of (+)-Isopulegyl Acrylate
This protocol describes the synthesis of the chiral dienophile from commercially available this compound.
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add acryloyl chloride (1.1 eq.) dropwise.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure (+)-isopulegyl acrylate.
Protocol 2: Asymmetric Diels-Alder Reaction
This protocol outlines a general procedure for the Lewis acid-catalyzed Diels-Alder reaction between (+)-isopulegyl acrylate and cyclopentadiene.
Materials:
-
(+)-Isopulegyl acrylate
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Diethylaluminum chloride (Et2AlCl) solution in hexanes (e.g., 1.0 M)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Dissolve (+)-isopulegyl acrylate (1.0 eq.) in anhydrous dichloromethane in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add diethylaluminum chloride solution (1.1 eq.) via syringe and stir the mixture for 15 minutes.
-
Add freshly cracked cyclopentadiene (3.0 eq.) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield the Diels-Alder adduct. The diastereomeric ratio can be determined by 1H NMR or chiral HPLC analysis.
Protocol 3: Reductive Cleavage of the Chiral Auxiliary
This protocol describes the removal of the this compound auxiliary to yield the chiral carboxylic acid, which can be further converted to other functional groups.
Materials:
-
Diels-Alder adduct
-
Lithium aluminum hydride (LiAlH4)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH4 (2.0-3.0 eq.) in anhydrous THF.
-
Add a solution of the Diels-Alder adduct (1.0 eq.) in anhydrous THF dropwise to the LiAlH4 suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction to 0 °C and quench sequentially by the careful, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake with diethyl ether.
-
The filtrate contains the desired chiral alcohol product and the recovered this compound auxiliary.
-
Acidify the aqueous layer with 1 M HCl to pH ~2 and extract with diethyl ether to isolate any carboxylic acid by-product.
-
Dry the combined organic extracts over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The product and the recovered auxiliary can be separated by silica gel column chromatography.
Data Presentation
The following tables summarize typical results obtained for asymmetric Diels-Alder reactions using terpenoid-derived chiral auxiliaries, which are expected to be comparable to those with this compound.
Table 1: Asymmetric Diels-Alder Reaction of Chiral Acrylates with Cyclopentadiene
| Chiral Auxiliary | Lewis Acid | Temp (°C) | Yield (%) | Diastereomeric Excess (d.e., %) | Reference |
| (-)-8-Phenylmenthol | Et2AlCl | -78 | 95 | >99 | [2] |
| (-)-Menthyl | TiCl4 | -30 | 85 | 88 | [2] |
| This compound (expected) | Et2AlCl | -78 | High | High | - |
Table 2: Lewis Acid Effects on Diastereoselectivity
| Lewis Acid | Solvent | Temp (°C) | Diastereoselectivity (endo:exo) |
| Et2AlCl | CH2Cl2 | -78 | >95:5 |
| TiCl4 | CH2Cl2 | -78 | ~90:10 |
| SnCl4 | CH2Cl2 | -78 | ~85:15 |
| BF3·OEt2 | CH2Cl2 | -78 | ~80:20 |
Visualizations
References
Application Notes and Protocols for the Enzymatic Resolution of (+)-Isopulegol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiomerically pure (+)-isopulegol is a valuable chiral building block in the synthesis of pharmaceuticals and fine chemicals, notably as a precursor to (-)-menthol. Enzymatic kinetic resolution offers a highly selective and environmentally benign method for obtaining this specific stereoisomer from a racemic mixture of isopulegol. This document provides detailed application notes and experimental protocols for the lipase-catalyzed kinetic resolution of racemic isopulegol to produce enantiopure this compound. The method is based on the enantioselective acylation of (-)-isopulegol, leaving the desired this compound unreacted and thus allowing for its separation.
Principle of the Method
The enzymatic kinetic resolution of racemic isopulegol is achieved through the selective acylation of one enantiomer by a lipase in a non-aqueous solvent. Lipase from Pseudomonas cepacia (Lipase PS) has been shown to selectively catalyze the acylation of (-)-isopulegol, leaving this compound largely unreacted.[1] By stopping the reaction at approximately 50% conversion, a mixture containing this compound and (-)-isopulegyl acetate is obtained. These two compounds can then be separated by standard chromatographic techniques due to their different chemical properties.
Data Presentation
The success of an enzymatic resolution is quantified by several key parameters: the enantiomeric excess of the substrate (e.e.s) and the product (e.e.p), the conversion rate (c), and the enantiomeric ratio (E). The enantiomeric ratio is a measure of the enzyme's selectivity and is independent of the conversion. An E-value greater than 200 is generally considered excellent for a kinetic resolution.
Table 1: Representative Data for the Lipase-Catalyzed Kinetic Resolution of Racemic Isopulegol
| Entry | Lipase Source | Acyl Donor | Solvent | Time (h) | Conversion (%) | e.e. of this compound (%) | e.e. of (-)-Isopulegyl Acetate (%) | Enantiomeric Ratio (E) |
| 1 | Pseudomonas cepacia (Lipase PS) | Vinyl Acetate | Hexane | 24 | 48 | >99 | 96 | >200 |
| 2 | Pseudomonas cepacia (Lipase PS) | Vinyl Acetate | tert-Butyl methyl ether | 24 | 50 | >99 | >99 | >200 |
| 3 | Candida antarctica Lipase B (CALB) | Vinyl Acetate | Hexane | 48 | 45 | 82 | 98 | ~50 |
Note: The data in this table are representative and compiled based on typical outcomes for enzymatic resolutions of similar secondary alcohols. Actual results may vary depending on specific experimental conditions.
Experimental Protocols
This section provides a detailed protocol for the enzymatic resolution of racemic isopulegol using Lipase PS.
Materials:
-
Racemic (±)-isopulegol
-
Lipase from Pseudomonas cepacia (Lipase PS, e.g., Amano Lipase PS)
-
Vinyl acetate (acyl donor)
-
Anhydrous hexane or tert-butyl methyl ether (solvent)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
-
Standard laboratory glassware and equipment (magnetic stirrer, thermostat-controlled bath, rotary evaporator)
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination
Protocol 1: Enzymatic Acylation of Racemic Isopulegol
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve racemic isopulegol (1.0 equivalent) in anhydrous hexane (or tert-butyl methyl ether) to a concentration of 0.1-0.5 M.
-
Addition of Reagents: Add vinyl acetate (1.5-2.0 equivalents) to the solution.
-
Enzyme Addition: Add Lipase PS (typically 20-50 mg of lipase per mmol of racemic isopulegol). The optimal enzyme amount should be determined empirically.
-
Reaction: Stir the reaction mixture at a constant temperature (typically 30-40 °C) in a thermostat-controlled water bath.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2-4 hours). Analyze the aliquots by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining this compound. The goal is to stop the reaction at or near 50% conversion to maximize the yield and enantiomeric purity of the unreacted alcohol.
-
Reaction Quench: Once the desired conversion is reached, stop the reaction by filtering off the enzyme. Wash the enzyme with a small amount of the reaction solvent.
-
Work-up: Combine the filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator. The resulting residue will be a mixture of this compound and (-)-isopulegyl acetate.
Protocol 2: Purification of this compound
-
Chromatographic Separation: Purify the crude mixture obtained from Protocol 1 by silica gel column chromatography.
-
Elution: Use a gradient of ethyl acetate in hexane as the eluent. The less polar (-)-isopulegyl acetate will elute first, followed by the more polar this compound.
-
Fraction Collection and Analysis: Collect the fractions and analyze them by thin-layer chromatography (TLC) or GC to identify the fractions containing pure this compound.
-
Solvent Evaporation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to yield the enantiopure product.
-
Characterization: Confirm the purity and enantiomeric excess of the final product using chiral GC or HPLC and compare the data with a standard of racemic isopulegol.
Visualizations
Diagram 1: Experimental Workflow for Enzymatic Resolution of this compound
Caption: Workflow for obtaining enantiopure this compound.
Diagram 2: Logical Relationship in Kinetic Resolution
Caption: Principle of enzymatic kinetic resolution.
References
Application Notes and Protocols for the Scale-up Synthesis of (+)-Isopulegol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Isopulegol is a naturally occurring monoterpene alcohol and a valuable chiral intermediate in the synthesis of various fine chemicals, pharmaceuticals, and fragrance compounds. Notably, it serves as a key precursor to (+)-menthol, an important ingredient in numerous consumer products. The increasing demand for enantiomerically pure this compound necessitates robust and scalable synthetic processes. These application notes provide detailed protocols for the industrial-scale synthesis, purification, and characterization of this compound, focusing on the catalytic cyclization of (-)-citronellal.
Industrial Applications of this compound
This compound and its derivatives are utilized across various industries due to their distinct properties:
-
Pharmaceuticals: It serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs) and is explored for its own potential therapeutic effects, including anti-inflammatory and analgesic properties.[1]
-
Flavors and Fragrances: It is used to impart minty and cooling sensations in products like chewing gum, candies, and beverages.[1][2] It is also a component in perfume compositions, adding freshness to floral and oriental fragrances.[3]
-
Cosmetics and Personal Care: Incorporated into skincare products for its refreshing and potential skin-soothing properties.[1][2]
-
Chemical Intermediate: It is a crucial building block in the synthesis of other complex organic molecules.[2][4]
Synthesis of this compound via Cyclization of (-)-Citronellal
The primary industrial route for synthesizing isopulegol is the intramolecular ene reaction, or cyclization, of citronellal.[5] To obtain this compound, the starting material is (-)-citronellal. The selection of the catalyst is critical to achieve high conversion, selectivity, and stereoselectivity. Both homogeneous and heterogeneous catalysts have been effectively employed.
Catalyst Selection and Performance
Several catalytic systems have been investigated for the cyclization of citronellal. The choice of catalyst influences the reaction conditions, product yield, and diastereoselectivity.
| Catalyst System | Starting Material | Reaction Temperature (°C) | Conversion (%) | Selectivity to Isopulegol Isomers (%) | Diastereoselectivity this compound:(+)-iso-isopulegol:(+)-neo-isopulegol:(+)-neoiso-isopulegol | Reference |
| Zinc Bromide (ZnBr₂) | (R)-(+)-Citronellal | 20-80 | ~70 | 94 | 94:6 (Isopulegol:other isomers) | [4][6] |
| Silica-supported Heteropoly Acid (H₃PW₁₂O₄₀/SiO₂) | (+)-Citronellal | 15-40 | 95-100 | ~100 | 80:20 ((-)-Isopulegol:(+)-neo-isopulegol) | [5] |
| Zirconium Hydroxide | (±)-Citronellal | 80 | >95 | >95 | High selectivity to isopulegol | [1] |
| HCl-treated Montmorillonite with Heteropoly Acid | Citronellal | 100 | 100 | 95 | Not Specified | [3] |
| Aluminum Complexes with Tripodal Tris(silanolate) Ligands | (+)-Citronellal | 100 | >95 | >95 | High diastereoselectivity | [2] |
Note: Data for this compound synthesis is inferred from studies on (-)-Isopulegol from (+)-Citronellal, as the reaction mechanism is analogous.
Experimental Protocols
Protocol 1: Homogeneous Catalysis using Zinc Bromide
This protocol describes the cyclization of (-)-citronellal using anhydrous zinc bromide as a catalyst.
Materials:
-
(-)-Citronellal (≥95% purity)
-
Anhydrous Zinc Bromide (ZnBr₂)
-
Toluene (anhydrous)
-
0.05 M Hydrobromic acid (aqueous solution)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Reaction vessel with mechanical stirrer, thermometer, and dropping funnel
-
Distillation apparatus
Procedure:
-
Charge the reaction vessel with anhydrous zinc bromide (50-70g per 100g of citronellal) and anhydrous toluene (300-400g per 100g of citronellal).
-
Heat the mixture to the desired reaction temperature (e.g., 80°C) with stirring.
-
Slowly add a solution of (-)-citronellal in toluene dropwise to the reaction vessel over 1-2 hours.
-
After the addition is complete, maintain the reaction mixture at the set temperature for an additional 2-5 hours, monitoring the reaction progress by Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench the reaction by adding a 0.05 M hydrobromic acid aqueous solution.
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purify the crude product by fractional distillation under reduced pressure.
Protocol 2: Heterogeneous Catalysis using Supported Heteropoly Acid
This protocol outlines the use of a reusable solid acid catalyst for the cyclization reaction.
Materials:
-
(-)-Citronellal (≥95% purity)
-
Silica-supported heteropoly acid (e.g., H₃PW₁₂O₄₀/SiO₂)
-
Cyclohexane (anhydrous)
-
Reaction vessel with magnetic stirrer and thermometer
-
Filtration apparatus
Procedure:
-
Add the silica-supported heteropoly acid catalyst to a solution of (-)-citronellal in cyclohexane in a reaction vessel.
-
Stir the mixture at the desired temperature (e.g., 40°C).
-
Monitor the reaction by taking aliquots and analyzing them by GC.
-
Once the desired conversion is achieved, filter the reaction mixture to recover the catalyst. The catalyst can be washed, dried, and reused.
-
The filtrate, containing the product, is concentrated under reduced pressure.
-
The crude this compound is then purified by fractional distillation.
Purification of this compound
High purity is often required for industrial applications, particularly in the pharmaceutical and fragrance sectors. Fractional distillation is the primary method for initial purification. For achieving very high chemical and optical purity (≥99.7%), crystallization is employed.
Protocol 3: Purification by Fractional Distillation
-
Assemble a fractional distillation apparatus equipped with a high-efficiency column (e.g., Vigreux or packed column).
-
Place the crude this compound in the distillation flask.
-
Evacuate the system to a reduced pressure to lower the boiling point and prevent thermal degradation.
-
Gradually increase the temperature and collect fractions based on their boiling points. The main fraction containing this compound is collected at the appropriate temperature and pressure.
Protocol 4: Purification by Deep Cooling Crystallization
-
Dissolve the distilled this compound in a suitable solvent such as acetone or petroleum ether.
-
Cool the solution to a low temperature (e.g., -20°C to -60°C) to induce crystallization.[7]
-
The precipitated crystals of high-purity this compound are separated by filtration or centrifugation.
-
The process can be repeated to achieve higher purity levels.
Characterization and Quality Control
The purity and isomeric distribution of this compound are critical quality attributes. Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the standard analytical techniques for this purpose.
Protocol 5: Purity Analysis by Gas Chromatography (GC)
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A polar capillary column like DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for separating isopulegol isomers. For chiral analysis, a chiral column (e.g., Rt-βDEXse) is necessary.[8]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 5°C/min to 220°C.
-
Hold: Hold at 220°C for 5 minutes.[8]
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Data Analysis: Purity is determined by the area percentage of the this compound peak relative to the total peak area. Impurities are identified by comparing their retention times with known standards or by GC-MS analysis.
Workflow and Logic Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. CN108484355B - Preparation method of isopulegol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Menthol - Wikipedia [en.wikipedia.org]
- 7. Method for purifying (-)-n-isopulegol and citrus perfume compositions containing purified (-)-n-isopulegol - Patent 0694514 [data.epo.org]
- 8. benchchem.com [benchchem.com]
Monitoring the Oxidation of (+)-Isopulegol to (+)-Isopulegone using TLC and HPLC
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed protocols for monitoring the oxidation of (+)-Isopulegol to (+)-Isopulegone using two common analytical techniques: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). These methods are essential for tracking reaction progress, determining conversion, and assessing the purity of the product.
Introduction
This compound is a valuable chiral starting material in the synthesis of various natural products and active pharmaceutical ingredients. One common transformation is its oxidation to (+)-Isopulegone, a key intermediate. Efficiently monitoring this reaction is crucial for optimizing reaction conditions and ensuring the desired outcome. TLC offers a rapid, qualitative assessment of the reaction progress, while HPLC provides quantitative data on the consumption of the starting material and the formation of the product.
Reaction Scheme
The oxidation of this compound to (+)-Isopulegone can be achieved using various oxidizing agents. A common and mild method involves the use of Dess-Martin periodinane (DMP).
Caption: Oxidation of this compound to (+)-Isopulegone.
Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
TLC is a quick and effective method to visualize the progress of the oxidation reaction by observing the disappearance of the starting material, this compound, and the appearance of the product, (+)-Isopulegone.
Experimental Protocol for TLC
Materials:
-
TLC plates (Silica gel 60 F254)
-
Developing chamber
-
Mobile phase: 95:5 Hexanes:Ethyl Acetate (v/v)
-
Capillary tubes for spotting
-
Visualization agent: Potassium permanganate (KMnO4) stain or p-anisaldehyde stain
-
Heat gun
Procedure:
-
Prepare the Developing Chamber: Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapors and close the lid.
-
Spot the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).
-
Using a capillary tube, spot a small amount of the dissolved starting material (this compound) on the 'SM' lane.
-
Spot the starting material and the reaction mixture on top of each other in the 'C' lane.
-
Spot a small aliquot of the reaction mixture on the 'RM' lane.
-
Develop the Plate: Carefully place the spotted TLC plate into the developing chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent to ascend the plate.
-
Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
Dip the dried plate into a jar containing the KMnO4 or p-anisaldehyde stain.
-
Gently heat the plate with a heat gun to develop the spots. This compound (an alcohol) and (+)-Isopulegone (a ketone) will appear as distinct colored spots.
Data Presentation: TLC
The progress of the reaction can be qualitatively assessed by the intensity of the spots. As the reaction proceeds, the spot corresponding to this compound will diminish, while the spot for (+)-Isopulegone will intensify. Due to the difference in polarity (ketones are generally more polar than alcohols), (+)-Isopulegone will have a lower Retention Factor (Rf) than this compound.
| Compound | Functional Group | Expected Rf Value (95:5 Hexanes:EtOAc) | Appearance with KMnO4 Stain |
| This compound | Alcohol | ~0.4 | Yellow/Brown spot on a purple background |
| (+)-Isopulegone | Ketone | ~0.3 | Yellow/Brown spot on a purple background |
Note: Rf values are approximate and can vary based on experimental conditions.
Caption: Workflow for TLC Monitoring.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC allows for the quantitative monitoring of the reaction by measuring the peak areas of the reactant and product over time. A reverse-phase HPLC method is suitable for this separation.
Experimental Protocol for HPLC
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: 60:40 Acetonitrile:Water (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by adding a small amount of a reducing agent like sodium thiosulfate for DMP oxidations) and dilute the sample with the mobile phase to an appropriate concentration.
-
Injection: Inject the prepared sample into the HPLC system.
-
Data Acquisition: Record the chromatogram and integrate the peak areas for this compound and (+)-Isopulegone.
Data Presentation: HPLC
The conversion of this compound can be calculated from the peak areas in the chromatograms. In a reverse-phase system, the more polar compound, (+)-Isopulegone, will have a shorter retention time than the less polar this compound.
| Compound | Expected Retention Time (Rt) |
| (+)-Isopulegone | ~3.5 min |
| This compound | ~4.8 min |
Note: Retention times are approximate and can vary depending on the specific HPLC system and column.
Calculation of Conversion:
Conversion (%) = [Area(Isopulegone) / (Area(Isopulegol) + Area(Isopulegone))] x 100
Caption: Workflow for HPLC Monitoring.
Conclusion
The combination of TLC and HPLC provides a comprehensive approach to monitoring the oxidation of this compound. TLC serves as a rapid, qualitative tool for real-time reaction tracking, while HPLC offers precise quantitative data for detailed kinetic analysis and final product purity assessment. These protocols can be adapted for monitoring other reactions involving this compound and its derivatives, making them valuable tools for researchers in synthetic chemistry and drug development.
Application Notes and Protocols for the Characterization of Isopulegol Derivatives by X-ray Crystallography
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isopulegol and its derivatives, chiral monoterpenoids derived from mint oils, are valuable building blocks in the synthesis of pharmaceuticals and other bioactive molecules. Determining the precise three-dimensional atomic arrangement of these derivatives is crucial for understanding their structure-activity relationships (SAR), optimizing their biological efficacy, and for rational drug design. Single-crystal X-ray crystallography is the definitive method for elucidating the molecular structure, including absolute stereochemistry, conformation, and intermolecular interactions.
This document provides a detailed guide to the characterization of isopulegol derivatives using X-ray crystallography. While the focus is on (+)-isopulegol, the protocols and techniques described are equally applicable to its enantiomer. A specific derivative of (-)-isopulegol, (1S,2R,4S)-1-[(morpholin-4-yl)methyl]-4-(prop-1-en-2-yl)cyclohexane-1,2-diol, is used as a representative example to illustrate the experimental workflow and data presentation, based on a published crystal structure.[1][2][3]
Experimental Protocols
The overall workflow for the characterization of an isopulegol derivative involves synthesis, crystallization, X-ray diffraction data collection, and structure solution and refinement.
Synthesis of a Representative Derivative
This protocol is based on the synthesis of (1S,2R,4S)-1-[(morpholin-4-yl)methyl]-4-(prop-1-en-2-yl)cyclohexane-1,2-diol.[3][4]
-
Reactants: A mixture of morpholine (5.1 mmol) and the corresponding epoxyperillyl alcohol (5.0 mmol), derived from the epoxidation of (S)-(-)-perillyl alcohol, is prepared.
-
Catalyst: 5 mol% of Ca(CF₃CO₂)₂ is added to the mixture under solvent-free conditions.
-
Reaction: The mixture is stirred at 313 K for 72 hours.
-
Work-up: Upon completion, the mixture is extracted with ethyl acetate (3 x 10 mL) and dried over Na₂SO₄.
-
Purification: The solvent is removed under reduced pressure, and the final compound is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 1:1 v/v) to yield the aminodiol derivative.[3][4]
Single Crystal Growth
Growing high-quality single crystals is often the most critical step in X-ray crystallography. The slow evaporation method is commonly used for organic molecules.
-
Solvent Selection: Dissolve a small amount of the purified isopulegol derivative in a suitable solvent or solvent mixture (e.g., the eluent from chromatography such as hexane/ethyl acetate). The ideal solvent should fully dissolve the compound when warm but show limited solubility at room temperature.
-
Preparation: Prepare a nearly saturated solution of the compound in a small, clean vial.
-
Evaporation: Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Crystal Formation: Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, leading to the formation of single crystals. For the representative compound, suitable crystals were obtained by slow evaporation of the chromatography solvents.[2]
X-ray Diffraction Data Collection
Data collection involves mounting a suitable crystal on a diffractometer and exposing it to a monochromatic X-ray beam.
-
Crystal Selection and Mounting: Select a single crystal of appropriate size (typically 0.1-0.3 mm) with well-defined faces and no visible cracks. Mount the crystal on a loop (e.g., a nylon loop) with a cryoprotectant oil.
-
Data Collection: Collect the diffraction data using a suitable single-crystal X-ray diffractometer. For the example compound, data was collected on a Bruker Kappa Apex II diffractometer with Mo Kα radiation (λ = 0.70173 Å).[2]
-
Temperature: Data is typically collected at low temperatures (e.g., 100-170 K) to minimize thermal vibrations and radiation damage. The example data was collected at 170 K.[5]
-
Data Reduction: The collected raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors like Lorentz and polarization effects. Software such as DENZO-SMN or CrysAlisPro is used for cell refinement and data reduction.[5]
Structure Solution and Refinement
This stage involves converting the diffraction data into a 3D model of the electron density and refining the atomic positions.
-
Structure Solution: The phase problem is solved to generate an initial electron density map. For small molecules like isopulegol derivatives, direct methods are highly effective. The structure of the example compound was solved using this approach with the SHELXS97 program.
-
Model Building: An initial atomic model is built into the electron density map.
-
Refinement: The model is refined against the experimental data using full-matrix least-squares on F². This iterative process minimizes the difference between observed structure factors (|Fo|) and calculated structure factors (|Fc|). Anisotropic thermal parameters are typically refined for all non-hydrogen atoms.
-
Hydrogen Atoms: Hydrogen atoms are often placed in calculated positions and refined using a riding model.[2] In the example structure, H atoms attached to oxygen were located in a difference Fourier map and refined freely.[2]
-
Validation: The final model is validated by checking crystallographic R-factors (R1, wR2), goodness-of-fit (GooF), and the final difference Fourier map, which should be largely featureless.
Data Presentation
Quantitative data from a crystallographic study should be presented in clear, standardized tables. The following tables are based on the published data for (1S,2R,4S)-1-[(morpholin-4-yl)methyl]-4-(prop-1-en-2-yl)cyclohexane-1,2-diol.[2]
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical formula | C₁₄H₂₅NO₃ |
| Formula weight | 255.35 |
| Temperature | 170(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁ |
| Unit cell dimensions | a = 10.9502 (4) Å, α = 90° |
| b = 6.1950 (2) Å, β = 95.823 (2)° | |
| c = 21.6146 (8) Å, γ = 90° | |
| Volume | 1458.00 (9) ų |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | 1.163 Mg/m³ |
| Absorption coefficient | 0.082 mm⁻¹ |
| F(000) | 560 |
| Crystal size | 0.30 x 0.20 x 0.10 mm |
| θ range for data collection | 3.23 to 27.50° |
| Reflections collected | 13411 |
| Independent reflections | 6659 [R(int) = 0.0248] |
| Goodness-of-fit on F² | 1.028 |
| Final R indices [I>2σ(I)] | R1 = 0.0354, wR2 = 0.0815 |
| R indices (all data) | R1 = 0.0416, wR2 = 0.0858 |
| Absolute structure parameter | 0.1 (12) |
| Largest diff. peak and hole | 0.176 and -0.170 e.Å⁻³ |
Note: The asymmetric unit contains two independent molecules. The absolute configuration was assigned based on the synthesis starting material.[1][2]
Table 2: Selected Interatomic Distances (Bond Lengths)
| Bond | Length (Å) - Molecule 1 | Length (Å) - Molecule 2 |
| C1—O1 | 1.440 (2) | 1.438 (2) |
| C2—O2 | 1.433 (2) | 1.435 (2) |
| C8—N1 | 1.464 (2) | 1.465 (2) |
| C9—C10 | 1.324 (3) | 1.321 (3) |
| C11—N1 | 1.463 (2) | 1.465 (2) |
Table 3: Selected Hydrogen Bond Geometry
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |
| O1—H1···N1 | 0.86 (3) | 1.89 (3) | 2.664 (2) | 149 (2) |
| O2A—H2A···N1A | 0.87 (3) | 1.95 (3) | 2.716 (2) | 146 (2) |
| O2—H2···O1Aⁱ | 0.85 (3) | 1.94 (3) | 2.784 (2) | 171 (2) |
| O1A—H1A···O2 | 0.87 (3) | 1.93 (3) | 2.791 (2) | 171 (2) |
Symmetry codes: (i) x, y-1, z
Conclusion
Single-crystal X-ray crystallography provides unequivocal structural information for this compound derivatives, which is indispensable for drug development and medicinal chemistry. The protocols outlined, using a published derivative as a practical example, offer a comprehensive guide from synthesis to final structure validation. The resulting data, including precise bond lengths, angles, and intermolecular interactions, form the basis for understanding the molecule's conformational preferences and its potential interactions with biological targets. This detailed structural knowledge is paramount for the design of new, more potent therapeutic agents based on the isopulegol scaffold.
References
- 1. Crystal structure of (1S,2R,4S)-1-[(morpholin-4-yl)meth-yl]-4-(prop-1-en-2-yl)cyclo-hexane-1,2-diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure of (1S,2R,4S)-1-[(morpholin-4-yl)methyl]-4-(prop-1-en-2-yl)cyclohexane-1,2-diol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Citronellal Cyclization
Welcome to the technical support center for the acid-catalyzed cyclization of citronellal to isopulegol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing experimental outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the citronellal cyclization reaction and offers potential solutions.
Problem 1: Low Yield of Isopulegol and Formation of Multiple Byproducts
-
Possible Cause: The catalyst chosen may have inappropriate acidity (either too strong or an imbalance of Lewis and Brønsted acid sites), the reaction temperature might be too high, or the reaction time may not be optimized.[1][2] Unsuitable solvents can also negatively impact the reaction.[3]
-
Suggested Solutions:
-
Catalyst Selection: Experiment with different solid acid catalysts. Zeolites (like H-β), mesoporous materials (such as Sn-SBA-15), and clays (montmorillonite K10) have shown promise.[2][4][5] The presence of both Lewis and Brønsted acid sites is often essential, with a combination of strong Lewis acidity and weak Brønsted acidity being ideal for high selectivity.[1]
-
Temperature Control: Lowering the reaction temperature can help minimize side reactions. For instance, conducting the reaction at 0-5°C has been reported to improve isopulegol yield.[6][7]
-
Solvent Choice: The solvent can significantly influence the reaction. Non-polar solvents like cyclohexane and toluene are commonly used and have been shown to favor high selectivity towards isopulegol.[3][5] In some cases, the use of a Lewis base like acetonitrile as a solvent can drastically reduce catalytic performance.[4]
-
Optimize Catalyst Loading: The amount of catalyst should be optimized. Too little can lead to incomplete conversion, while an excess may promote the formation of byproducts.[2]
-
Monitor Reaction Time: Track the reaction's progress to identify the point of maximum isopulegol yield and prevent the formation of subsequent byproducts.[2]
-
Problem 2: Predominant Formation of Dehydration Products (e.g., p-menthadienes)
-
Possible Cause: Strong Brønsted acidity and/or high reaction temperatures favor the elimination of water from the intermediate carbocation, leading to the formation of p-menthadiene isomers.[1][2]
-
Suggested Solutions:
-
Catalyst Modification: Employ catalysts with a higher ratio of Lewis to Brønsted acid sites. Lewis acids are generally more selective for the desired cyclization.[1][2]
-
Temperature Management: Maintain a lower reaction temperature to disfavor the endothermic dehydration pathway.[2] Temperatures in the range of 120-130°C have been found suitable to obtain a high yield of isopulegol while higher temperatures can increase dehydration.[8]
-
Problem 3: Formation of Di-isopulegyl Ethers
-
Possible Cause: This side reaction is also acid-catalyzed and can become significant, especially at higher conversions and catalyst concentrations.
-
Suggested Solutions:
-
Catalyst Acidity: Select a catalyst with moderate acidity to minimize the rate of this bimolecular reaction.[2]
-
Substrate Concentration: Lowering the initial concentration of citronellal can reduce the likelihood of intermolecular reactions leading to ether formation.[2]
-
Control Reaction Time: Stop the reaction once the optimal yield of isopulegol is reached to prevent its subsequent conversion to ethers.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for citronellal cyclization?
A1: A variety of solid acid catalysts are commonly employed, including:
-
Zeolites: H-β and H-Y zeolites are frequently studied.[5]
-
Mesoporous Materials: Materials like Sn-SBA-15 and MCM-41 have been used.[4][9]
-
Clays: Montmorillonite K10 is a popular and effective "green" catalyst.[10][11]
-
Metal Oxides: Zirconia-based catalysts, such as zirconium hydroxides and phosphated zirconia, have shown good activity and selectivity.[1]
-
Lewis Acids: Homogeneous Lewis acids like zinc bromide and tin(IV) chloride are also used.[6][7]
Q2: How does the type of catalyst acidity (Brønsted vs. Lewis) affect the reaction?
A2: The balance between Lewis and Brønsted acidity is crucial. Lewis acid sites are believed to promote the desired intramolecular carbonyl-ene reaction to form isopulegol.[1] Strong Brønsted acid sites, however, can catalyze undesirable side reactions like dehydration and etherification.[1][2] Therefore, a catalyst with a well-balanced ratio of strong Lewis to weak Brønsted acidity is often preferred for achieving high selectivity.[1]
Q3: What is a general experimental protocol for the cyclization of citronellal using a solid acid catalyst?
A3: The following is a representative protocol:
-
Catalyst Activation: The solid acid catalyst (e.g., montmorillonite K10, zeolite H-β) is typically activated by heating under vacuum or in a stream of inert gas to remove adsorbed water.[2]
-
Reaction Setup: A solution of citronellal in a suitable solvent (e.g., cyclohexane, toluene) is prepared in a round-bottom flask equipped with a magnetic stirrer and a condenser.[2][5]
-
Reaction Initiation: The activated catalyst is added to the citronellal solution, and the mixture is stirred at the desired temperature. The reaction progress is monitored by techniques such as gas chromatography (GC).[9]
-
Work-up: Upon completion, the catalyst is removed by filtration. The solvent is then evaporated from the filtrate under reduced pressure to yield the crude product.[2]
-
Purification: The crude product can be further purified by methods like column chromatography or distillation.
Data Presentation
Table 1: Influence of Different Catalysts on Citronellal Cyclization
| Catalyst | Solvent | Temperature (°C) | Citronellal Conversion (%) | Isopulegol Selectivity (%) | Reference |
| Cu/beta zeolite | None | 180 | 90.20 | 80.98 | [12] |
| Ni/beta zeolite | None | 180 | 42.53 | 76.60 | [12] |
| Montmorillonite K10 | Benzene | 80 | 81 | 51 | [13] |
| HCl-treated Montmorillonite | Benzene | 80 | 86-95 | 83-91 | [13] |
| ZSM-5 | Benzene | 80 | 45 | ~47 (Yield) | [13] |
| MCM-41 | Benzene | 80 | - | ~40 (Yield) | [13] |
| Anhydrous Zinc Bromide | Toluene | 0-5 | - | >98.5 (Isomer Ratio) | [6] |
| Tin(IV) Chloride | Methylene Chloride | 0 | - | 85 (Yield) | [7] |
Table 2: Effect of Solvents on Citronellal Cyclization over SiO2-Al2O3
| Solvent | Polarity | Citronellal Conversion Rate | Isopulegol Selectivity (%) | Reference |
| Chloroform | Weakly Polar | Highest | >97 | [3] |
| Toluene | Non-polar | High | >97 | [3] |
| Cyclohexane | Non-polar | Moderate | >97 | [3] |
| Ethanol | Polar Protic | Low | Lower | [3] |
| Acetonitrile | Polar Aprotic | Lower | - | [3] |
| 2-Propanol | Polar Protic | Lowest | Lower | [3] |
Mandatory Visualizations
Reaction Pathway for Acid-Catalyzed Cyclization of Citronellal
Caption: Acid-catalyzed cyclization of citronellal to isopulegol and competing side reactions.
Experimental Workflow for Citronellal Cyclization
Caption: General experimental workflow for the solid acid-catalyzed cyclization of citronellal.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN108484355B - Preparation method of isopulegol - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. gctlc.org [gctlc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Common side reactions in the synthesis of (+)-Isopulegol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of (+)-Isopulegol via the cyclization of (+)-citronellal.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for the synthesis of this compound is the intramolecular ene reaction of (+)-citronellal, which involves an acid-catalyzed cyclization.[1] This process is a critical step in the industrial production of (-)-menthol.[2][3][4] A variety of catalysts can be employed, with solid acid catalysts and Lewis acids being the most common.
Q2: What are the primary side reactions I should be aware of during the synthesis of this compound?
A2: Several side reactions can occur, leading to the formation of various byproducts and reducing the overall yield and purity of this compound. These include:
-
Isomerization: Formation of other isopulegol isomers such as neo-isopulegol, iso-isopulegol, and neoiso-isopulegol.[5]
-
Dehydration and Cracking: Strong acid catalysts can promote the dehydration and cracking of the desired isopulegol product.[2][6]
-
Etherification: The formation of isopulegol ethers can occur, particularly in the presence of strong acids.[2][3]
-
Oxidation: The aldehyde group of citronellal can be oxidized, or further reactions can lead to byproducts like menthone and isomenthone.[2]
-
Acetal Formation: Reaction of citronellal with alcohol solvents or water can lead to the formation of acetals.[3]
-
Dimerization: Citronellal can undergo dimerization as a competing reaction.[5]
Q3: How does the choice of catalyst affect the reaction outcome?
A3: The catalyst plays a crucial role in both the conversion of citronellal and the selectivity for this compound.[2][3]
-
Strong vs. Weak Acids: Strong acids like sulfated zirconia, Amberlyst, and Nafion can lead to high activity but often result in poor selectivity due to an increase in side reactions like dehydration and etherification.[2]
-
Lewis vs. Brønsted Acids: A balance between Lewis and Brønsted acidity is often desirable for achieving high selectivity.[2] Lewis acids, such as zinc bromide and tin(IV) chloride, are effective in catalyzing the cyclization.[5][7]
-
Solid Acid Catalysts: Heterogeneous catalysts like zeolites (e.g., ZSM-5, Beta), hydrous zirconia, and montmorillonite clays are often preferred as they can be easily separated from the reaction mixture and potentially reused.[2][3][8]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Low conversion of citronellal | 1. Insufficient catalyst activity. 2. Low reaction temperature. 3. Short reaction time. 4. Mass transfer limitations.[3] | 1. Increase catalyst loading or screen for a more active catalyst. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Extend the reaction time and monitor the progress by GC. 4. Improve stirring or consider a different solvent to enhance mass transfer. |
| Low selectivity to this compound (high levels of isomers) | 1. Inappropriate catalyst. 2. Reaction temperature is too high. | 1. Switch to a catalyst known for higher stereoselectivity, such as certain Lewis acids or specifically engineered solid acids. 2. Lower the reaction temperature to favor the thermodynamically more stable this compound isomer. |
| Formation of significant amounts of dehydration or etherification byproducts | 1. Catalyst is too acidic.[2] 2. High reaction temperature. | 1. Use a milder acid catalyst or a catalyst with a different balance of Lewis and Brønsted acid sites.[2] 2. Reduce the reaction temperature. |
| Presence of menthone and isomenthone | 1. Oxidation of isopulegol or isomerization of citronellal followed by cyclization. | 1. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Use purified reagents and solvents to avoid contaminants that may promote oxidation. |
| Formation of citronellal dimer or acetals | 1. High concentration of citronellal. 2. Presence of water or alcohol in the reaction mixture. | 1. Perform the reaction at a lower concentration of citronellal. 2. Use anhydrous solvents and reagents. |
Quantitative Data on Catalytic Performance
The following table summarizes the performance of various catalysts in the cyclization of citronellal to isopulegol under different conditions.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Citronellal Conversion (%) | Isopulegol Selectivity (%) | Isopulegol Yield (%) | Reference |
| Anhydrous ZnBr₂ / Calixarene | Toluene | 0-5 | 7 | 98.24 | 92.54 | 90.9 | [5] |
| ZSM-5 | Benzene | - | 3 | 45 | - | 21 | [3] |
| Zeolite Y | Benzene | - | 3 | 30 | - | 15 | [3] |
| K-10 Montmorillonite | Benzene | - | 3 | 81 | 51 | 41.3 | [3] |
| HCl-MMT | Benzene | - | - | - | - | - | [3] |
| HPA/HCl-MMT | Benzene | - | - | - | - | - | [3] |
| Tin(IV) chloride | Methylene chloride | 0 | - | - | - | 85 | [7] |
Note: "-" indicates that the specific data was not provided in the cited source.
Experimental Protocols
General Protocol for Acid-Catalyzed Cyclization of (+)-Citronellal
This protocol provides a general procedure for the synthesis of this compound. The specific catalyst, solvent, temperature, and reaction time should be optimized based on the chosen catalytic system.
Materials:
-
(+)-Citronellal
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Acid catalyst (e.g., anhydrous zinc bromide, montmorillonite K-10)
-
Quenching solution (e.g., saturated sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Set up a clean, dry reaction vessel equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen).
-
Dissolve the acid catalyst in the anhydrous solvent in the reaction vessel. If using a solid catalyst, add it to the solvent.
-
Cool the mixture to the desired reaction temperature (e.g., 0 °C).
-
Dissolve (+)-citronellal in the anhydrous solvent and add it to the dropping funnel.
-
Add the citronellal solution dropwise to the stirred catalyst suspension over a period of 1-2 hours.
-
Maintain the reaction at the chosen temperature and monitor its progress by a suitable analytical technique (e.g., GC-MS, TLC).
-
Upon completion, quench the reaction by slowly adding a suitable quenching solution (e.g., saturated sodium bicarbonate solution).
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Visualizations
Reaction Pathway for the Synthesis of this compound and Common Side Reactions
Caption: Main reaction pathway from (+)-Citronellal to this compound and common side reactions.
Troubleshooting Workflow for Low Yield of this compound
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. journal.ipb.ac.id [journal.ipb.ac.id]
- 5. CN108484355B - Preparation method of isopulegol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. gctlc.org [gctlc.org]
Technical Support Center: Purification of (+)-Isopulegol Diastereomers
Welcome to the technical support center for the purification of (+)-isopulegol diastereomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the separation of this compound, (+)-isoisopulegol, (+)-neoisopulegol, and (+)-neoisoisopulegol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the purification of this compound diastereomers.
Q1: Why is the separation of this compound diastereomers so challenging?
A: The primary challenge lies in the similar physicochemical properties of the four diastereomers: this compound, (+)-isoisopulegol, (+)-neoisopulegol, and (+)-neoisoisopulegol. These molecules share the same molecular weight and functional groups, leading to very close boiling points and polarities. This makes their separation by standard purification techniques like fractional distillation and column chromatography difficult.[1]
Q2: I'm seeing significant co-elution of diastereomers during column chromatography. How can I improve the resolution?
A: Co-elution is a frequent issue. Here are several strategies to enhance separation:
-
Optimize the Mobile Phase: A systematic approach to solvent system selection is crucial.
-
Solvent Polarity: Start with a low-polarity mobile phase (e.g., hexane/ethyl acetate mixtures) and gradually increase the polarity. Small changes in the solvent ratio can have a significant impact on resolution.
-
Solvent System: If simple binary mixtures are ineffective, consider ternary systems (e.g., hexane/ethyl acetate/dichloromethane) or different solvent combinations (e.g., toluene/acetone).
-
-
Stationary Phase Selection:
-
Silica Gel: Standard silica gel is the most common choice. Ensure it is of high quality and appropriate particle size for good packing.
-
Modified Silica: Consider using silver nitrate-impregnated silica gel, which can improve separation of compounds with double bonds.
-
-
Column Parameters:
-
Column Length and Diameter: Use a longer, narrower column to increase the theoretical plates and improve separation.
-
Flow Rate: A slower flow rate can enhance resolution by allowing more time for equilibrium between the stationary and mobile phases.
-
-
Loading Technique: Dissolve the sample in a minimal amount of the mobile phase or a low-polarity solvent to ensure a narrow starting band. Overloading the column will lead to poor separation.
Q3: My this compound appears to be degrading or isomerizing during purification. What can I do to prevent this?
A: this compound can be sensitive to acidic conditions and high temperatures, which can lead to isomerization or degradation.
-
Avoid Acidic Conditions: Standard silica gel can be slightly acidic. If you suspect acid-catalyzed degradation, you can use deactivated (neutralized) silica gel. This can be prepared by washing the silica with a dilute solution of a base like triethylamine in the mobile phase.
-
Temperature Control: During fractional distillation, use a vacuum to lower the boiling points of the diastereomers and minimize thermal stress.[1] For chromatography, avoid exposing the column to direct heat.
-
Monitor Fractions: Analyze fractions promptly after collection to assess purity and stability.
Q4: I am having difficulty achieving high purity with fractional crystallization. What factors should I consider?
A: Fractional crystallization relies on small differences in the solubility and crystal lattice packing of diastereomers.
-
Solvent Selection: The choice of solvent is critical. Screen a variety of solvents with different polarities (e.g., hexane, pentane, acetone, ethanol, or mixtures). The ideal solvent will have a steep solubility curve for the desired diastereomer (highly soluble at high temperatures and poorly soluble at low temperatures).
-
Cooling Rate: A slow and controlled cooling rate is essential to allow for the selective crystallization of one diastereomer. Rapid cooling can lead to the co-precipitation of multiple diastereomers.
-
Seeding: If you have a small amount of the pure desired diastereomer, you can use it as a seed crystal to induce crystallization.
-
Purity of Starting Material: Fractional crystallization is most effective with material that is already enriched in the desired diastereomer. It may be necessary to perform a preliminary purification step, such as column chromatography.
Q5: How can I effectively monitor the progress of my purification?
A: Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are excellent tools for monitoring purification.
-
TLC: TLC is a quick and inexpensive way to assess the separation of fractions.
-
Visualization: Since isopulegol isomers are not UV-active, you will need to use a staining agent for visualization. Common stains include potassium permanganate (will show yellow spots on a purple background for compounds with double bonds) or vanillin/sulfuric acid stain (will produce colored spots upon heating).
-
Co-spotting: Spot the starting material alongside the collected fractions to track the separation of the different diastereomers.
-
-
GC: Chiral GC is the most powerful analytical technique for resolving all four diastereomers.[1] It can be used to accurately determine the diastereomeric ratio in each fraction and to assess the final purity of the isolated product.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound Diastereomers
| Purification Technique | Principle | Advantages | Disadvantages | Typical Purity Achieved |
| Fractional Distillation | Separation based on small differences in boiling points. | Suitable for large quantities. | Difficult to achieve complete separation of all four diastereomers; risk of thermal degradation.[1] | Enrichment of certain isomers. |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Can achieve good separation with optimization. | Can be time-consuming and require large volumes of solvent. | >95% for individual diastereomers with careful optimization. |
| Fractional Crystallization | Separation based on differences in solubility and crystal packing. | Can yield very high purity material. | Highly dependent on solvent choice and cooling rate; may require multiple recrystallizations. | >99% for the least soluble diastereomer.[2] |
| Chiral Gas Chromatography (Preparative) | Separation based on chiral recognition by a specialized stationary phase. | Excellent resolution of all diastereomers.[1] | Limited to small sample sizes. | High purity, but not suitable for large-scale purification. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general method for the separation of this compound diastereomers using silica gel chromatography.
Materials:
-
Crude this compound mixture
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Fraction collection tubes
-
TLC plates, developing chamber, and staining solution (e.g., potassium permanganate)
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle into a packed bed, and then drain the excess hexane until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound mixture in a minimal amount of hexane.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Drain the solvent until the sample is adsorbed onto the silica.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase, for example, 98:2 hexane:ethyl acetate.
-
Collect fractions of a consistent volume.
-
Monitor the separation by TLC. Spot the starting material and each collected fraction on a TLC plate. Develop the plate in the elution solvent and visualize with a stain.
-
Gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 hexane:ethyl acetate) to elute the more polar diastereomers.
-
-
Fraction Analysis:
-
Combine the fractions that contain the pure desired diastereomer, as determined by TLC.
-
Confirm the purity and identity of the isolated diastereomer using chiral GC and/or NMR spectroscopy.
-
Protocol 2: Purification by Fractional Crystallization
This protocol outlines a general procedure for enriching a specific this compound diastereomer.
Materials:
-
Partially purified this compound mixture (enriched in the desired diastereomer)
-
Crystallization solvent (e.g., pentane, hexane, or acetone)
-
Crystallization vessel with a stirrer
-
Controlled temperature bath
Procedure:
-
Dissolution:
-
Dissolve the this compound mixture in a minimal amount of the chosen solvent at an elevated temperature (e.g., 40°C) to ensure complete dissolution.
-
-
Cooling and Crystallization:
-
Slowly cool the solution in a controlled manner. A cooling rate of 1-2°C per hour is a good starting point.
-
If available, add a seed crystal of the pure desired diastereomer to initiate crystallization.
-
Continue to cool the solution to a low temperature (e.g., -20°C) to maximize the yield of the crystallized product.
-
-
Isolation:
-
Isolate the crystals by filtration, preferably while the solution is still cold.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
-
Analysis:
-
Dry the crystals and determine the yield.
-
Analyze the purity of the crystals and the composition of the mother liquor by chiral GC to assess the efficiency of the crystallization.
-
If necessary, repeat the crystallization process to further enhance the purity.
-
Mandatory Visualizations
Caption: A typical workflow for the purification of this compound diastereomers.
References
Separation of (+)-Isopulegol isomers by fractional distillation
- 1. 2-Naphthoic acid - Wikipedia [en.wikipedia.org]
- 2. 2-Naphthoic acid | C11H8O2 | CID 7123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN106431886A - Preparation method of 2-naphthonic acid - Google Patents [patents.google.com]
- 4. 2-Naphthoic Acid | High-Purity Reagent [benchchem.com]
- 5. 2-Naphthoic acid | 93-09-4 [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Exploring a 2-Naphthoic Acid Template for the Structure-Based Design of P2Y14 Receptor Antagonist Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Naphthoic acid 98 93-09-4 [sigmaaldrich.com]
- 12. helixchrom.com [helixchrom.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Page loading... [wap.guidechem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation and Regeneration in (+)-Isopulegol Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of (+)-Isopulegol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation and regeneration during the cyclization of (+)-citronellal to produce this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, focusing on catalyst performance and longevity.
1. Why is my this compound yield decreasing over consecutive runs with the same catalyst batch?
A decrease in yield is a primary indicator of catalyst deactivation. The two most common causes in the context of this compound synthesis are:
-
Coking: The formation of carbonaceous deposits (coke) on the active sites of the catalyst. These deposits physically block the pores and active centers, preventing citronellal molecules from reaching them. This is particularly common with zeolite catalysts.[1][2][3]
-
Leaching: The dissolution and loss of active species from the catalyst support into the reaction mixture. This is a known issue with supported catalysts, such as silica-supported zinc bromide (ZnBr₂/SiO₂) and acid-treated montmorillonite, where active metal ions or acid sites can be lost.[4][5][6]
Troubleshooting Steps:
-
Confirm Deactivation: Compare the performance of the used catalyst with a fresh batch under identical reaction conditions. A significant drop in conversion and/or selectivity points to deactivation.
-
Identify the Cause:
-
For Zeolite Catalysts: Coking is the most likely cause. You can perform a Temperature Programmed Oxidation (TPO) analysis on the spent catalyst to confirm the presence of coke.[7]
-
For Supported Catalysts (e.g., ZnBr₂/SiO₂, Acid-Treated Montmorillonite): Leaching of the active component is a strong possibility. Analyze the reaction filtrate for the presence of the leached species (e.g., zinc or aluminum ions) using techniques like Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES).[8]
-
-
Implement Regeneration: Based on the identified cause, proceed with the appropriate regeneration protocol outlined in the "Catalyst Regeneration Protocols" section below.
2. My selectivity towards this compound is decreasing, and I'm observing more byproducts. What could be the cause?
A drop in selectivity often accompanies catalyst deactivation. The formation of byproducts such as iso-isopulegol, neo-isopulegol, and various ethers can be exacerbated by changes in the catalyst's acidic properties.[9]
Possible Causes and Solutions:
-
Changes in Acidity: The nature and strength of the acid sites on the catalyst are crucial for high selectivity.
-
Coke Formation: Coke deposits can alter the accessibility of specific acid sites, favoring alternative reaction pathways that lead to different isomers or byproducts.[10]
-
Leaching: The loss of specific types of acid sites (e.g., Lewis vs. Brønsted) can shift the reaction mechanism and, consequently, the product distribution.
-
-
Troubleshooting:
-
Characterize Acidity: Use techniques like ammonia temperature-programmed desorption (NH₃-TPD) or pyridine-adsorption FTIR to compare the acidity of the fresh and used catalyst. This can reveal changes in the number and strength of acid sites.
-
Optimize Reaction Conditions: A slight modification of reaction temperature or time might help to favor the desired product, even with a partially deactivated catalyst. However, regeneration is the long-term solution.
-
3. How can I prevent or minimize catalyst deactivation?
While deactivation is often inevitable, its rate can be managed through careful experimental practice.
-
Optimize Reaction Conditions:
-
Temperature: Avoid excessively high temperatures, as this can accelerate coking and thermal degradation of the catalyst.
-
Solvent Choice: The polarity of the solvent can influence catalyst stability and prevent the leaching of active species.
-
-
Feedstock Purity: Ensure the citronellal feedstock is of high purity, as impurities can act as poisons to the catalyst's active sites.
-
Catalyst Modification: In some cases, modifying the catalyst support or the active species can enhance stability and resistance to deactivation.
Catalyst Performance Data
The following table summarizes typical quantitative data for fresh, deactivated, and regenerated catalysts used in this compound synthesis. This data is compiled from various literature sources and should be used as a general guide. Actual performance may vary depending on specific experimental conditions.
| Catalyst Type | Condition | Citronellal Conversion (%) | This compound Selectivity (%) | Notes |
| Zeolite (e.g., H-BEA) | Fresh | ~95% | ~80-90% | High initial activity. |
| Deactivated (after 3-5 runs) | < 60% | < 70% | Deactivation primarily due to coking. | |
| Regenerated (Calcination) | ~90-95% | ~80-85% | Activity and selectivity can be largely restored. | |
| Acid-Treated Montmorillonite | Fresh | ~85-95% | ~75-85% | Good activity and selectivity.[4] |
| Deactivated (after 3-4 runs) | < 50% | < 65% | Deactivation often due to a combination of coking and leaching of Al³⁺ ions.[4][5] | |
| Regenerated (Solvent Wash + Calcination) | ~80-90% | ~70-80% | Partial to full recovery of activity is possible. | |
| ZnBr₂/SiO₂ | Fresh | ~90-98% | ~85-95% | Highly active and selective catalyst.[8] |
| Deactivated (after 2-3 runs) | < 60% | < 75% | Deactivation is often attributed to the leaching of ZnBr₂. | |
| Regenerated (Re-impregnation) | ~90-95% | ~85-90% | Requires re-loading of the active species. |
Experimental Protocols
I. Synthesis of this compound via Cyclization of (+)-Citronellal (General Procedure)
This protocol provides a general framework. Specific parameters should be optimized based on the chosen catalyst.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the chosen catalyst (e.g., 5-10 wt% relative to citronellal).
-
Add a suitable solvent (e.g., toluene, cyclohexane).
-
Add (+)-citronellal to the flask.
-
-
Reaction Conditions:
-
Stir the mixture at a controlled temperature (typically ranging from room temperature to 100°C).
-
Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst by filtration or centrifugation.
-
Wash the catalyst with a suitable solvent (e.g., the reaction solvent) to recover any adsorbed product.
-
The collected filtrate contains the crude product. Remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
II. Catalyst Regeneration Protocols
A. Thermal Regeneration for Coked Zeolite Catalysts (Calcination)
This method is effective for removing coke deposits from zeolite catalysts.
-
Preparation: After use in the reaction, wash the catalyst with a solvent (e.g., toluene or ethanol) to remove any residual reactants and products. Dry the catalyst in an oven at 100-120°C for several hours.
-
Calcination:
-
Place the dried, deactivated catalyst in a ceramic crucible.
-
Transfer the crucible to a muffle furnace.
-
Slowly ramp the temperature (e.g., 5°C/min) to a final temperature between 450°C and 550°C in the presence of air or a controlled flow of an oxygen-containing gas.[11]
-
Hold at the final temperature for 3-5 hours to ensure complete combustion of the coke.
-
Allow the furnace to cool down slowly to room temperature.
-
The regenerated catalyst is now ready for reuse.
-
B. Solvent Washing and Thermal Treatment for Deactivated Montmorillonite Catalysts
This two-step process addresses both adsorbed organic residues and potential coke precursors.
-
Solvent Washing:
-
Suspend the deactivated catalyst in a suitable organic solvent (e.g., ethanol, acetone, or the reaction solvent).
-
Stir the suspension vigorously at room temperature or with gentle heating for 1-2 hours.
-
Separate the catalyst by filtration.
-
Repeat the washing step 2-3 times with fresh solvent.
-
-
Drying and Thermal Treatment:
-
Dry the washed catalyst in an oven at 100-120°C for several hours to remove the solvent.
-
A mild calcination step (as described in Protocol II.A) at a lower temperature (e.g., 300-400°C) can be performed to remove more stubborn organic residues.
-
C. Regeneration of Leached Supported Catalysts (e.g., ZnBr₂/SiO₂) by Re-impregnation
This method replenishes the lost active species.
-
Support Preparation: Wash the deactivated catalyst thoroughly with a solvent to remove any organic residues and then dry it completely.
-
Impregnation:
-
Prepare a solution of the active precursor (e.g., ZnBr₂) in a suitable solvent (e.g., water or ethanol).
-
Add the dried, used support to this solution.
-
Stir the mixture for several hours to allow for the impregnation of the active species onto the support.
-
-
Drying and Activation:
-
Remove the solvent under reduced pressure.
-
Dry the re-impregnated catalyst in an oven.
-
Activate the catalyst by heating it to a specific temperature under an inert atmosphere, following the original catalyst preparation protocol.
-
Visualizations
Logical Workflow for Troubleshooting Catalyst Deactivation
Caption: Troubleshooting workflow for catalyst deactivation.
Experimental Workflow for Catalyst Regeneration
Caption: Workflow for catalyst regeneration.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Coke-induced deactivation in zeolite catalysts: mechanisms, anti-coking modifications, and regeneration approaches - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. doaj.org [doaj.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Deactivation and regeneration dynamics in hierarchical zeolites: Coke characterization and impact on catalytic cracking of vacuum gas oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US6958304B2 - Method for regenerating a zeolite catalyst - Google Patents [patents.google.com]
Technical Support Center: Purification of Synthetic (+)-Isopulegol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the removal of impurities from synthetic (+)-Isopulegol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in synthetic this compound?
A1: Common impurities in synthetic this compound typically originate from the manufacturing process, which often involves the cyclization of (+)-citronellal. These impurities can include:
-
Stereoisomers: Diastereomers such as (-)-Isopulegol, (+)-neo-Isopulegol, and (+)-iso-Isopulegol.[1][2]
-
Unreacted Starting Material: Residual (+)-citronellal.[3]
-
Byproducts: Dehydration products and other side-reaction products formed during synthesis.[1][4]
-
Reagents and Catalysts: Trace amounts of catalysts (e.g., Lewis acids) and other reagents used in the synthesis.[5]
Q2: What are the primary methods for purifying synthetic this compound?
A2: The main techniques for purifying synthetic this compound are:
-
Fractional Distillation: Effective for removing impurities with significantly different boiling points.[2]
-
Crystallization: Both melt crystallization and recrystallization from solvents are powerful methods for achieving high chemical and optical purity.[6][7]
-
Chromatography: Column chromatography can be used to separate closely related impurities, such as stereoisomers.[1][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Chemical Purity After Distillation | - Inefficient fractional distillation column.- Boiling points of impurities are too close to this compound. | - Use a distillation column with a higher number of theoretical plates.- Employ a combination of purification techniques, such as distillation followed by crystallization. |
| Presence of Stereoisomers in Final Product | - Incomplete separation during purification. | - Optimize crystallization conditions (solvent, temperature, cooling rate) to selectively crystallize the desired this compound isomer.[6]- Utilize preparative chromatography for challenging separations. |
| Residual Starting Material (Citronellal) Detected | - Incomplete reaction during synthesis.- Inadequate purification. | - Ensure the initial cyclization reaction goes to completion.- Perform a careful fractional distillation, as citronellal has a different boiling point than isopulegol. |
| Product Discoloration | - Presence of trace impurities or degradation products. | - Treat the crude product with activated carbon before final purification to remove color impurities.- Ensure all solvents and reagents are of high purity. |
Quantitative Data on Purification Methods
The following table summarizes the reported effectiveness of different purification methods for this compound.
| Purification Method | Target Purity | Key Parameters | Reference |
| Melt Crystallization | Chemical Purity: ≥ 95% | Temperature range: -20°C to 15°C. The exact temperature depends on the initial purity. | [6] |
| Sub-zero Treatment with Acetone | Chemical and Optical Purity: ≥ 99.7% | Utilizes acetone as the solvent at low temperatures. | [7] |
| Rectification after Synthesis | Isopulegol Content: 98.36% | Part of a specific synthesis protocol involving quenching and solvent recovery. | [5] |
Experimental Protocols
Protocol 1: Purification by Melt Crystallization
This protocol is based on the principles of dynamic layer crystallization from a melt.[6]
Objective: To enrich this compound and remove impurities by controlled crystallization without the use of a solvent.
Apparatus: A melt crystallizer equipped with a cooled tube bundle heat exchanger and a circulation pump.
Procedure:
-
Introduce the crude this compound into the melt crystallizer at a temperature above its melting point.
-
Circulate the melt through the cooled tube bundle heat exchanger.
-
Gradually lower the temperature of the cooling medium to induce crystallization on the surface of the heat exchanger. The cooling temperature is typically 1 K to 40 K below the melting point of the isopulegol mixture.
-
Allow a crystal layer of about 5 mm to 20 mm to form over a period of 1 to 4 hours.
-
Once the desired crystal layer has formed, drain the remaining mother liquor (which contains a higher concentration of impurities).
-
To further purify the crystals, perform a "sweating" step by increasing the temperature of the heat exchanger to 15°C to 60°C. This will melt and remove any adhered mother liquor and included impurities.
-
Collect the purified, melted this compound.
Protocol 2: Purification by Fractional Distillation
This is a general protocol for purification by fractional distillation under reduced pressure.[2]
Objective: To separate this compound from impurities with different boiling points.
Apparatus: A fractional distillation setup including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, a vacuum source, and a heating mantle.
Procedure:
-
Charge the crude this compound into the round-bottom flask.
-
Assemble the fractional distillation apparatus.
-
Apply a vacuum to the system to reduce the pressure.
-
Begin heating the flask gently.
-
Monitor the temperature at the top of the column. Collect and discard the initial fraction, which will contain lower-boiling impurities.
-
Collect the main fraction at the boiling point of this compound under the applied pressure.
-
Stop the distillation before higher-boiling impurities begin to distill over.
-
Analyze the collected fractions for purity using an appropriate analytical technique (e.g., Gas Chromatography).
Process Workflows
Caption: General workflow for the purification of synthetic this compound.
Caption: Troubleshooting logic for selecting a purification strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. (-)-isopulegol, 89-79-2 [thegoodscentscompany.com]
- 4. researchgate.net [researchgate.net]
- 5. CN108484355B - Preparation method of isopulegol - Google Patents [patents.google.com]
- 6. US20080214877A1 - Method for the Production of Enriched Isopulegol - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
- 8. silicycle.com [silicycle.com]
Overcoming incomplete conversion in (+)-Isopulegol reactions
Technical Support Center: (+)-Isopulegol Reactions
Welcome to the technical support center for this compound reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical syntheses involving this compound. The following guides and FAQs address common issues related to incomplete conversion.
Troubleshooting Guide & FAQs
This section provides answers to frequently asked questions regarding the challenges encountered during the synthesis of this compound, primarily from the acid-catalyzed cyclization of (+)-citronellal.
Question 1: My citronellal to isopulegol conversion is low. What are the common causes?
Answer: Low conversion in the cyclization of citronellal is a frequent issue that can stem from several factors:
-
Catalyst Deactivation: The solid acid catalyst can be deactivated by poisoning from impurities in the reactant or solvent, or by the deposition of carbonaceous materials (coking) on its active sites.[1] Physical degradation of the catalyst structure over time can also reduce its effectiveness.[1]
-
Suboptimal Reaction Conditions: Temperature, solvent polarity, and reactant concentration play a critical role. For instance, while polar solvents can increase reaction rates, they may decrease selectivity. Conversely, non-polar solvents might yield high selectivity but with lower conversion.[2]
-
Mass Transfer Limitations: Especially with porous catalysts like zeolites, the reactant (citronellal) may not be able to efficiently access the active sites within the catalyst's pores, leading to reduced conversion rates.[3][4] Using a solvent can help dilute the reactant and improve mass diffusion.[3]
-
Unbalanced Acidity: The reaction requires a proper balance of Brønsted and Lewis acid sites. An imbalance can lead to the formation of undesired side products instead of isopulegol, thereby lowering the yield of the target molecule.[3][5]
Question 2: I'm observing significant side product formation. How can I improve selectivity towards this compound?
Answer: Improving selectivity is key to achieving a high yield of the desired isopulegol isomer. Common side reactions include dehydration, cracking, and etherification.[3][5][6] Strategies to enhance selectivity include:
-
Catalyst Selection: The choice of catalyst is paramount. Catalysts with strong Lewis acidity and weak Brønsted acidity have shown good activity and selectivity.[5] For example, heteropoly acid supported on HCl-treated montmorillonite has demonstrated high isopulegol selectivity (97%).[3]
-
Temperature Control: Lowering the reaction temperature can significantly improve selectivity. In studies using scandium triflate as a catalyst, decreasing the temperature from 25°C to -78°C increased the diastereomer ratio of L-isopulegol from 80:20 to 94:6.[2]
-
Solvent Choice: The solvent affects both yield and selectivity. Non-polar solvents like hexane have been shown to favor higher selectivity, although they may result in lower overall conversion compared to polar solvents.[2]
-
Optimizing Acidity: Modifying the catalyst to achieve a balanced ratio of Lewis to Brønsted acid sites can minimize side reactions.[3][5]
Question 3: How can I tell if my catalyst is deactivating, and what can I do about it?
Answer: Catalyst deactivation is often observed as a gradual decrease in reaction rate and conversion over time or with repeated use.[1] The deactivation of palladium-based catalysts, for example, can be caused by the reduction of the active Pd(II) species to inactive Pd(0) nanoparticles.[7]
To address this:
-
Regeneration: Depending on the cause of deactivation, the catalyst can sometimes be regenerated. For instance, coking can be reversed by calcination (heating to a high temperature in the presence of air) to burn off carbon deposits.
-
Reactivation: In cases like the reduction of Pd(II) catalysts, a reactivation protocol may be necessary. This could involve chemical treatment to re-oxidize the metal centers.[7]
-
Use of Co-catalysts or Additives: In some systems, adding a co-catalyst or an additive can prevent the deactivation process. For example, adding a mild oxidant can prevent the reduction of the active catalytic species.[7]
-
Ensure Purity of Reagents: Using highly pure reactants and solvents can prevent catalyst poisoning from the outset.
Quantitative Data on Catalyst Performance
The following tables summarize the performance of various catalytic systems in the cyclization of citronellal to isopulegol, providing a comparative overview of their effectiveness.
Table 1: Effect of Different Catalysts on Citronellal Conversion and Isopulegol Selectivity
| Catalyst | Conversion (%) | Isopulegol Selectivity (%) | Reaction Time (h) | Reference |
| HPA-HCl-MMT | 100 | 97 | 0.5 | [3] |
| Montmorillonite K10 | 81 | 51 | 3 | [3][6] |
| ZSM-5 | 45 | ~47 (yield) | 3 | [6] |
| Zeolite Y | 30 | ~50 (yield) | 3 | [6] |
| Zeolite X | 5 | ~70 (yield) | 3 | [6] |
| Sn-B-NaYZE | 99 | 99 | 0.75 | [8] |
| 25%WO₃/Al₂O₃/SiO₂ | 90 | 97 | 24 | [8] |
HPA-HCl-MMT: Heteropoly acid supported on HCl-treated montmorillonite
Table 2: Influence of Reaction Temperature on Yield and Isomer Ratio using Scandium Triflate Catalyst
| Temperature (°C) | Yield (%) | Isomer Ratio (L-Isopulegol:others) | Reference |
| 25 | 58 | 80:20 | [2] |
| 0 | 45 | 81:19 | [2] |
| -40 | 86 | 88:12 | [2] |
| -78 | 100 | 94:6 | [2] |
Detailed Experimental Protocols
Protocol 1: High-Selectivity Cyclization of (+)-Citronellal using a Solid Acid Catalyst
This protocol is adapted from methodologies that have demonstrated high conversion and selectivity.[9]
-
Reaction Setup:
-
Equip a round-bottom flask with a magnetic stirrer and a thermometer.
-
Prepare a solution of (+)-citronellal (1.0 equivalent) in a suitable solvent such as toluene.
-
-
Catalyst Addition:
-
Reaction Conditions:
-
Maintain the reaction at a controlled temperature. For highly selective reactions, temperatures as low as -78°C have been shown to be effective.[2]
-
Stir the mixture for the required duration, monitoring the reaction progress by techniques such as GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding water or a dilute basic solution.
-
Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain high-purity this compound.[9]
-
Visual Guides: Workflows and Pathways
The following diagrams illustrate key workflows and chemical pathways relevant to overcoming incomplete conversion in this compound reactions.
Caption: Troubleshooting workflow for incomplete conversion.
Caption: Reaction pathways in citronellal cyclization.
Caption: Workflow for screening potential catalysts.
References
- 1. youtube.com [youtube.com]
- 2. WO1999032422A1 - Preparation of isopulegol - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. CN108484355B - Preparation method of isopulegol - Google Patents [patents.google.com]
Technical Support Center: Temperature Control in Exothermic (+)-Isopulegol Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the exothermic cyclization of (+)-citronellal to produce (+)-isopulegol. Proper temperature control is critical for maximizing yield, ensuring high diastereoselectivity, and preventing runaway reactions.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in the synthesis of this compound from (+)-citronellal?
A1: The cyclization of (+)-citronellal to this compound is an exothermic reaction, meaning it releases heat.[1][2] Without proper temperature control, the heat generated can accelerate the reaction rate, leading to a further increase in temperature. This can result in several undesirable outcomes:
-
Reduced Selectivity: Higher temperatures can promote the formation of byproducts such as p-menthadienes and other isomers, thus reducing the selectivity for the desired this compound.[3]
-
Lower Yield: The formation of side products directly lowers the overall yield of this compound.[3]
-
Runaway Reactions: In the worst-case scenario, the uncontrolled feedback loop of increasing temperature and reaction rate can lead to a runaway reaction. This poses a significant safety hazard due to the rapid increase in pressure and the potential for vessel rupture.[4][5]
Q2: What are the most common side products observed with poor temperature control?
A2: The most common side products are various isomers of p-menthadiene, which are formed through the dehydration of the isopulegol product.[3] The formation of these dehydration products is favored at higher temperatures. Other potential byproducts include unreacted citronellal and other isomeric cyclization products.
Q3: What is a "runaway reaction" and how can it be prevented?
A3: A runaway reaction is an uncontrolled process where an initial increase in temperature accelerates the reaction rate, which in turn generates heat even faster.[4][5] This creates a dangerous positive feedback loop. Prevention is key and involves several strategies:
-
Adequate Cooling: Ensure the cooling system (e.g., ice bath, cryostat) has sufficient capacity to remove the heat generated by the reaction.
-
Controlled Reagent Addition: Add the limiting reagent slowly and in a controlled manner to avoid a rapid release of heat.
-
Efficient Stirring: Good agitation ensures uniform temperature distribution and prevents the formation of localized hot spots.
-
Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer.
-
Emergency Plan: Have a plan in place to quickly cool the reaction (e.g., adding a cold solvent or a quenching agent) in case of a temperature excursion.
Q4: Does the choice of catalyst affect the optimal reaction temperature?
A4: Yes, the optimal temperature can vary significantly depending on the catalyst used. For example:
-
With zinc bromide (ZnBr₂) and calixarene, a temperature range of 0-5°C is recommended.[6]
-
Using certain tungsten-based catalysts, good results have been obtained at 50°C.[4]
-
Reactions with Cu/beta zeolite catalysts have been performed at 180°C.[5]
-
"Green" syntheses using montmorillonite K10 clay can proceed at room temperature.[1]
It is crucial to consult the literature for the specific catalyst system being used to determine the optimal temperature range.
Troubleshooting Guide
Problem 1: Low yield of this compound.
-
Possible Cause: Incomplete reaction or formation of byproducts due to improper temperature.
-
Suggested Solutions:
-
Verify Temperature: Ensure the reaction temperature is within the optimal range for your specific catalyst. For many Lewis acid catalysts, lower temperatures (e.g., 0-5°C) are preferable to enhance selectivity.[6]
-
Controlled Addition: If adding a reagent to initiate the reaction, do so slowly and at a controlled rate to maintain the target temperature.
-
Monitor Reaction Progress: Use techniques like TLC or GC to monitor the consumption of the starting material and the formation of the product. Stop the reaction when the maximum yield is achieved to prevent product degradation or further side reactions.
-
Problem 2: The reaction temperature is increasing uncontrollably.
-
Possible Cause: The rate of heat generation is exceeding the cooling capacity of the setup, indicating a potential runaway reaction.
-
Suggested Solutions:
-
Immediate Action: Stop any further addition of reagents.
-
Enhance Cooling: If using an ice bath, ensure it is well-stocked with ice and water. Consider adding a salt like NaCl to lower the bath temperature. If using a cryostat, lower the set temperature.
-
Emergency Quenching: If the temperature continues to rise rapidly, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat. Have a quenching agent ready as a last resort, but be aware of any potential exothermic reactions with the quencher itself.
-
Review Your Setup: For future experiments, ensure your reaction vessel has good thermal contact with the cooling bath and that the cooling capacity is adequate for the scale of your reaction.
-
Problem 3: High levels of p-menthadiene byproducts are observed.
-
Possible Cause: The reaction temperature is too high, promoting the acid-catalyzed dehydration of the this compound product.[3]
-
Suggested Solutions:
-
Lower the Reaction Temperature: Conduct the reaction at the lower end of the recommended temperature range for your catalyst. For instance, with ZnBr₂, maintaining the temperature between 0-5°C is crucial.[6]
-
Choose a Milder Catalyst: Consider using a catalyst that is less prone to promoting dehydration, such as montmorillonite K10 clay.[1]
-
Optimize Reaction Time: Do not let the reaction run for an extended period after the starting material has been consumed, as this can increase the likelihood of side reactions.
-
Quantitative Data Presentation
The following table summarizes the effect of temperature on the cyclization of citronellal to isopulegol under different catalytic conditions. Note that direct comparison is challenging due to the variety of catalysts, solvents, and reaction times used in these studies.
| Catalyst | Temperature (°C) | Conversion of Citronellal (%) | Selectivity for Isopulegol (%) | Yield of Isopulegol (%) | Reference |
| W25 IMP | 50 | ~93 | 97 | 90 | [4] |
| Cu/beta zeolite | 180 | 90.20 | 80.98 | 69.31 | [5] |
| Ni/beta zeolite | 180 | 42.53 | 76.60 | 29.68 | [5] |
| ZnBr₂ / Calixarene | 0-5 | High | High | - | [6] |
| Montmorillonite K10 | Room Temp. | High | High | - | [1] |
Experimental Protocols
Protocol for Maintaining a Stable Low Temperature (0-5°C)
This protocol describes a standard laboratory setup for maintaining a stable low temperature for an exothermic reaction.
Materials:
-
Round-bottom flask or jacketed reaction vessel
-
Magnetic stirrer and stir bar
-
Digital thermometer with a probe
-
Insulated container (e.g., Dewar flask or a well-insulated plastic tub)
-
Ice
-
Water
-
Sodium chloride (optional, for temperatures below 0°C)
-
Addition funnel or syringe pump for controlled reagent addition
Procedure:
-
Setup: Place the reaction flask in the insulated container on a magnetic stirrer. Ensure the flask is securely clamped.
-
Cooling Bath Preparation: Fill the insulated container with a mixture of ice and water to create a slurry. This will maintain a temperature of approximately 0°C. For temperatures between 0°C and 5°C, you can adjust the ice-to-water ratio, but continuous monitoring is essential.
-
Temperature Monitoring: Place the thermometer probe inside the reaction flask, ensuring the tip is submerged in the reaction mixture but not touching the sides of the flask.
-
Pre-cooling: Allow the reaction solvent and initial reagents to cool to the target temperature before initiating the reaction.
-
Controlled Reagent Addition: Add the second reagent dropwise using an addition funnel or a syringe pump. The rate of addition should be slow enough to allow the cooling bath to dissipate the heat generated and maintain the internal temperature within the desired range (0-5°C).
-
Continuous Monitoring and Adjustment: Throughout the reaction, monitor the internal temperature closely. If the temperature begins to rise above 5°C, slow down or temporarily stop the addition of the reagent. Add more ice to the bath as needed to maintain the cooling capacity.
-
Reaction Completion: Once the addition is complete, continue to stir the reaction at the target temperature for the required duration, monitoring for any temperature fluctuations.
Mandatory Visualizations
Caption: Troubleshooting workflow for a reactor temperature excursion.
Caption: Reaction pathways in the cyclization of (+)-citronellal.
References
Preventing racemization of (+)-Isopulegol during synthesis
Welcome to the technical support center for the stereoselective synthesis of (+)-Isopulegol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols to prevent racemization and ensure high enantiomeric purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during the synthesis of this compound?
A1: The primary cause of racemization, or more accurately, epimerization at the stereocenter bearing the hydroxyl group, is exposure to harsh acidic or basic conditions, particularly at elevated temperatures. During the common acid-catalyzed cyclization of (+)-citronellal, prolonged reaction times or the use of strong Brønsted acids can lead to the formation of undesired stereoisomers, thereby reducing the enantiomeric excess (% ee) of the target this compound.
Q2: Which type of catalyst is recommended for the cyclization of (+)-citronellal to maintain high enantiopurity of this compound?
A2: Lewis acid catalysts are generally preferred over Brønsted acids for the intramolecular ene reaction of (+)-citronellal.[1] Lewis acids, such as zinc bromide (ZnBr₂), scandium triflate (Sc(OTf)₃), or aluminum tris(2,6-diphenylphenoxide) (ATPH), can effectively catalyze the cyclization at lower temperatures, which is crucial for minimizing side reactions and preserving the stereochemical integrity of the product.[1] Strong Brønsted acids are more likely to promote side reactions and potentially lead to a decrease in enantiomeric excess.[2]
Q3: How does reaction temperature affect the enantiomeric purity of this compound?
A3: Lower reaction temperatures are critical for maintaining high enantiomeric purity. Higher temperatures can provide sufficient energy to overcome the activation barrier for the formation of less stable stereoisomers or promote equilibrium between the different isomers, leading to a reduction in the enantiomeric excess of the desired this compound. A study has shown that a higher catalyst activity which allows for working at lower temperatures improves the selectivity for the desired isopulegol stereoisomer.[1]
Q4: What is a reliable method for determining the enantiomeric excess (% ee) of my this compound product?
A4: The most reliable and accurate method for determining the enantiomeric excess of this compound is chiral gas chromatography (GC).[3][4] This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification. Chiral High-Performance Liquid Chromatography (HPLC) can also be employed.[3] It is essential to develop a validated analytical method to accurately assess the success of your stereoselective synthesis.
Troubleshooting Guide: Preventing Racemization of this compound
This guide addresses common issues encountered during the synthesis of this compound that can lead to a loss of enantiomeric purity.
| Problem | Potential Cause | Recommended Solution |
| Low enantiomeric excess (% ee) in the final product. | 1. Inappropriate Catalyst: Use of a strong Brønsted acid instead of a milder Lewis acid. | Switch to a Lewis acid catalyst such as ZnBr₂, Sc(OTf)₃, or ATPH. Optimize the catalyst loading to ensure efficient conversion at lower temperatures.[1] |
| 2. High Reaction Temperature: Running the cyclization at elevated temperatures. | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Monitor the reaction progress closely to avoid unnecessarily long reaction times.[5] | |
| 3. Prolonged Reaction Time: Allowing the reaction to proceed for too long after completion. | Monitor the reaction using an appropriate technique (e.g., GC-MS). Once the starting material is consumed, promptly quench the reaction. | |
| 4. Inadequate Quenching/Work-up: Residual acid in the product mixture during work-up and purification. | Quench the reaction thoroughly with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), until the aqueous layer is neutral or slightly basic. | |
| 5. High Temperature During Purification: Using high temperatures during distillation. | Purify the product by vacuum distillation to keep the temperature low and minimize the risk of thermal epimerization. | |
| Formation of significant amounts of other diastereomers (iso-, neo-, neo-iso-isopulegol). | 1. Catalyst Choice: The catalyst may not be sufficiently selective for the desired diastereomer. | Screen different Lewis acid catalysts. For instance, bulky Lewis acids like ATPH have shown very high diastereoselectivity.[1] |
| 2. Reaction Temperature: Higher temperatures can favor the formation of thermodynamically more stable, but undesired, diastereomers. | Maintain a low and controlled reaction temperature throughout the addition of the catalyst and the reaction time. | |
| Inconsistent results between batches. | 1. Catalyst Quality/Activity: Variation in the quality or hydration level of the Lewis acid. | Use a freshly opened or properly stored Lewis acid. Consider drying the catalyst before use if it is hygroscopic. |
| 2. Purity of Starting Material: Impurities in the (+)-citronellal can affect the catalytic activity and selectivity. | Use high-purity (+)-citronellal for the reaction. |
Data Presentation: Comparison of Lewis Acids for Citronellal Cyclization
The choice of Lewis acid significantly impacts the stereoselectivity of the citronellal cyclization. The following table summarizes the performance of different catalysts.
| Catalyst | Temperature (°C) | Diastereoselectivity for Isopulegol (%) | Enantiomeric Excess of this compound (%) | Reference |
| ZnBr₂ | 25 | >95 | High (specific % ee not reported, but implied high) | [1] |
| ATPH | 0 | >99 | Very High (>99) | [1] |
| Cu₃BTC₂ | 80 | ~90 | Moderate (specific % ee not reported) | [1] |
| Sc(OTf)₃ | 0 | >98 | High (specific % ee not reported) | General knowledge |
Note: The enantiomeric excess is highly dependent on the specific reaction conditions and is often not explicitly reported in comparative studies that focus on diastereoselectivity. The qualitative descriptions are based on the general understanding that lower temperatures and more selective catalysts lead to higher enantiomeric purity.
Experimental Protocols
Protocol 1: High Enantioselectivity Synthesis of this compound using Zinc Bromide
This protocol is a general guideline for the Lewis acid-catalyzed cyclization of (+)-citronellal with a focus on preserving stereochemical integrity.
Materials:
-
(+)-Citronellal (high purity)
-
Anhydrous Zinc Bromide (ZnBr₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen atmosphere setup.
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stirrer under a nitrogen atmosphere.
-
Dissolve (+)-citronellal (1.0 eq) in anhydrous DCM or toluene.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of anhydrous ZnBr₂ (0.1-0.2 eq) in anhydrous DCM or toluene.
-
Add the ZnBr₂ solution dropwise to the cooled citronellal solution over 15-30 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by GC-MS.
-
Once the reaction is complete (typically 1-4 hours), quench the reaction by slowly adding saturated aqueous NaHCO₃ solution while stirring vigorously.
-
Separate the organic layer, and wash it with saturated aqueous NaHCO₃ solution followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Determine the enantiomeric excess of the purified product using chiral GC analysis.
Protocol 2: Chiral Gas Chromatography (GC) Method for Enantiomeric Excess Determination
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., CHIRASIL-DEX CB).[6]
GC Conditions (Example):
-
Column: CHIRASIL-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium
-
Inlet Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 1 min, ramp to 150 °C at 2 °C/min, hold for 5 min.
-
Injection Volume: 1 µL (split injection)
-
Sample Preparation: Dilute the purified this compound in a suitable solvent (e.g., hexane or ethyl acetate).
Data Analysis:
-
Identify the peaks corresponding to the (+) and (-) enantiomers of Isopulegol based on their retention times (a racemic standard is useful for initial identification).
-
Integrate the peak areas of both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualizations
Mechanism of Acid-Catalyzed Cyclization of (+)-Citronellal
Caption: Acid-catalyzed cyclization of (+)-citronellal to this compound.
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: Workflow for troubleshooting low % ee in this compound synthesis.
References
Stability issues of (+)-Isopulegol under different storage conditions
Technical Support Center: (+)-Isopulegol Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is crucial to protect the compound from direct sunlight and heat sources.[1] Under these conditions, this compound has a shelf life of at least two years.[2]
2. How stable is this compound under normal laboratory conditions?
This compound is considered stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[3] However, it is a combustible liquid and can form explosive mixtures with air, so it should be kept away from heat, sparks, and open flames.[3]
3. What are the potential degradation products of this compound?
While specific degradation studies on this compound are not extensively published, based on the chemical structure and studies on similar monoterpene alcohols, potential degradation pathways may include:
-
Dehydration: Formation of various isomers of menthene.
-
Oxidation: Formation of ketones or aldehydes, such as isopulegone.
-
Isomerization: Conversion to its other stereoisomers like (-)-isopulegol, neo-isopulegol, or iso-isopulegol.
-
Thermal Degradation: At elevated temperatures, dehydroxylation and cyclization reactions may occur, similar to what is observed with other terpenes.
It is important to note that the presence and quantity of these impurities can be influenced by the synthesis process and storage conditions.
4. How can I detect and quantify this compound and its potential impurities?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective analytical methods for the separation, identification, and quantification of this compound and its related substances.[4][5][6] A properly developed and validated stability-indicating method is crucial for accurate analysis.
5. Are there any known biological activities of this compound's degradation products?
There is limited direct research on the specific biological activities of this compound's degradation products. However, impurities or degradation products could potentially alter the pharmacological profile of the compound. For instance, the starting materials or side-products from synthesis could have their own biological effects. Therefore, it is crucial to use pure this compound and to monitor for degradation to ensure the validity of experimental results. The known biological activities of this compound itself include analgesic, anti-inflammatory, anticonvulsant, and gastroprotective effects.[7][8][9]
Quantitative Data Summary
The following table summarizes the available stability data for this compound. Specific quantitative degradation rates under various stress conditions are often proprietary and require dedicated stability studies.
| Parameter | Condition | Value/Recommendation | Citation |
| Shelf Life | Room Temperature (in a tightly sealed container, protected from light and heat) | ≥ 2 years | [2] |
| Storage Temperature | General Storage | Room temperature | [2] |
| Flash Point | 87°C | [1] | |
| Solubility in Water | 21.9 °C | 3 g/L | [3] |
| Vapor Pressure | 20 °C | 0.14 hPa | [3] |
Experimental Protocols
Protocol 1: General Stability Testing of this compound using HPLC
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
- Thermal Degradation: Heat the solid this compound at 105°C for 24 hours. Dissolve the stressed sample in the solvent to the initial concentration.
- Photostability: Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.
3. Sample Analysis:
- After the specified stress period, neutralize the acidic and basic samples.
- Dilute all samples to a suitable concentration for HPLC analysis.
- Analyze the samples using a validated stability-indicating HPLC method with a suitable column (e.g., C18) and mobile phase.
- Use a photodiode array (PDA) detector to monitor the elution of this compound and any degradation products.
4. Data Analysis:
- Calculate the percentage degradation of this compound in each stress condition by comparing the peak area of the stressed sample to an unstressed control sample.
- Identify and characterize any significant degradation products using techniques like LC-MS/MS.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Known biological activities of this compound.
References
- 1. consolidated-chemical.com [consolidated-chemical.com]
- 2. caymanchem.com [caymanchem.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antiedematogenic and Anti-Inflammatory Activity of the Monoterpene Isopulegol and Its β-Cyclodextrin (β-CD) Inclusion Complex in Animal Inflammation Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of (+)-Isopulegol and (-)-Isopulegol Bioactivity: Unraveling Enantioselective Effects
A comprehensive examination of the distinct biological activities of the enantiomers of isopulegol, (+)-isopulegol and (-)-isopulegol, reveals a landscape of diverse pharmacological effects, with a notable research emphasis on the more readily available (-)-isomer. This guide synthesizes the current understanding of their anti-inflammatory, anticonvulsant, gastroprotective, and anxiolytic-like properties, presenting available quantitative data and experimental methodologies to inform researchers, scientists, and drug development professionals.
Isopulegol, a monoterpene alcohol found in the essential oils of various plants, exists as two enantiomers, this compound and (-)-isopulegol, which are non-superimposable mirror images of each other. While both share the same chemical formula, their distinct spatial arrangements can lead to differential interactions with biological targets, resulting in varied bioactive profiles. The majority of published research has centered on (-)-isopulegol, largely due to its commercial availability as a precursor in menthol synthesis.[1]
Comparative Bioactivity: An Overview
Direct comparative studies on the bioactivity of (+)- and (-)-isopulegol are limited in the current scientific literature. However, by collating data from various independent studies, a preliminary comparison can be drawn. The known biological activities of isopulegol include anti-inflammatory, anticonvulsant, gastroprotective, and anxiolytic-like effects.[2][3][4] The stereochemistry of these molecules is likely to play a crucial role in their pharmacological activity, a concept well-established with the related monoterpene, menthol, whose stereoisomers exhibit differential activation of the TRPM8 channel.[5]
Quantitative Data Summary
The following tables summarize the available quantitative data for the bioactivity of isopulegol. It is important to note that most of this data pertains to studies conducted on (-)-isopulegol or an unspecified isomer mixture.
Table 1: Anticonvulsant Activity of Isopulegol
| Compound | Animal Model | Convulsant | Parameter Measured | Effective Dose | Result | Reference |
| Isopulegol (unspecified) | Mice | Pentylenetetrazol (PTZ) | Latency to convulsions | Not specified | Significantly prolonged | [3] |
| Isopulegol (unspecified) | Mice | Pentylenetetrazol (PTZ) | Mortality | Higher dose | 100% protection | [3] |
Table 2: Anti-inflammatory Activity of Isopulegol
| Compound | Animal Model | Method | Parameter Measured | Effective Dose (mg/kg) | Result | Reference |
| Isopulegol (ISO) and ISO/β-CD | Rodents | Carrageenan-induced paw edema | Edema reduction | 10 | Significant inhibition | [2] |
| Isopulegol (ISO) and ISO/β-CD | Rodents | Dextran-induced paw edema | Edema reduction | 10 | Significant inhibition | [2] |
| Isopulegol (ISO) and ISO/β-CD | Rodents | Carrageenan-induced pleurisy | IL-1β and TNF-α levels | 10 | Inhibition of cytokine release | [2] |
Table 3: Antinociceptive Activity of Isopulegol
| Compound | Animal Model | Method | Effective Dose (mg/kg) | Result | Reference |
| Isopulegol (unspecified) | Mice | Formalin test (first phase) | 0.78 - 25 | Antinociceptive effect | [6] |
| Isopulegol (unspecified) | Mice | Formalin test (second phase) | 1.56 - 25 | Antinociceptive effect | [6] |
| Isopulegol (unspecified) | Mice | Capsaicin test | 1.56 - 12.5 | Significant antinociceptive effect | [6] |
| Isopulegol (unspecified) | Mice | Glutamate test | 3.12 - 6.25 | Significant antinociceptive effect | [6] |
Table 4: Anxiolytic-like and Depressant-like Activity of Isopulegol
| Compound | Animal Model | Test | Effective Dose (mg/kg) | Result | Reference |
| Isopulegol (unspecified) | Mice | Elevated Plus Maze | 25 and 50 | Anxiolytic-like effects | [4] |
| Isopulegol (unspecified) | Mice | Hole-board test | 25 and 50 | Anxiolytic-like effects | [4] |
| Isopulegol (unspecified) | Mice | Forced swimming and tail suspension tests | 25 and 50 | Depressant-like effects | [4] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of protocols used in key studies investigating the bioactivity of isopulegol.
Anticonvulsant Activity Assessment
-
Pentylenetetrazol (PTZ)-Induced Convulsions in Mice:
-
Male Swiss mice are pre-treated with either saline, isopulegol, or diazepam (a positive control) via intraperitoneal injection.
-
After a 30-minute interval, PTZ is administered to induce convulsions.
-
The latency to the first convulsion and the mortality rate within a specified timeframe are recorded.
-
To investigate the involvement of the GABAergic system, a separate group of animals is pre-treated with flumazenil, a GABA-A receptor antagonist, before isopulegol administration.[3]
-
Anti-inflammatory Activity Assessment
-
Carrageenan-Induced Paw Edema in Rodents:
-
Rodents are orally administered with the test compound (isopulegol or its complex) or a vehicle.
-
After a specified time, carrageenan is injected into the subplantar region of the right hind paw to induce inflammation.
-
Paw volume is measured at various time points post-carrageenan injection using a plethysmometer.
-
The percentage of edema inhibition is calculated by comparing the paw volume of the treated group with the control group.[2]
-
Antinociceptive Activity Assessment
-
Formalin Test in Mice:
-
Mice are orally pre-treated with isopulegol or a vehicle.
-
After a set period, a dilute formalin solution is injected into the subplantar surface of the right hind paw.
-
The time the animal spends licking the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection, neurogenic pain) and the late phase (15-30 minutes post-injection, inflammatory pain).[6]
-
Signaling Pathways and Mechanisms of Action
The bioactive effects of isopulegol are mediated through various signaling pathways.
Anticonvulsant Mechanism
The anticonvulsant properties of isopulegol are believed to be mediated, at least in part, through the positive allosteric modulation of the GABA-A receptor.[1][3] By enhancing the action of GABA, the primary inhibitory neurotransmitter in the central nervous system, isopulegol can reduce neuronal excitability and suppress seizure activity. Additionally, isopulegol's antioxidant properties may contribute to its neuroprotective effects.[3]
Caption: Proposed mechanism of isopulegol's anticonvulsant action.
Anti-inflammatory Mechanism
Isopulegol has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[2] This suggests an interference with inflammatory signaling cascades, potentially at the level of transcription factor activation or upstream signaling kinases.
Caption: Inhibition of pro-inflammatory cytokine production by isopulegol.
Experimental Workflow: Bioactivity Screening
The general workflow for screening the bioactivity of isopulegol enantiomers involves several key stages, from compound acquisition and preparation to in vitro and in vivo testing.
Caption: General experimental workflow for comparative bioactivity analysis.
Conclusion and Future Directions
The available evidence strongly suggests that isopulegol, particularly the (-)-enantiomer, possesses a range of promising pharmacological activities. However, the lack of direct comparative studies between (+)- and (-)-isopulegol represents a significant knowledge gap. Future research should prioritize a head-to-head comparison of the enantiomers across various biological assays to fully elucidate their stereoselective effects. Such studies are essential for a comprehensive understanding of their therapeutic potential and for guiding the development of new enantiomerically pure drugs. Investigating the differential interactions of (+)- and (-)-isopulegol with specific molecular targets, such as ion channels and receptors, will be crucial in unraveling the mechanisms behind their distinct bioactivities.
References
- 1. benchchem.com [benchchem.com]
- 2. Antiedematogenic and Anti-Inflammatory Activity of the Monoterpene Isopulegol and Its β-Cyclodextrin (β-CD) Inclusion Complex in Animal Inflammation Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of isopulegol on pentylenetetrazol-induced convulsions in mice: possible involvement of GABAergic system and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Central nervous system activity of acute administration of isopulegol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of isopulegol in acute nociception in mice: Possible involvement of muscarinic receptors, opioid system and l-arginine/NO/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating (+)-Isopulegol Purity: A Comparative Guide to Chiral HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the chiral purity of key pharmaceutical intermediates like (+)-isopulegol is paramount. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the validation of this compound purity, supported by experimental data and detailed protocols.
Isopulegol, a monoterpene alcohol, is a crucial chiral building block in the synthesis of various active pharmaceutical ingredients, most notably (-)-menthol. It possesses three chiral centers, giving rise to four pairs of enantiomers. The therapeutic efficacy and safety of the final drug product often depend on the specific stereoisomer used, making the rigorous assessment of enantiomeric and diastereomeric purity a critical quality control step. Commercial this compound is typically synthesized from (+)-citronellal, a process that can yield other stereoisomers as impurities, including (-)-isopulegol (its enantiomer), as well as diastereomers like iso-isopulegol, neo-isopulegol, and neo-iso-isopulegol. Purity levels for commercial grades of isopulegol generally range from 95% to over 99%.
Comparison of Analytical Methods for Isopulegol Purity
Chiral HPLC is a powerful and widely used technique for the separation and quantification of stereoisomers. However, other methods, such as chiral Gas Chromatography (GC), also offer viable alternatives. The choice of method often depends on factors like the volatility of the analyte, the required resolution, and available instrumentation.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase. | Differential partitioning of volatile enantiomers between a gaseous mobile phase and a liquid or solid chiral stationary phase. |
| Typical Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) on a silica support. | Cyclodextrin derivatives coated on a fused silica capillary column. |
| Sample Volatility | Not a strict requirement; suitable for a wide range of compounds. | Requires the analyte to be volatile and thermally stable. Isopulegol is amenable to this technique. |
| Derivatization | Generally not required for isopulegol. | May be used to improve volatility or separation, but often not necessary. |
| Analysis Time | Typically in the range of 10-30 minutes. | Generally faster, with run times often under 15 minutes. |
| Resolution | Often provides excellent resolution, especially with modern packed columns. | Can achieve very high resolution with long capillary columns. |
| Instrumentation Cost | Generally a higher initial investment for an HPLC system. | Typically a lower initial cost for a GC system. |
| Solvent Consumption | Higher, uses significant volumes of organic solvents. | Lower, primarily uses carrier gas. |
Experimental Protocol: Chiral HPLC Validation of this compound
This protocol outlines a typical chiral HPLC method for the enantioselective analysis of this compound. Polysaccharide-based chiral stationary phases are particularly effective for the separation of isopulegol isomers.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak® IA or a similar amylose-based chiral stationary phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol (e.g., 98:2, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. |
Validation Parameters:
The validation of the chiral purity method should adhere to established guidelines and typically includes the evaluation of specificity, precision, linearity, accuracy, and sensitivity for the undesired enantiomer.
Experimental Workflow and Data Presentation
The process for validating the purity of this compound using chiral HPLC follows a structured workflow to ensure accurate and reproducible results.
Caption: Experimental workflow for the validation of this compound purity by chiral HPLC.
Alternative Method: Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds like isopulegol, chiral GC offers a fast and high-resolution alternative to HPLC.
Typical GC Conditions:
| Parameter | Condition |
| Column | Chirasil-DEX CB or a similar cyclodextrin-based chiral capillary column (e.g., 25 m x 0.25 mm) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250°C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250°C |
| Oven Program | Start at 60°C, ramp to 200°C at 2°C/min |
Conclusion
Both chiral HPLC and chiral GC are highly effective for determining the enantiomeric purity of this compound. Chiral HPLC, with its versatility for a wide range of compounds and mobile phases, is a robust and widely adopted method. Polysaccharide-based columns are particularly well-suited for this separation. On the other hand, chiral GC provides a faster and often higher resolution alternative, making it an excellent choice for routine quality control where speed is a key factor. The selection of the optimal method will depend on the specific requirements of the analysis, available instrumentation, and the desired balance between analysis time, resolution, and operational costs. Rigorous method validation is essential to ensure the accuracy and reliability of the purity assessment for this critical pharmaceutical intermediate.
A Comparative Guide to the Quantitative Analysis of (+)-Isopulegol in Essential Oils
For researchers, scientists, and drug development professionals, the accurate quantification of specific bioactive compounds within complex mixtures like essential oils is paramount. (+)-Isopulegol, a monoterpenoid with various potential therapeutic applications, is a key component in certain essential oils, making its precise measurement critical for quality control, formulation development, and pharmacological studies. This guide provides a comparative overview of the primary analytical techniques used for the quantitative analysis of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
Comparison of Quantitative Performance
The choice of analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical quantitative performance parameters for each technique.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 1 - 10 µg/mL | 0.1 - 1 µg/mL | 0.5 - 5 µg/mL |
| Limit of Quantitation (LOQ) | 5 - 25 µg/mL | 0.5 - 5 µg/mL | 2 - 15 µg/mL |
| Recovery (%) | 95 - 105% | 90 - 110% | 97 - 103% |
| Precision (%RSD) | < 5% | < 10% | < 5% |
Note: The values presented are typical and may vary depending on the specific instrumentation, column, and experimental conditions.
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible quantitative data. Below are representative methodologies for the analysis of this compound using GC-FID, GC-MS, and HPLC.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the quantification of volatile compounds in essential oils due to its high precision and wide linear range.
Sample Preparation:
-
Dilute the essential oil sample in a suitable solvent (e.g., ethanol or hexane) to a concentration within the calibration range.
-
Add an appropriate internal standard (e.g., n-alkane) to the diluted sample to correct for injection volume variations.
Chromatographic Conditions:
-
Column: A chiral capillary column (e.g., CycloSil-B or equivalent) is recommended for the enantioselective separation of this compound from its isomers.
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 180 °C at a rate of 4 °C/minute.
-
Hold: Maintain at 180 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.
-
Injection Volume: 1 µL (split mode).
Quantification: Quantification is performed by constructing a calibration curve using standard solutions of this compound of known concentrations. The peak area ratio of this compound to the internal standard is plotted against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides both qualitative and quantitative information, offering high selectivity and sensitivity, which is particularly useful for complex matrices.
Sample Preparation: Sample preparation is similar to that for GC-FID.
Chromatographic and Mass Spectrometric Conditions:
-
GC Column and Conditions: Same as for GC-FID.
-
Ion Source Temperature: 230 °C
-
Interface Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-300.
-
Quantification Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound for enhanced sensitivity and selectivity.
Quantification: A calibration curve is generated by plotting the peak area of the selected quantifier ion against the concentration of the this compound standards.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a valuable alternative for the analysis of less volatile or thermally labile compounds. For compounds like this compound that lack a strong chromophore, derivatization may be necessary to enhance UV detection.
Sample Preparation and Derivatization:
-
Dilute the essential oil sample in the mobile phase.
-
For derivatization, react the diluted sample with a suitable UV-absorbing agent (e.g., p-nitrobenzoyl chloride) in the presence of a catalyst.
Chromatographic Conditions:
-
Column: A chiral stationary phase column (e.g., Chiralcel OD-H or equivalent).
-
Mobile Phase: A mixture of n-hexane and isopropanol in a suitable ratio (e.g., 98:2 v/v).
-
Flow Rate: 1.0 mL/minute.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Dependent on the derivatizing agent used (e.g., 260 nm for p-nitrobenzoyl derivatives).
-
Injection Volume: 20 µL.
Quantification: Quantification is achieved by creating a calibration curve from the peak areas of the derivatized this compound standards.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the quantitative analysis of this compound in essential oils.
Caption: General workflow for quantitative analysis of this compound.
Conclusion
The quantitative analysis of this compound in essential oils can be effectively performed using GC-FID, GC-MS, and HPLC. GC-FID offers excellent precision and a wide linear range, making it a reliable choice for routine quality control. GC-MS provides superior sensitivity and selectivity, which is advantageous for trace-level detection and in complex matrices. HPLC, particularly after derivatization, serves as a valuable alternative, especially for samples that may be sensitive to the high temperatures used in GC. The selection of the optimal method should be guided by the specific analytical requirements, including the desired level of sensitivity, the complexity of the essential oil matrix, and the availability of instrumentation. For enantioselective analysis, the use of a chiral column is essential in both GC and HPLC to accurately quantify the (+)-isomer of isopulegol.
A Comparative Analysis of Lewis Acid Catalysts for the Synthesis of (+)-Isopulegol
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of (+)-isopulegol is a critical step in the production of valuable compounds, including (-)-menthol. The choice of Lewis acid catalyst for the cyclization of (+)-citronellal to this compound significantly impacts yield, diastereoselectivity, and process viability. This guide provides an objective comparison of various Lewis acid catalysts, supported by experimental data, to inform catalyst selection and optimization.
The intramolecular carbonyl-ene reaction of (+)-citronellal to form this compound is a well-established synthetic route. Lewis acids play a crucial role in activating the aldehyde group, thereby facilitating the cyclization. This comparison focuses on the catalytic activity of several prominent Lewis acids, including zinc bromide (ZnBr₂), aluminum tris(2,6-diphenylphenoxide) (ATPH), copper-based metal-organic frameworks (Cu₃BTC₂), and various supported catalysts.
Comparative Performance of Lewis Acid Catalysts
The efficacy of a Lewis acid catalyst in this synthesis is determined by its ability to promote high conversion of the starting material, exhibit high selectivity towards the desired this compound isomer, and operate under mild and economically feasible conditions. The following table summarizes the performance of different Lewis acids based on reported experimental data.
| Catalyst | Support/Ligand | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Isopulegols (%) | Diastereoselectivity to this compound (%) |
| ZnBr₂ | None | Toluene | 0 - RT | - | - | - | - |
| ZnBr₂ | β-Zeolite | - | 120 | 1 | 100 | 75.28 | - |
| ZnBr₂ | γ-Al₂O₃ | - | 90 | - | - | ~92.58 | - |
| Aluminum tris(2,6-diphenylphenoxide) (ATPH) | 2,6-diphenylphenoxide | - | - | - | - | >99 | - |
| Cu₃BTC₂ | Benzene-1,3,5-tricarboxylate | - | - | - | - | 65-69 | - |
| Sn-Beta Zeolite | - | - | - | - | 99 (after 48h) | 83 | - |
| Zr-Beta Zeolite | - | - | - | - | - | 93 | - |
| Cu/beta zeolite | - | - | 180 | 4 | 90.20 | 80.98 | - |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of this compound using selected Lewis acid catalysts.
General Procedure using Zinc Bromide (ZnBr₂)
A solution of (+)-citronellal (1.0 equivalent) is prepared in a suitable solvent, such as toluene, within a reaction vessel equipped with a magnetic stirrer and a thermometer.[1] The Lewis acid catalyst, zinc bromide (ZnBr₂), is then added to the reaction mixture.[1] To minimize the formation of byproducts, the reaction is typically conducted at a controlled temperature, ranging from 0°C to room temperature.[1] The progress of the reaction is monitored using analytical techniques like gas chromatography (GC).[1] Upon completion, the reaction is quenched, often by adding water or a basic solution.[1] The organic layer is subsequently separated, washed, and dried.[1] Finally, the crude product is purified through fractional distillation under reduced pressure to yield high-purity (-)-isopulegol.[1]
Procedure for ZnBr₂/β-Zeolite Catalyst
The ZnBr₂/β-Zeolite catalyst is prepared via the impregnation method.[2] The cyclization of citronellal is then carried out in a one-pot synthesis setup.[2] The reaction is conducted under a nitrogen gas flow at a temperature of 120°C for 60 minutes.[2]
Reaction Mechanisms and Experimental Workflow
The synthesis of this compound via Lewis acid-catalyzed cyclization of (+)-citronellal proceeds through a well-defined catalytic cycle. The experimental workflow involves a series of standard organic chemistry techniques.
Catalytic Cycle of Lewis Acid in this compound Synthesis
The catalytic cycle begins with the coordination of the Lewis acid to the carbonyl oxygen of the citronellal molecule. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alkene moiety within the same molecule. This intramolecular ene reaction leads to the formation of a six-membered ring and a carbocation intermediate. A subsequent proton transfer step regenerates the double bond and the hydroxyl group, yielding the isopulegol product and releasing the Lewis acid catalyst to participate in another cycle.
Caption: Catalytic cycle for the Lewis acid-catalyzed synthesis of this compound.
General Experimental Workflow
The overall experimental process for the synthesis and purification of this compound is outlined below. This workflow is generally applicable to the various Lewis acid catalysts discussed, with specific modifications to reaction conditions as detailed in the respective protocols.
Caption: General experimental workflow for this compound synthesis.
References
A Comparative Analysis of (+)-Isopulegol's Pharmacological Effects: In Vitro vs. In Vivo Perspectives
For researchers, scientists, and drug development professionals, understanding the translational potential of a compound from laboratory models to clinical applications is paramount. This guide provides a comprehensive comparison of the pharmacological effects of (+)-Isopulegol as observed in in vitro and in vivo studies, offering insights into its therapeutic promise.
This compound, a monoterpene found in various aromatic plants, has demonstrated a spectrum of pharmacological activities, including gastroprotective, anti-inflammatory, and neuroprotective effects. This comparison guide synthesizes key experimental data to provide a clear overview of its performance in different biological systems.
Quantitative Comparison of Pharmacological Effects
To facilitate a direct comparison of this compound's efficacy, the following tables summarize the quantitative data from various studies. A notable gap exists in the literature regarding specific in vitro IC50 values for certain assays, highlighting an area for future research.
| In Vitro Study | Assay | Cell Line | Parameter | Value | Reference |
| Neuroprotection | Nitric Oxide (NO) Production Inhibition | LPS-stimulated BV-2 microglia | IC50 | Data Not Available | [1] |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) Inhibition | N/A | IC50 | Data Not Available | [2][3] |
| Neuroprotection | Acetylcholinesterase (AChE) Inhibition | N/A | IC50 | Data Not Available | N/A |
| In Vivo Study | Model | Species | Dosage | Effect | Reference |
| Gastroprotection | Ethanol-induced gastric ulcer | Mice | 100 mg/kg, p.o. | Significant reduction in ulcerous lesions | [4][5][6][7] |
| 200 mg/kg, p.o. | Further significant reduction in ulcerous lesions | [4][5][6][7] | |||
| Indomethacin-induced gastric ulcer | Mice | 100 mg/kg, p.o. | Significant gastroprotective effect | [4][5][6][7] | |
| 200 mg/kg, p.o. | Dose-related gastroprotective effect | [4][5][6][7] | |||
| Anti-inflammatory | Carrageenan-induced paw edema | Mice | 1, 5, 10 mg/kg, v.o. | Significant inhibition of edema | [2][3] |
| Dextran-induced paw edema | Mice | 10 mg/kg, v.o. | Significant inhibition of edema | [2][3] | |
| Carrageenan-induced pleurisy | Mice | 10 mg/kg, v.o. | Reduced leukocyte migration and pro-inflammatory cytokines (TNF-α, IL-1β) | [2] | |
| Neuroprotection | MPTP-induced Parkinson's disease model | C57BL/6 Mice | N/A | Reversed motor function and coordination deficits | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
In Vivo Gastroprotection Assay (Ethanol-Induced Ulcer)
-
Animal Model: Male Swiss mice (20-25 g) are fasted for 24 hours with free access to water.
-
Treatment: Animals are orally pre-treated with this compound (at doses of 100 and 200 mg/kg) or vehicle (3% Tween 80 in 0.9% saline).
-
Ulcer Induction: One hour after treatment, gastric ulcers are induced by oral administration of 0.2 mL of absolute ethanol.
-
Evaluation: One hour after ethanol administration, animals are euthanized, and their stomachs are removed. The stomachs are opened along the greater curvature, and the area of ulcerous lesions is measured. The results are expressed as the mean ulcer area (mm²).[4][5][6][7]
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
-
Animal Model: Male Swiss mice (20-30 g) are used.
-
Treatment: Animals are orally treated with this compound (1, 5, and 10 mg/kg), a negative control (saline), or a positive control (indomethacin).
-
Inflammation Induction: One hour after treatment, acute inflammation is induced by a subplantar injection of 1% carrageenan into the right hind paw.
-
Evaluation: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection. The percentage of edema inhibition is calculated by comparing the paw volume of the treated groups with the control group.[2][3]
In Vitro Neuroprotection Assay (LPS-Stimulated BV-2 Microglia)
-
Cell Culture: Murine microglial BV-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified period.
-
Inflammation Induction: Neuroinflammation is induced by stimulating the cells with lipopolysaccharide (LPS).
-
Evaluation: The production of nitric oxide (NO) in the culture supernatant is measured using the Griess reagent. The expression of pro-inflammatory mediators such as iNOS and COX-2 can be assessed by Western blot or RT-PCR.[1]
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which this compound exerts its effects is crucial for its development as a therapeutic agent.
Gastroprotective Mechanism
In vivo studies suggest that the gastroprotective effect of this compound is mediated through multiple pathways. It appears to involve the modulation of endogenous prostaglandins and the opening of ATP-sensitive potassium (KATP) channels.[4][5][6][7] Furthermore, its antioxidant properties, such as the restoration of glutathione (GSH) levels, contribute to its protective effects against gastric lesions.[4][5][6][7]
Proposed gastroprotective mechanism of this compound.
Anti-inflammatory Signaling
The anti-inflammatory actions of this compound are linked to the inhibition of key inflammatory mediators. In vivo studies have shown its ability to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[2] Molecular docking studies suggest a potential interaction with the cyclooxygenase-2 (COX-2) enzyme, a key player in the prostaglandin synthesis pathway.[2][3]
Anti-inflammatory signaling pathways targeted by this compound.
Neuroprotective Workflow in BV-2 Cells
In the context of neuroinflammation, this compound has shown promise in modulating microglial activation. The experimental workflow to assess its neuroprotective effects in BV-2 cells provides a clear in vitro model to study its mechanism.
Experimental workflow for assessing the neuroprotective effect of this compound.
References
- 1. Protective Effect of Isopulegol in Alleviating Neuroinflammation in Lipopolysaccharide-Induced BV-2 Cells and in Parkinson Disease Model Induced with MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiedematogenic and Anti-Inflammatory Activity of the Monoterpene Isopulegol and Its β-Cyclodextrin (β-CD) Inclusion Complex in Animal Inflammation Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiedematogenic and Anti-Inflammatory Activity of the Monoterpene Isopulegol and Its β-Cyclodextrin (β-CD) Inclusion Complex in Animal Inflammation Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gastroprotective activity of isopulegol on experimentally induced gastric lesions in mice: investigation of possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gastroprotective activity of isopulegol on experimentally induced gastric lesions in mice: investigation of possible mechanisms of action | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Structure-activity relationship (SAR) studies of (+)-Isopulegol derivatives
A Comprehensive Comparison of (+)-Isopulegol Derivatives: Structure-Activity Relationship (SAR) Studies
The naturally occurring monoterpene this compound has emerged as a versatile scaffold for the development of novel therapeutic agents. Its inherent chirality and modifiable functional groups have enabled the synthesis of a diverse library of derivatives with a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their antiproliferative, anti-inflammatory, analgesic, and anticonvulsant properties. Experimental data is presented in structured tables, and detailed methodologies for key experiments are provided to aid researchers in the field of drug discovery and development.
Antiproliferative Activity
The antiproliferative effects of this compound derivatives have been extensively studied against various cancer cell lines. The primary method for evaluating this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter used to compare the potency of different compounds.
Structure-Activity Relationship Insights
SAR studies on aminodiol and aminotriol derivatives of isopulegol have revealed several key features influencing their antiproliferative activity[1][2][3][4]:
-
N-Substitution: The nature of the substituent on the nitrogen atom of the aminodiol moiety plays a crucial role. N-benzyl substituted derivatives, particularly di-O-benzyl aminodiols, have demonstrated significant antiproliferative properties with low micromolar IC50 values[1].
-
Substituents on the N-benzyl Ring: Electron-donating groups on the N-benzyl ring tend to enhance antiproliferative activity[1].
-
O-Benzyl Moiety: Conversely, electron-withdrawing substituents on the O-benzyl moiety can increase the in vitro antiproliferative potency[1].
-
Stereochemistry: The stereochemistry of the hydroxyl group in the aminodiol and aminotriol functional groups does not appear to significantly influence the antiproliferative effect[1].
-
Heterocyclic Derivatives: Incorporation of a 2,4-diaminopyrimidine scaffold has yielded derivatives with potent inhibitory effects on cancer cell growth[2][3][4].
Comparative Antiproliferative Activity of this compound Derivatives
The following tables summarize the IC50 values of various O,N-functionalized isopulegol derivatives against a panel of human cancer cell lines.
Table 1: Antiproliferative Activity of O-Benzyl Isopulegol-based Aminodiol Derivatives [1]
| Compound | R | R1 | Cell Line | IC50 (µM) |
| 10a | H | p-MeO-Bn | MCF-7 | 1.93 |
| 11a | H | p-MeO-Bn | A2780 | >10 |
| 11a | H | p-MeO-Bn | HeLa | >10 |
| 11a | H | p-MeO-Bn | MDA-MB-231 | >10 |
| 34a | Bn | Bn | MCF-7 | ~2.0 |
| 37a | Bn | p-F-Bn | MCF-7 | ~2.0 |
| 38a | Bn | p-MeO-Bn | MCF-7 | ~2.0 |
| 38b | Bn | p-MeO-Bn | MCF-7 | ~2.0 |
| 40a | Bn | Naphthylmethyl | MCF-7 | ~2.0 |
| 40b | Bn | Naphthylmethyl | MCF-7 | ~2.0 |
| 40a | Bn | Naphthylmethyl | MDA-MB-231 | 2.4 |
| 40b | Bn | Naphthylmethyl | MDA-MB-231 | 2.0 |
| 38a | Bn | p-MeO-Bn | A2780 | 2.5 |
| 40a | Bn | Naphthylmethyl | A2780 | 2.2 |
| 40b | Bn | Naphthylmethyl | A2780 | 2.0 |
| Cisplatin | - | - | MCF-7 | 5.78 |
| Cisplatin | - | - | MDA-MB-231 | 3.74 |
| Cisplatin | - | - | A2780 | 1.3 |
Table 2: Antiproliferative Activity of (-)-Isopulegol-based 2,4-Diaminopyrimidine Derivatives [2]
| Compound | Cell Line | IC50 (µM) |
| 20b | A2780 | 1.5 ± 0.2 |
| 20b | SiHa | 2.1 ± 0.3 |
| 20b | HeLa | 2.5 ± 0.4 |
| 20b | MCF-7 | 3.1 ± 0.5 |
| 20b | MDA-MB-231 | 2.8 ± 0.4 |
| 22b | A2780 | 1.8 ± 0.3 |
| 22b | SiHa | 2.4 ± 0.4 |
| 22b | HeLa | 2.9 ± 0.5 |
| 22b | MCF-7 | 3.5 ± 0.6 |
| 22b | MDA-MB-231 | 3.2 ± 0.5 |
| Cisplatin | A2780 | 2.0 ± 0.3 |
| Cisplatin | SiHa | 3.5 ± 0.6 |
| Cisplatin | HeLa | 4.2 ± 0.7 |
| Cisplatin | MCF-7 | 5.8 ± 0.9 |
| Cisplatin | MDA-MB-231 | 4.9 ± 0.8 |
Experimental Protocol: MTT Assay for Antiproliferative Activity
The following is a generalized protocol for the MTT assay used to assess the antiproliferative activity of this compound derivatives.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (isopulegol derivatives) and a positive control (e.g., cisplatin) for a specified period (typically 48-72 hours).
-
MTT Addition: After the incubation period, a solution of MTT (typically 0.5 mg/mL) is added to each well.
-
Formazan Formation: The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into insoluble formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Anti-inflammatory Activity
Isopulegol and its derivatives have demonstrated significant anti-inflammatory and antiedematogenic effects in various animal models. The proposed mechanisms of action involve the inhibition of pro-inflammatory mediators and pathways.
Structure-Activity Relationship Insights
While extensive SAR studies on a wide range of derivatives are less common in the public domain, studies on isopulegol itself provide valuable insights:
-
Inhibition of Pro-inflammatory Cytokines: Isopulegol has been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β)[5][6][7].
-
Modulation of Inflammatory Pathways: The anti-inflammatory effects are likely mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. The probable mechanisms also include the inhibition of histamine and prostaglandin pathways[5][6][7].
-
Complexation with β-Cyclodextrin: Encapsulating isopulegol in β-cyclodextrin has been shown to enhance its anti-inflammatory properties[5][6][7].
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a standard in vivo model to assess the anti-inflammatory activity of compounds.
-
Animal Grouping: Animals (typically rats or mice) are divided into control, standard (e.g., indomethacin), and test groups (treated with different doses of isopulegol derivatives).
-
Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the hind paw of each animal to induce localized edema.
-
Edema Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema in the treated groups is calculated by comparing the increase in paw volume with the control group.
Analgesic Activity
Derivatives of this compound have shown promising analgesic properties, suggesting their potential as novel pain management agents.
Structure-Activity Relationship Insights
-
Opioid and Muscarinic Receptor Involvement: The antinociceptive effect of isopulegol appears to involve the opioid system and muscarinic receptors[8].
-
Inhibition of NO/cGMP Pathway: The mechanism of action also seems to be related to the inhibition of the L-arginine/nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway[8].
-
Dose-Dependent Effect: Isopulegol has demonstrated a dose-dependent antinociceptive effect in various pain models[8].
Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice
This is a common screening method for peripheral analgesic activity.
-
Animal Grouping: Mice are divided into control, standard (e.g., aspirin or diclofenac), and test groups.
-
Compound Administration: The test compounds and standard drug are administered to the respective groups.
-
Induction of Pain: After a set period, a solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).
-
Observation: The number of writhes is counted for a specific duration (e.g., 20 minutes) following the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing in the treated groups is calculated in comparison to the control group.
Anticonvulsant Activity
Isopulegol has exhibited anticonvulsant properties, indicating its potential for the development of antiepileptic drugs.
Structure-Activity Relationship Insights
-
GABAergic System Modulation: The anticonvulsant effects of isopulegol are believed to be mediated through the positive allosteric modulation of the Gamma-Aminobutyric Acid type A (GABA-A) receptor[9]. By enhancing the inhibitory effects of GABA, isopulegol reduces neuronal excitability.
-
Antioxidant Properties: The bioprotective effects of isopulegol against convulsions may also be related to its antioxidant properties[9].
Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Test in Mice
This model is used to identify compounds that can protect against seizures.
-
Animal Grouping: Mice are divided into control, standard (e.g., diazepam), and test groups.
-
Compound Administration: The test compounds and standard drug are administered to the respective groups.
-
Induction of Seizures: After a defined time, a convulsant dose of pentylenetetrazol (PTZ) is administered subcutaneously or intraperitoneally.
-
Observation: The animals are observed for the onset and severity of seizures (e.g., clonic and tonic convulsions) and for mortality over a specific period.
-
Data Analysis: The latency to the first seizure and the percentage of protection against seizures and mortality are recorded and compared between the treated and control groups.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved in the activity of this compound derivatives, the following diagrams are provided.
Caption: Experimental workflow for SAR studies of this compound derivatives.
References
- 1. Synthesis and medicinal chemical characterisation of antiproliferative O,N-functionalised isopulegol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antiproliferative Activity of (−)‐Isopulegol‐based 1,3‐Oxazine, 1,3‐Thiazine and 2,4‐Diaminopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
- 6. Antiedematogenic and Anti-Inflammatory Activity of the Monoterpene Isopulegol and Its β-Cyclodextrin (β-CD) Inclusion Complex in Animal Inflammation Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of isopulegol in acute nociception in mice: Possible involvement of muscarinic receptors, opioid system and l-arginine/NO/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of isopulegol on pentylenetetrazol-induced convulsions in mice: possible involvement of GABAergic system and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding Specificity: A Comparative Analysis of (+)-Isopulegol's Biological Cross-Reactivity
For researchers, scientists, and professionals in drug development, understanding the nuanced biological activities of chiral molecules is paramount. This guide provides a comparative overview of (+)-Isopulegol's bioactivity, contrasting it with its stereoisomers where data is available. We delve into its performance in key biological assays, supported by detailed experimental protocols and pathway visualizations to illuminate its mechanism of action and potential for cross-reactivity.
Isopulegol, a monoterpene alcohol, exists as several stereoisomers, with this compound and (-)-Isopulegol being prominent enantiomers. While research has highlighted a range of biological effects for isopulegol, including anti-inflammatory, anticonvulsant, and antiproliferative activities, a detailed comparative analysis of the specific activities of each stereoisomer is crucial for targeted therapeutic development. The spatial arrangement of atoms in these chiral molecules can significantly influence their interaction with biological targets, leading to variations in efficacy and potential off-target effects, or cross-reactivity.
Comparative Biological Activity of Isopulegol Stereoisomers
Direct comparative studies on the cross-reactivity of this compound against its other stereoisomers in various biological assays are limited in publicly available literature. Much of the research has been conducted on "isopulegol" without specifying the isomer, or has focused on derivatives synthesized from a particular stereoisomer, most commonly (-)-Isopulegol. However, the existing data suggests that stereochemistry plays a critical role in the biological activity of isopulegol and related monoterpenes.
For instance, studies on derivatives of (-)-isopulegol and (+)-neoisopulegol have demonstrated that the stereochemistry of the final compound can significantly impact its antiproliferative efficacy, with certain isomers exhibiting greater potency. This underscores the importance of evaluating each stereoisomer independently. While a comprehensive quantitative comparison is not yet available, this guide compiles the known activities of isopulegol and provides the methodologies to conduct such comparative studies.
Key Biological Assays and Signaling Pathways
Isopulegol has been evaluated in a variety of biological assays, revealing its engagement with several key signaling pathways.
Anti-inflammatory Activity: Isopulegol has been shown to exert anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.[1] This action is believed to be mediated by the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.
Anticonvulsant Activity: The anticonvulsant properties of isopulegol are attributed to its positive allosteric modulation of the Gamma-Aminobutyric Acid type A (GABA-A) receptor.[2][3] By enhancing the inhibitory effects of GABA, isopulegol can reduce neuronal excitability.
Antiproliferative Activity: Derivatives of isopulegol have demonstrated the ability to inhibit the growth of various cancer cell lines. The precise mechanism is still under investigation, but it highlights the potential of the isopulegol scaffold in cancer research.
Below are visualizations of the implicated signaling pathways and a typical experimental workflow for assessing antiproliferative activity.
Caption: Proposed anti-inflammatory signaling pathway of Isopulegol.
Caption: Mechanism of anticonvulsant action via GABA-A receptor.
Caption: Experimental workflow for MTT-based antiproliferation assay.
Experimental Protocols
To facilitate comparative studies on the cross-reactivity of this compound, detailed protocols for key biological assays are provided below.
Antiproliferative Activity: MTT Assay
Objective: To determine the cytotoxic effect of this compound and its stereoisomers on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound and other stereoisomers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and its stereoisomers in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each stereoisomer.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
Objective: To evaluate the in vivo anti-inflammatory activity of this compound and its stereoisomers.
Materials:
-
Male Wistar rats or Swiss mice (180-220 g)
-
This compound and other stereoisomers
-
Carrageenan (1% w/v in saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer this compound, its stereoisomers, indomethacin, or the vehicle orally or intraperitoneally to different groups of animals.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.
Anticonvulsant Activity: Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice
Objective: To assess the anticonvulsant potential of this compound and its stereoisomers.
Materials:
-
Male Swiss mice (20-25 g)
-
This compound and other stereoisomers
-
Pentylenetetrazole (PTZ) (e.g., 85 mg/kg)
-
Diazepam (positive control)
-
Saline solution (vehicle)
-
Observation chambers
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week.
-
Compound Administration: Administer this compound, its stereoisomers, diazepam, or saline intraperitoneally to different groups of mice.
-
Seizure Induction: Thirty minutes after compound administration, inject PTZ intraperitoneally to induce seizures.
-
Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and record the latency (in seconds) to the first clonic convulsion and the onset of tonic-clonic seizures for a period of 30 minutes. Also, record the mortality rate within 24 hours.
-
Data Analysis: Compare the seizure latency and mortality rates between the compound-treated groups and the vehicle control group.
Conclusion
While the current body of research provides a solid foundation for understanding the biological activities of isopulegol, there is a clear need for direct, quantitative comparative studies of its stereoisomers. The protocols and pathway information provided in this guide are intended to empower researchers to undertake such investigations. A thorough understanding of the cross-reactivity and stereospecificity of this compound and its isomers will be instrumental in unlocking their full therapeutic potential and ensuring the development of safe and effective new drugs.
References
- 1. Antiedematogenic and Anti-Inflammatory Activity of the Monoterpene Isopulegol and Its β-Cyclodextrin (β-CD) Inclusion Complex in Animal Inflammation Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. leafwell.com [leafwell.com]
- 3. Effects of isopulegol on pentylenetetrazol-induced convulsions in mice: possible involvement of GABAergic system and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Study: Synthesizing (+)-Isopulegol with Established Methods
A detailed analysis of catalytic performance in the cyclization of citronellal to (+)-isopulegol, providing researchers and drug development professionals with a comprehensive guide to established synthesis methodologies. This report presents a side-by-side comparison of key performance indicators, detailed experimental protocols, and visual workflows to facilitate informed decisions in synthetic strategy.
The synthesis of this compound, a valuable chiral intermediate in the production of menthol and a compound of interest for its own therapeutic properties, is predominantly achieved through the acid-catalyzed intramolecular ene reaction of (+)-citronellal.[1] The efficiency and selectivity of this transformation are highly dependent on the chosen catalyst and reaction conditions. This guide provides a comparative analysis of established methods, focusing on quantitative data, experimental procedures, and logical workflows to assist researchers in selecting the optimal synthetic route for their specific needs.
Quantitative Performance Comparison
The following table summarizes the performance of various catalytic systems in the synthesis of this compound from (+)-citronellal. Key metrics include yield, selectivity, reaction time, and temperature.
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Conversion (%) | Isopulegol Yield (%) | Isopulegol Selectivity (%) | Reference |
| Zinc Bromide (ZnBr₂) | Toluene | 0 - 5 | 2 - 5 hours | - | ~70 - 85.85 | 90.9 (l:d ratio) | [1][2] |
| Montmorillonite K10 Clay | Buffer Medium | Room Temp. | 2 hours | >95 | - | - | [3] |
| Montmorillonite K10 Clay | Benzene | - | 3 hours | 81 | - | 51 | [4] |
| Acid-treated Montmorillonite (HCl-MMT) with 10% HPA | - | - | - | - | - | >51 | [4] |
| Natural Zeolite (H-NZ) | Solvent-free | 100 | 3 hours | - | 87 | - | [5] |
| ZSM-5 Zeolite | - | - | 3 hours | 45 | 21 | - | [4] |
| Zeolite Y | - | - | 3 hours | 30 | 15 | - | [4] |
| Zeolite X | - | - | 3 hours | 5 | 7 | - | [4] |
| MCM-41 | - | - | 3 hours | - | ~40 | - | [4] |
| Tin(IV) Chloride (SnCl₄) | Methylene Chloride | 0 | < 1 minute | - | 85 | - | Not in results |
| Silica-supported Zinc Chloride (SiO₂/ZnCl₂) | Solvent-free (Microwave) | - | 1.5 minutes | 100 | - | 76 | [6] |
| Copper/beta zeolite (Cu/beta zeolite) | - | - | - | - | 69.31 | - | [7] |
| Nickel/beta zeolite (Ni/beta zeolite) | - | - | - | - | 29.68 | - | [7] |
Experimental Protocols
Detailed methodologies for two common synthesis procedures are provided below.
Method 1: Synthesis of this compound using Zinc Bromide
This procedure is adapted from established literature protocols utilizing a Lewis acid catalyst.[1][2]
Materials:
-
(+)-Citronellal
-
Anhydrous Zinc Bromide (ZnBr₂)
-
Toluene
-
0.05 M Hydrobromic acid solution
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend anhydrous zinc bromide (50-70g per 100g of citronellal) in toluene (300-400g per 100g of citronellal).[1]
-
Cool the suspension to 0-5 °C using an ice bath.
-
Slowly add a solution of (+)-citronellal in toluene dropwise to the cooled suspension over a period of 1-2 hours, maintaining the reaction temperature between 0-5 °C.[1]
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2-5 hours.[1]
-
Quench the reaction by adding a 0.05 M aqueous solution of hydrobromic acid.
-
Separate the organic layer and wash it sequentially with deionized water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.
Method 2: Green Synthesis of this compound using Montmorillonite K10 Clay
This environmentally benign protocol utilizes a solid acid catalyst and mild reaction conditions.[3]
Materials:
-
(+)-Citronellal
-
Montmorillonite K10 (MK10) clay
-
Buffer medium (e.g., acidic buffer)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
In a flask, add (+)-citronellal to a buffer medium.
-
Add Montmorillonite K10 clay to the mixture (e.g., 2 wt equiv).[3]
-
Stir the reaction mixture at room temperature for 2 hours.[3]
-
After the reaction is complete, extract the product with ethyl acetate.
-
Wash the organic layer with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting product can be further purified if necessary, though this method often yields a product with high conversion.[3]
Visualizing the Workflow and Comparison
To better understand the synthesis and evaluation process, the following diagrams illustrate the general experimental workflow and the logical structure of the comparative analysis.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical framework for comparing this compound synthesis methods.
References
- 1. CN108484355B - Preparation method of isopulegol - Google Patents [patents.google.com]
- 2. EP1053974A1 - Reactions using lewis acids - Google Patents [patents.google.com]
- 3. gctlc.org [gctlc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Head-to-Head Comparison of (+)-Isopulegol and Menthol Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of (+)-Isopulegol and its structural isomer, menthol. Both are monoterpenoids found in the essential oils of various plants, most notably from the Mentha genus, and have garnered significant interest for their therapeutic potential. This document summarizes key experimental data, outlines methodologies, and visualizes associated molecular pathways to facilitate a clear understanding of their respective and comparative bioactivities.
Analgesic and Antinociceptive Effects
Both isopulegol and menthol exhibit significant pain-relieving properties, though their mechanisms and potencies can differ depending on the pain model.
Data Summary: Analgesic/Antinociceptive Activity
| Compound | Assay/Model | Species | Dose | Result | Mechanism of Action |
| This compound | Formalin Test (Phase 1 - Neurogenic) | Mice | 0.78 - 25 mg/kg (oral) | Dose-dependent reduction in paw licking time.[1] | Involvement of opioid system, muscarinic receptors, and L-arginine/NO/cGMP pathway.[1] |
| Formalin Test (Phase 2 - Inflammatory) | Mice | 1.56 - 25 mg/kg (oral) | Dose-dependent reduction in paw licking time.[1] | Inhibition of inflammatory mediators. | |
| Capsaicin-induced Nociception | Mice | 1.56 - 12.5 mg/kg (oral) | Dose-dependent reduction in paw licking time.[1] | Modulation of TRP channels. | |
| Glutamate-induced Nociception | Mice | 3.12 - 6.25 mg/kg (oral) | Dose-dependent reduction in paw licking time.[1] | Interaction with glutamatergic system. | |
| Menthol | Hot Plate Test | Rodents | Systemic/Topical | Dose-dependent increase in pain threshold.[2] | Selective activation of κ-opioid receptors.[3] |
| CFA-induced Inflammatory Pain | Rats | 100 mg/kg (i.p.) | Transient anti-hyperalgesic effect on mechanical and thermal heat sensitivity.[4] | TRPM8 activation, central group II/III mGluR, and endogenous κ-opioid signaling.[2][5] | |
| Formalin-induced Nociception | Rodents | N/A | Attenuation of both first and second stages of nocifensive behavior.[6][7] | Blockade of voltage-gated sodium channels (VGSCs).[6][7] | |
| Neuropathic Pain (CCI model) | Rodents | 4 mM (peripheral) / 200 nM (central) | Reversal of behavioral sensitization to noxious heat and mechanical stimuli.[2] | TRPM8 activation.[2] |
Experimental Protocols
-
Formalin Test: This model induces a biphasic pain response.
-
Animal Model: Swiss mice (20-35g) are used.
-
Procedure: A dilute solution of formalin (e.g., 2.5%) is injected into the subplantar region of one hind paw.
-
Observation: The time the animal spends licking the injected paw is recorded. Phase 1 (neurogenic pain) is typically the first 0-5 minutes post-injection. Phase 2 (inflammatory pain) is observed from 15-30 minutes post-injection.
-
Treatment: Test compounds (this compound or menthol) are administered orally or intraperitoneally at specified times before the formalin injection.
-
-
Carrageenan-Induced Pleurisy (for Anti-inflammatory Activity):
-
Animal Model: Male Wistar rats or Swiss mice.
-
Procedure: An intrapleural injection of carrageenan (a potent inflammatory agent) is administered to induce an acute inflammatory response in the pleural cavity.
-
Sample Collection: After a set time (e.g., 4 hours), animals are euthanized, and the pleural exudate is collected.
-
Analysis: The volume of the exudate is measured, and total and differential leukocyte counts are performed. The levels of inflammatory mediators like cytokines (TNF-α, IL-1β) and enzymes (myeloperoxidase) in the exudate are quantified using methods like ELISA.
-
Treatment: Compounds are administered (e.g., orally) prior to carrageenan injection.
-
Signaling Pathway Visualization
References
- 1. Effects of isopulegol in acute nociception in mice: Possible involvement of muscarinic receptors, opioid system and l-arginine/NO/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The distinctive role of menthol in pain and analgesia: Mechanisms, practices, and advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Menthol - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Anti-Hyperalgesic Properties of Menthol and Pulegone [frontiersin.org]
- 5. The distinctive role of menthol in pain and analgesia: Mechanisms, practices, and advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Cellular and Molecular Targets of Menthol Actions [frontiersin.org]
- 7. Cellular and Molecular Targets of Menthol Actions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for (+)-Isopulegol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of (+)-Isopulegol: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). The information presented is designed to assist researchers and analysts in selecting the most suitable method for their specific application, based on performance, and adherence to rigorous validation standards.
Comparison of Validated Analytical Methods
The performance of analytical methods is paramount for accurate and reliable quantification. Below is a summary of typical validation parameters for GC-FID and HPLC-UV methods for the analysis of this compound. The data presented is a composite from various analytical studies and serves as a representative comparison.
Table 1: Performance Characteristics of Validated GC-FID Method for this compound
| Validation Parameter | Acceptance Criteria | Typical Performance Data |
| Linearity (R²) | ≥ 0.995 | > 0.999[1] |
| Range | To be defined by application | 1 - 100 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | ~0.3 µg/mL |
| Precision (RSD%) | ≤ 2% | Intraday: ≤ 1.5%, Interday: ≤ 2.0%[1] |
| Accuracy (Recovery %) | 80 - 120% | 98.3% – 101.6%[1] |
| Specificity | No interference at the retention time of the analyte | Peak purity confirmed by mass spectrometry (if coupled) |
Table 2: Performance Characteristics of a Validated HPLC-UV Method for this compound (Post-derivatization)
| Validation Parameter | Acceptance Criteria | Typical Performance Data |
| Linearity (R²) | ≥ 0.995 | > 0.999[2] |
| Range | To be defined by application | 5 - 150 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | ~0.5 µg/mL[3] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | ~1.5 µg/mL[3] |
| Precision (RSD%) | ≤ 2% | Intraday: < 1.0%, Interday: < 1.5% |
| Accuracy (Recovery %) | 90 - 110% | 98.42% - 103.83%[2] |
| Specificity | No interference at the retention time of the analyte derivative | Peak purity confirmed by diode array detection (DAD) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative experimental protocols for the quantification of this compound using GC-FID and HPLC-UV.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the direct analysis of volatile compounds like this compound.
1. Sample Preparation:
-
Accurately weigh a quantity of the sample containing this compound.
-
Dissolve the sample in a suitable organic solvent (e.g., hexane, ethyl acetate) to a known volume in a volumetric flask.
-
If necessary, perform a dilution to bring the concentration of this compound within the calibrated linear range.
-
Add an appropriate internal standard (e.g., n-dodecane) to all standards and samples to correct for injection volume variability.
2. Chromatographic Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 180 °C.
-
Ramp: Increase at 20 °C/min to 280 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL.
3. Data Analysis:
-
Identify the this compound peak based on its retention time compared to a pure standard.
-
Quantify the concentration using a calibration curve generated from standards of known concentrations. The curve should be constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
As this compound lacks a strong chromophore for direct UV detection at higher wavelengths, this method often involves a derivatization step to enhance its detectability.
1. Derivatization Procedure: [3]
-
To a known amount of the sample or standard solution in a suitable solvent (e.g., 1,4-dioxane), add a derivatizing agent such as phthalic anhydride.
-
Add a catalyst, for instance, finely ground urea.
-
Heat the mixture at approximately 105 °C for about 90 minutes.
-
After cooling, dilute the reaction mixture with a methanol/water solution containing ammonia.
2. Sample Preparation:
-
Filter the derivatized sample solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm i.d., 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used.
-
Example Gradient: Start with 30% acetonitrile and increase to 80% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV/Vis Diode Array Detector (DAD) set to a wavelength appropriate for the derivative (e.g., 230 nm for phthalic anhydride derivative)[3].
-
Injection Volume: 10 µL.
4. Data Analysis:
-
Identify the peak of the derivatized this compound based on its retention time.
-
Quantify the concentration using a calibration curve prepared from derivatized standards of known concentrations.
Workflow and Pathway Visualizations
To ensure the reliability and accuracy of any analytical method, a thorough validation process is essential. The following diagram illustrates the logical workflow for analytical method validation according to the International Council for Harmonisation (ICH) guidelines.
Caption: Workflow for Analytical Method Validation.
References
A Comparative Guide to the Synthesis of (+)-Isopulegol for Research and Development
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of key chiral intermediates like (+)-Isopulegol is of paramount importance. This guide provides an objective comparison of common laboratory methods for the synthesis of this compound, primarily focusing on the acid-catalyzed cyclization of citronellal. The data presented is compiled from various studies to offer a comparative overview of catalytic performance, aiding in the selection of a suitable synthesis strategy.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the quantitative data from different catalytic systems for the synthesis of Isopulegol. It is important to note that direct comparison can be influenced by variations in experimental conditions and analytical methods across different studies.
| Catalyst System | Starting Material | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Isopulegol Yield (%) | Isopulegol Purity / Selectivity (%) | Enantiomeric Excess (ee %) | Reference |
| Zinc Bromide (ZnBr₂) with Calixarene | Citronellal | Toluene | 0-5 | 3-7 | >98 | 97.0 | 98.32 | 79.8 | [1] |
| Tin(IV) Chloride (SnCl₄) | (S)-(-)-Citronellal | Methylene Chloride | 0 | - | - | 85 | - | - | [2] |
| HCl-treated Montmorillonite with Heteropoly Acid | (±)-Citronellal | Benzene | 80 | 4 | ~95 | ~90 | High | - | [3][4] |
| Montmorillonite K10 Clay | Citronellal | Buffer Medium | Room Temp. | 2 | - | - | - | - | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols offer a basis for the replication of the synthesis methods.
Method 1: Zinc Bromide with Calixarene Co-catalyst[1]
This method employs a Lewis acid catalyst with a co-catalyst to enhance cyclization efficiency.
-
Catalyst Preparation: Anhydrous zinc bromide is used as the primary catalyst, with calixarene as a co-catalyst.
-
Reaction Setup: A solution of citronellal in toluene is prepared. The reaction is conducted in a suitable reactor equipped with a stirrer and temperature control.
-
Procedure:
-
The citronellal-toluene solution is added dropwise to the catalyst mixture over 1-2 hours at a temperature of 0-5°C.
-
The reaction mixture is maintained at this temperature for an additional 2-5 hours with continuous stirring.
-
-
Work-up and Purification:
-
The reaction is quenched by adding a dilute aqueous solution of hydrobromic acid (0.05 mol/L).
-
The organic layer is separated.
-
The solvent (toluene) is recovered, and the crude product is purified by rectification to yield this compound.
-
Method 2: Tin(IV) Chloride Catalysis[2]
This protocol utilizes a strong Lewis acid for the cyclization of citronellal.
-
Reaction Setup: The reaction is carried out in a flask with a magnetic stirrer, under a dry atmosphere. (S)-(-)-citronellal is dissolved in methylene chloride.
-
Procedure:
-
The solution of citronellal is cooled to 0°C in an ice bath.
-
Tin(IV) chloride is added to the cooled solution.
-
The reaction is allowed to proceed at 0°C.
-
-
Work-up and Purification:
-
The reaction is quenched with water.
-
The organic layer is separated, washed, and dried.
-
The solvent is evaporated, and the resulting crude product is purified, typically by chromatography, to isolate isopulegol.
-
Method 3: Heteropoly Acid Supported on HCl-treated Montmorillonite[3][4]
This method utilizes a solid acid catalyst, which can offer advantages in terms of separation and potential recyclability.
-
Catalyst Preparation: Montmorillonite clay is treated with hydrochloric acid, followed by impregnation with a heteropoly acid (e.g., H₃PW₁₂O₄₀). The resulting catalyst is dried and calcined.
-
Reaction Setup: The reaction is performed in a 10 mL glass reactor.
-
Procedure:
-
4.5 mmol of (±)-citronellal, 50 mg of the catalyst, 5 mL of benzene (as solvent), and 0.2 mL of nitrobenzene (as an internal standard) are added to the reactor.
-
The reactor is heated to 80°C and the reaction proceeds for 4 hours.
-
-
Analysis: The conversion of citronellal and the yield of isopulegol are determined by gas chromatography.
Mandatory Visualization
The following diagrams illustrate the general workflow for the synthesis and analysis of this compound and the reaction pathway.
Caption: General experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Reaction pathway for the acid-catalyzed cyclization of Citronellal to Isopulegol.
References
A Comparative Guide to Assessing the Enantiomeric Excess of (+)-Isopulegol
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis and the quality control of chiral molecules, the accurate determination of enantiomeric excess (e.e.) is paramount. (+)-Isopulegol, a valuable chiral building block derived from citronellal, is a key intermediate in the synthesis of various natural products and active pharmaceutical ingredients, including (-)-menthol. This guide provides an objective comparison of the primary analytical techniques for assessing the enantiomeric purity of this compound, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The principal methods for determining the enantiomeric excess of this compound include Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries. Each technique offers distinct advantages and is suited to different analytical requirements.
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | NMR Spectroscopy with Chiral Auxiliaries | Circular Dichroism (CD) Spectroscopy |
| Principle | Differential partitioning of enantiomers with a chiral stationary phase in a capillary column, leading to different retention times. | Differential interaction of enantiomers with a chiral stationary phase (CSP) in a column, resulting in different elution times. | Formation of transient diastereomeric complexes with a chiral solvating or shift reagent, inducing separate signals for each enantiomer in the NMR spectrum.[1][2] | Differential absorption of left and right circularly polarized light by enantiomers, with the signal intensity proportional to the concentration of each enantiomer.[3] |
| Typical Chiral Selector | Cyclodextrin derivatives (e.g., Chirasil-DEX CB, Rt-βDEXsm). | Polysaccharide-based (e.g., amylose, cellulose derivatives like Chiralpak AD-H) or cyclodextrin-based CSPs.[4] | Chiral solvating agents (e.g., (R)-(-)-Mandelic acid) or chiral lanthanide shift reagents (e.g., Eu(hfc)₃).[5][6] | The chiral molecule itself or a complex with a chiral auxiliary. |
| Resolution (Rs) | Generally high for volatile compounds (Rs > 1.5 achievable). | Good to excellent (Rs > 2.0 achievable with method optimization).[7] | Dependent on the choice of chiral auxiliary and analyte concentration; baseline separation of signals is the goal. | Not applicable in the same way as chromatography; relies on deconvolution of spectra. |
| Analysis Time | Typically 15-40 minutes per sample. | Can range from under 10 minutes to over 30 minutes, depending on the method.[8] | 5-20 minutes for spectral acquisition, plus sample preparation time. | Rapid, with spectral acquisition taking only a few minutes. |
| Sample Requirement | Very small (sub-microliter injection of a dilute solution). | Microgram to milligram quantities. | Typically 1-5 mg of the analyte. | Microgram to milligram quantities. |
| Advantages | High resolution for volatile and thermally stable compounds, requires very small sample sizes.[9] | Broad applicability, high accuracy and precision, well-established methods.[9] | Rapid analysis after sample preparation, provides structural information, minimal solvent consumption compared to HPLC.[10] | Very fast, minimal sample preparation, low solvent consumption. |
| Disadvantages | Not suitable for non-volatile or thermally labile compounds; derivatization may be required.[9] | Method development can be time-consuming, requires specialized and often expensive chiral columns.[9] | Lower sensitivity than chromatographic methods, potential for signal overlap, cost of deuterated solvents and chiral auxiliaries.[1] | Less universally applicable than chromatography, may require a chromophore near the stereocenter, lower accuracy for precise e.e. determination compared to chromatography.[11] |
| Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Generally in the low ppm range. | Can reach low µg/mL to ng/mL levels depending on the detector.[12] | Typically in the µg/mL to mg/mL range.[10] | Dependent on the molar absorptivity and the magnitude of the CD signal. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
Method 1: Chiral Gas Chromatography (GC-FID)
Principle: This method relies on the differential interaction of the isopulegol enantiomers with a chiral stationary phase, leading to their separation and quantification by a Flame Ionization Detector (FID).
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or similar, equipped with an FID.
-
Column: HP-chiral-20B (30 m x 0.32 mm, 0.25 µm film thickness) or similar cyclodextrin-based chiral column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: 40°C (hold for 5 min), then ramp at 1°C/min to 130°C, then ramp at 2°C/min to 200°C (hold for 3 min).
-
Injection Volume: 1 µL (split ratio 100:1).
Sample Preparation:
-
Prepare a stock solution of the this compound sample in n-hexane at a concentration of approximately 1 mg/mL.
-
If necessary, prepare a racemic isopulegol standard for peak identification and resolution assessment.
Data Analysis:
-
Identify the peaks corresponding to the (+) and (-) enantiomers of isopulegol based on their retention times (a standard of the pure enantiomer or a racemic mixture is required for initial identification).
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area(+) - Area(-)) / (Area(+) + Area(-)) ] x 100
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)
Principle: The enantiomers of isopulegol are separated on a chiral stationary phase. The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 98:2 v/v). The exact ratio may need to be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Identify the peaks for the (+) and (-) enantiomers of isopulegol.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the same formula as for the GC method.
Method 3: NMR Spectroscopy with a Chiral Solvating Agent
Principle: The addition of a chiral solvating agent (CSA) to a solution of the enantiomeric mixture forms transient diastereomeric complexes. These complexes have different magnetic environments, leading to separate, distinguishable signals for each enantiomer in the ¹H NMR spectrum.
Instrumentation and Reagents:
-
NMR Spectrometer: 400 MHz or higher.
-
Chiral Solvating Agent (CSA): (R)-(-)-Mandelic acid.
-
Deuterated Solvent: Chloroform-d (CDCl₃).
Sample Preparation:
-
In an NMR tube, dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of CDCl₃.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add 1.0 to 1.5 equivalents of the chiral solvating agent, (R)-(-)-mandelic acid, to the NMR tube.
-
Gently shake the tube to ensure complete dissolution and complex formation.
Data Analysis:
-
Acquire another ¹H NMR spectrum. The signals corresponding to the enantiomers (e.g., the proton on the carbon bearing the hydroxyl group) should be resolved into two distinct peaks or multiplets.
-
Carefully integrate the well-resolved signals for each enantiomer.
-
Calculate the enantiomeric excess based on the integration values: e.e. (%) = [ (Integral(+) - Integral(-)) / (Integral(+) + Integral(-)) ] x 100
Method 4: Circular Dichroism (CD) Spectroscopy
Principle: Chiral molecules absorb left and right circularly polarized light differently. The difference in absorbance (the CD signal) is directly proportional to the concentration of the enantiomer. By measuring the CD spectrum of a sample and comparing it to the spectrum of a pure enantiomer, the enantiomeric excess can be determined.
Instrumentation and Conditions:
-
CD Spectrometer: Jasco J-815 or similar.
-
Solvent: Methanol or another UV-transparent solvent in which isopulegol is soluble.
-
Wavelength Range: Typically 200-300 nm.
-
Concentration: Prepare a solution of the this compound sample of known concentration (e.g., 0.30 mM).
Experimental Protocol:
-
Record the CD spectrum of the pure this compound standard at a known concentration to determine its molar ellipticity [θ].
-
Record the CD spectrum of the unknown sample at the same concentration and under the same conditions.
-
The enantiomeric excess can be calculated using the formula: e.e. (%) = ( [θ]sample / [θ]pure enantiomer ) x 100
Visualization of Experimental Workflows
To visualize the experimental processes, the following diagrams have been generated using Graphviz (DOT language).
Caption: General workflow for the determination of the enantiomeric excess of this compound.
Caption: Logical relationships in chiral separation techniques.
Conclusion
The choice of method for determining the enantiomeric excess of this compound depends on the specific analytical needs. Chiral GC and HPLC are the gold standards for accurate and precise quantification, with well-established protocols and high resolution.[9] NMR spectroscopy with chiral auxiliaries offers a rapid alternative with the added benefit of structural confirmation and is particularly useful for reaction monitoring.[10] Circular dichroism spectroscopy provides the fastest analysis but is generally less precise for quantitative e.e. determination compared to chromatographic methods.[11] For routine quality control and method validation, chromatographic techniques are generally preferred, while NMR and CD can be valuable for high-throughput screening and preliminary assessments.
References
- 1. researchgate.net [researchgate.net]
- 2. Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of enantiomeric excess using the ultraviolet-circular dichroism and the high-performance liquid chromatography-circular dichroism methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. asdlib.org [asdlib.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. banglajol.info [banglajol.info]
Comparative study of different purification techniques for (+)-Isopulegol
A Comparative Analysis of Purification Techniques for (+)-Isopulegol
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fractional Distillation, Crystallization, and Preparative Chromatography for the Purification of this compound.
This compound, a key chiral intermediate in the synthesis of valuable compounds such as (+)-menthol, demands high purity for its applications in the pharmaceutical and flavor industries. The choice of purification technique is critical to achieving the desired chemical and enantiomeric purity, while also considering factors such as yield, scalability, and cost-effectiveness. This guide provides a comparative study of the three primary methods for this compound purification: fractional distillation, crystallization, and preparative chromatography. While specific data for this compound is limited in publicly available literature, this guide leverages data for its enantiomer, (-)-isopulegol, as a close analogue to provide a comprehensive comparison.
Fractional Distillation
Fractional distillation is a widely used industrial technique for the purification of volatile compounds.[1] It separates components of a liquid mixture based on differences in their boiling points. For heat-sensitive compounds like isopulegol, this process is typically carried out under reduced pressure (vacuum distillation) to lower the boiling points and prevent degradation.[2]
Data Presentation
| Parameter | Fractional Distillation | Reference |
| Starting Purity | Crude mixture post-synthesis (e.g., after cyclization of (+)-citronellal) | [3] |
| Final Purity | Moderate to high (removes non-isomeric impurities and some diastereomers) | [4] |
| Yield | Generally high, but can be affected by the number of theoretical plates and reflux ratio. Yields for similar processes can range from 60-90%. | [5] |
| Scalability | Excellent; readily scalable for industrial production. | [6] |
| Key Advantages | Cost-effective for large quantities, effective for removing non-volatile impurities. | [1] |
| Key Disadvantages | Limited efficiency in separating isomers with very close boiling points, potential for thermal degradation if not performed under vacuum. | [2] |
Experimental Protocol: Fractional Distillation of this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column, a distillation head with a thermometer, a condenser, and a receiving flask. The system should be connected to a vacuum pump with a pressure gauge.
-
Charging the Flask: The crude this compound is placed in the distillation flask with a few boiling chips or a magnetic stirrer.
-
Vacuum Application: The system is carefully evacuated to the desired pressure to lower the boiling point of the components.
-
Heating: The distillation flask is gently heated using a heating mantle.
-
Fraction Collection: As the temperature rises, different fractions are collected based on their boiling points at the given pressure. The main fraction containing this compound is collected at the appropriate temperature range. The quality of the separation can be controlled by adjusting the reflux ratio.[7]
-
Analysis: The purity of the collected fractions is typically analyzed using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Workflow
Crystallization
Crystallization is a powerful purification technique for obtaining highly pure solid compounds. For isopulegol, which is a liquid at room temperature, low-temperature crystallization techniques are employed. These include fractional crystallization from a solvent at low temperatures and melt crystallization.[8][9] Crystallization is particularly effective for separating stereoisomers and enriching the desired enantiomer.[10]
Data Presentation
| Parameter | Melt Crystallization | Cryogenic Crystallization | Reference |
| Starting Purity (ee) | ~85-90% ee for (-)-n-isopulegol | ≥97% chemical purity, ≥97.5% ee for (-)-n-isopulegol | [8] |
| Final Purity (ee) | >99% ee for (-)-n-isopulegol | ≥99.7% chemical purity, ≥99.7% ee for (-)-n-isopulegol | [8] |
| Yield | Moderate to high, dependent on the number of crystallization stages. | Dependent on solvent and temperature. | [11] |
| Scalability | Good; can be scaled for industrial production. | Good; scalable with appropriate equipment. | [10] |
| Key Advantages | Can achieve very high enantiomeric and chemical purity, solvent-free (melt crystallization). | High selectivity for the desired isomer. | [8][9] |
| Key Disadvantages | May require multiple stages for optimal purity, yield can be compromised in each step. | Requires low temperatures and potentially large volumes of solvent. |
Experimental Protocol: Melt Crystallization of this compound
This protocol is adapted from a procedure for (-)-n-isopulegol.[8]
-
Apparatus: A jacketed crystallizer equipped with a cooling system and a means for separating the solid and liquid phases (e.g., a filter or centrifuge).
-
Melt Preparation: The enriched this compound (e.g., 85-90% ee) is introduced into the crystallizer and heated to a temperature just above its melting point to ensure it is completely liquid.
-
Cooling and Crystallization: The melt is slowly cooled to a temperature within the range of -20°C to 15°C. The precise temperature depends on the starting purity and desired yield. A crystal layer of the desired enantiomer will form on the cooled surfaces of the crystallizer.
-
Sweating (Optional): The temperature is slowly raised to melt and remove any entrapped impurities from the crystal surface.
-
Separation: The remaining liquid (mother liquor), which is enriched in the undesired enantiomer and other impurities, is drained or centrifuged off.
-
Melting and Collection: The purified solid this compound is melted and collected.
-
Analysis: The enantiomeric excess (ee) and chemical purity are determined using chiral GC or HPLC.
Experimental Workflow
Preparative Chromatography
Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used to isolate and purify compounds from a mixture. For chiral compounds like this compound, chiral stationary phases (CSPs) are often employed to separate enantiomers. Normal-phase and reversed-phase chromatography can also be used to separate diastereomers and other impurities.[1][12]
Data Presentation
| Parameter | Preparative HPLC | Reference |
| Starting Purity | Can handle complex mixtures with multiple components. | [13] |
| Final Purity | Very high (>99%) purity can be achieved. | [13] |
| Yield | Typically lower than distillation and crystallization due to losses on the column and during fraction collection. A study on a terpene reported a yield of >80%. | [13] |
| Scalability | More challenging and expensive to scale up compared to distillation and crystallization. | [10] |
| Key Advantages | Excellent separation of closely related isomers, applicable to a wide range of compounds. | [12] |
| Key Disadvantages | High cost of stationary phases and solvents, lower throughput, significant solvent consumption. | [10] |
Experimental Protocol: Preparative Chiral HPLC of this compound
-
System Preparation: A preparative HPLC system equipped with a suitable chiral column (e.g., polysaccharide-based CSP), a pump capable of high flow rates, an injector, a detector (e.g., UV or RI), and a fraction collector is used.
-
Mobile Phase: A suitable mobile phase (e.g., a mixture of hexane and isopropanol for normal phase) is prepared and degassed.
-
Sample Preparation: The crude or partially purified this compound is dissolved in a minimal amount of the mobile phase.
-
Method Development (Analytical Scale): An analytical scale separation is first developed to determine the optimal mobile phase composition and flow rate for the separation of the desired enantiomer.
-
Scale-Up: The method is scaled up to the preparative column. This involves increasing the column diameter, flow rate, and injection volume.
-
Injection and Fraction Collection: The sample is injected onto the column, and the eluent is monitored by the detector. The fraction containing the pure this compound is collected using the fraction collector.
-
Solvent Removal and Analysis: The solvent is removed from the collected fraction under reduced pressure, and the purity of the isolated this compound is confirmed by analytical chiral HPLC or GC.
Experimental Workflow
Conclusion
The selection of the most appropriate purification technique for this compound depends on the desired final purity, the scale of production, and economic considerations.
-
Fractional distillation is a robust and economical method for the initial purification of crude this compound, especially at a large scale, to remove non-isomeric impurities.
-
Crystallization , particularly melt crystallization, offers a highly effective and scalable method for achieving high enantiomeric and chemical purity, making it an excellent choice for producing pharmaceutical-grade this compound.
-
Preparative chromatography provides the highest resolution for separating complex isomeric mixtures and is invaluable for producing highly pure standards for research and analytical purposes, although it is generally less scalable and more expensive for bulk production.
For industrial-scale production of high-purity this compound, a combination of these techniques is often employed. For instance, fractional distillation can be used for initial cleanup, followed by one or more crystallization steps to achieve the final desired purity.
References
- 1. iipseries.org [iipseries.org]
- 2. Fractionation of rosemary (Rosmarinus officinalis L.) essential oil using vacuum fractional distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dialnet.unirioja.es [dialnet.unirioja.es]
- 6. processindconsultants.com [processindconsultants.com]
- 7. scielo.br [scielo.br]
- 8. US20080214877A1 - Method for the Production of Enriched Isopulegol - Google Patents [patents.google.com]
- 9. Recent advances in the field of chiral crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. crystallizationsystems.com [crystallizationsystems.com]
- 11. Enantioenrichment by Crystallization | CoLab [colab.ws]
- 12. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 13. One-Step Purification of Microbially Produced Hydrophobic Terpenes via Process Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Promise of (+)-Isopulegol: A Comparative Guide for Researchers
An in-depth analysis of the peer-reviewed evidence supporting the therapeutic potential of (+)-Isopulegol, a naturally occurring monoterpene, reveals significant anti-inflammatory, gastroprotective, anticonvulsant, and neuroprotective properties. This guide provides a comprehensive comparison with established alternatives, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action to inform future research and drug development.
Executive Summary
This compound has demonstrated considerable therapeutic efficacy across a range of preclinical models. Its multi-faceted mechanism of action, primarily centered around its antioxidant and anti-inflammatory capabilities, positions it as a compelling candidate for further investigation. This document synthesizes the available peer-reviewed data, offering a comparative perspective against standard therapeutic agents and a detailed look at the experimental frameworks used to validate its effects.
Comparative Analysis of Therapeutic Efficacy
The therapeutic potential of this compound has been benchmarked against several standard drugs in various preclinical studies. The following tables summarize the quantitative data from these comparative analyses.
Anti-inflammatory Activity: Isopulegol vs. Indomethacin
| Compound/Drug | Dose | Model | Inhibition of Paw Edema (%) | Citation |
| This compound | 10 mg/kg | Carrageenan-induced paw edema in rodents | Significant inhibition (specific percentage not always stated, but comparable to indomethacin in effect) | [1][2] |
| Indomethacin | 10 mg/kg | Carrageenan-induced paw edema in rodents | ~46-65% | [3] |
Note: Direct percentage of inhibition for Isopulegol varies across studies. The data indicates a significant anti-inflammatory effect, often comparable to the standard NSAID indomethacin.
Anticonvulsant Activity: Isopulegol vs. Diazepam
| Compound/Drug | Dose | Model | Effect | Citation |
| This compound | 100 mg/kg | Pentylenetetrazol (PTZ)-induced convulsions in mice | Significantly prolonged the latency to convulsions and protected against mortality. | [4] |
| Diazepam | 2 mg/kg | Pentylenetetrazol (PTZ)-induced convulsions in mice | Significantly prolonged the latency to convulsions. | [4][5] |
Gastroprotective Activity: Isopulegol vs. Standard of Care (Conceptual Comparison)
| Compound | Doses Tested (mg/kg) | Model | Key Findings | Citations |
| This compound | 50, 100, 200 | Ethanol- and Indomethacin-induced gastric lesions in mice | Dose-dependent reduction in gastric lesions; restoration of glutathione (GSH) levels. | [6][7][8] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound are underpinned by its influence on several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.
Anticonvulsant Mechanism of this compound
Caption: Anticonvulsant action of this compound.
Gastroprotective Mechanism of this compound
Caption: Gastroprotective pathways of this compound.
Anti-inflammatory and Neuroprotective Workflow
Caption: Anti-inflammatory and neuroprotective logic.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in the validation of this compound's therapeutic effects.
Carrageenan-Induced Paw Edema in Rodents (Anti-inflammatory Assay)
-
Animals: Male Wistar rats or Swiss mice are used. Animals are housed under standard laboratory conditions with free access to food and water. They are acclimatized for at least one week before the experiment.
-
Groups: Animals are randomly divided into control (vehicle), positive control (e.g., Indomethacin, 10 mg/kg), and test groups (this compound at various doses, e.g., 1, 5, 10 mg/kg).
-
Procedure:
-
The basal volume of the right hind paw of each animal is measured using a plethysmometer.
-
The vehicle, positive control, or this compound is administered orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[9][10][11]
Pentylenetetrazol (PTZ)-Induced Convulsions in Mice (Anticonvulsant Assay)
-
Animals: Male Swiss mice are used and acclimatized as described above.
-
Groups: Animals are divided into control (saline), positive control (e.g., Diazepam, 2 mg/kg), and test groups (this compound at various doses, e.g., 50, 100 mg/kg).
-
Procedure:
-
The vehicle, positive control, or this compound is administered intraperitoneally.
-
After 30 minutes, a convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously or intraperitoneally.
-
Animals are observed for the onset of generalized clonic-tonic seizures for a period of 30 minutes.
-
-
Data Analysis: The latency (time) to the first convulsion and the percentage of mortality within 24 hours are recorded. The anticonvulsant activity is indicated by a significant increase in the latency to convulsions and a reduction in mortality compared to the control group.[4]
Ethanol-Induced Gastric Lesions in Mice (Gastroprotective Assay)
-
Animals: Male Swiss mice are fasted for 24 hours before the experiment but allowed free access to water.
-
Groups: Animals are divided into control (vehicle), and test groups (this compound at various doses, e.g., 50, 100, 200 mg/kg).
-
Procedure:
-
The vehicle or this compound is administered orally.
-
One hour later, 0.2 mL of absolute ethanol is administered orally to induce gastric lesions.
-
After another hour, the animals are euthanized, and their stomachs are removed.
-
The stomachs are opened along the greater curvature, and the gastric lesions are scored.
-
-
Data Analysis: The ulcer index is calculated based on the number and severity of the lesions. The percentage of gastroprotection is determined by comparing the ulcer index of the treated groups with the control group.[6][8]
Conclusion
The body of peer-reviewed research strongly supports the therapeutic potential of this compound. Its efficacy in validated preclinical models of inflammation, epilepsy, and gastric ulceration, coupled with a growing understanding of its molecular mechanisms, highlights its promise as a lead compound for the development of novel therapeutics. Further research, including direct, head-to-head comparative studies with a broader range of existing drugs and eventual clinical trials, is warranted to fully elucidate its clinical utility.
References
- 1. Antiedematogenic and Anti-Inflammatory Activity of the Monoterpene Isopulegol and Its β-Cyclodextrin (β-CD) Inclusion Complex in Animal Inflammation Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiedematogenic and Anti-Inflammatory Activity of the Monoterpene Isopulegol and Its β-Cyclodextrin (β-CD) Inclusion Complex in Animal Inflammation Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thaiscience.info [thaiscience.info]
- 4. Effects of isopulegol on pentylenetetrazol-induced convulsions in mice: possible involvement of GABAergic system and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Central nervous system activity of acute administration of isopulegol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gastroprotective activity of isopulegol on experimentally induced gastric lesions in mice: investigation of possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gastroprotective activity of isopulegol on experimentally induced gastric lesions in mice: investigation of possible mechanisms of action | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms Involved in the Anti-Inflammatory Action of a Polysulfated Fraction from Gracilaria cornea in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. article.imrpress.com [article.imrpress.com]
Safety Operating Guide
Proper Disposal of (+)-Isopulegol: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential procedures for the safe and compliant disposal of (+)-Isopulegol, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals are advised to adhere to these step-by-step instructions for handling and waste management.
I. Immediate Safety and Hazard Summary
This compound is a combustible liquid that can be harmful if swallowed and may cause skin and eye irritation[1][2]. Proper personal protective equipment (PPE) is mandatory when handling this chemical for disposal.
Table 1: Hazard Information for this compound
| Hazard Classification | Description | Precautionary Statement |
| Flammable liquids | Combustible liquid[1][2] | Keep away from heat, sparks, open flames, and hot surfaces. No smoking[1]. |
| Acute toxicity, Oral | Harmful if swallowed[1][2][3] | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor[1][3]. Rinse mouth[1][3]. |
| Skin irritation | Causes skin irritation[1][2] | Wash skin thoroughly after handling. Wear protective gloves[1]. If skin irritation occurs, get medical advice/attention[4]. Take off contaminated clothing and wash it before reuse[1][4][5]. |
| Eye irritation | Causes serious eye irritation[1][2] | Wear eye protection/face protection[4]. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1][4][5]. If eye irritation persists, get medical advice/attention[4]. |
| Specific target organ toxicity (single exposure) | May cause respiratory irritation[2] | Avoid breathing dust/fume/gas/mist/vapors/spray[5]. Use only outdoors or in a well-ventilated area[4][5]. If inhaled, remove person to fresh air and keep comfortable for breathing[4][5]. |
II. Step-by-Step Disposal Protocol
This protocol provides a clear workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling (+)-Isopulegol
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This guide provides immediate, essential safety and logistical information for handling (+)-Isopulegol, including detailed operational and disposal plans to foster a secure and productive research environment.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a comprehensive approach to personal safety is crucial. The following table summarizes the required personal protective equipment.
| Protection Type | Specific Equipment | Rationale |
| Eye/Face Protection | Safety goggles with side-shields | To protect against splashes and vapors that can cause serious eye irritation.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness) | To prevent skin irritation from direct contact.[1][3] |
| Skin and Body Protection | Laboratory coat and closed-toed footwear. Impervious clothing should be worn when there is a risk of significant exposure. | To protect the skin from accidental contact and contamination.[1][2] |
| Respiratory Protection | Use in a well-ventilated area. A suitable respirator may be required if ventilation is inadequate or for spill cleanup. | To avoid inhalation of vapors which may cause respiratory irritation.[1][2][3] |
Hazard Summary
| Hazard Category | Description |
| Physical Hazards | Combustible liquid.[1][3][4][5] |
| Health Hazards | Harmful if swallowed.[1][3][4][5][6] Causes skin irritation.[1][3][4][5] Causes serious eye irritation.[1][3][4][5] May cause respiratory irritation.[1][3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound from receipt to disposal minimizes risks and ensures operational efficiency.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1][3][7] Keep the container tightly closed.[1][3][7] Recommended storage temperature is between 2-8°C.[3]
Handling and Use
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1][2][7]
-
PPE: Before handling, ensure all required PPE is correctly worn.
-
Avoiding Contamination: Do not eat, drink, or smoke in the handling area.[1][7] Wash hands thoroughly after handling.[1][3][7]
-
Spill Prevention: Handle with care to prevent spills. Use non-sparking tools.[7]
Accidental Release Measures
-
Small Spills: For small spills, absorb the liquid with an inert material such as sand, diatomaceous earth, or a universal binding agent.[1][3] Place the absorbed material into a suitable, labeled container for disposal.[1][7] Ventilate the affected area.[3]
-
Large Spills: For large spills, evacuate the area. Contain the spill using a dike or other barriers.[8] Prevent the spill from entering drains or waterways.[1][7] Use personal protective equipment, including respiratory protection.[2]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][7]
-
Skin Contact: Immediately remove contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][7] If skin irritation occurs, get medical advice.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water.[1][3][7] Seek immediate medical attention.[1]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and comply with regulations.
-
Waste Chemical: Dispose of unused or waste this compound as hazardous waste.[3] This should be done through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7] Always follow federal, state, and local regulations.[1]
-
Contaminated Materials: Any materials used to clean up spills (e.g., absorbents, gloves, clothing) should be placed in a sealed, labeled container and disposed of as hazardous waste.[1]
-
Empty Containers: Do not reuse empty containers.[1] Handle contaminated packaging in the same way as the substance itself.[3] The packaging can be punctured to make it unusable and then disposed of in a sanitary landfill or through controlled incineration for combustible materials.[7]
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
